molecular formula C8H18OSi2 B1580860 1,3-Divinyltetramethyldisiloxane CAS No. 2627-95-4

1,3-Divinyltetramethyldisiloxane

Número de catálogo: B1580860
Número CAS: 2627-95-4
Peso molecular: 186.4 g/mol
Clave InChI: BITPLIXHRASDQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,3-Divinyltetramethyldisiloxane is a useful research compound. Its molecular formula is C8H18OSi2 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
The exact mass of the compound Divinyltetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane
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InChI

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3
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InChI Key

BITPLIXHRASDQB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)C=C
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Molecular Formula

C8H18OSi2
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Related CAS

27120-35-0
Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7038810
Record name Divinyltetramethyldisiloxane
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Molecular Weight

186.40 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-
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CAS No.

2627-95-4, 68083-19-2
Record name 1,3-Divinyltetramethyldisiloxane
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Record name 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
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Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-
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Record name 1,1,3,3-tetramethyl-1,3-divinyldisiloxane
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Record name 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinyltetramethyldisiloxane, CAS number 2627-95-4, is a versatile organosilicon compound widely utilized as a key building block and crosslinking agent in the synthesis of a variety of silicone-based materials.[1][2] Its unique structure, featuring a flexible siloxane backbone and two reactive vinyl groups, allows for its participation in numerous chemical transformations, most notably hydrosilylation reactions. This reactivity makes it an indispensable component in the formulation of silicone elastomers, resins, sealants, adhesives, and coatings.[1][2] Furthermore, its biocompatibility has led to its use in the fabrication of medical devices.[1] This guide provides a comprehensive overview of its physicochemical properties, key applications with detailed experimental protocols, and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical processes and for ensuring safe handling and storage.

PropertyValueReferences
CAS Number 2627-95-4[1][3][4]
Molecular Formula C8H18OSi2[1][3][4]
Molecular Weight 186.40 g/mol [1][3][4]
Appearance Clear, colorless liquid[1]
Boiling Point 138-140 °C[1]
Melting Point -98 to -100 °C[1]
Density 0.809 - 0.811 g/cm³ at 20-25 °C[1][4]
Refractive Index ~1.411[1]
Flash Point 21.7 °C (71.1 °F) - closed cup[5]
Solubility Insoluble in water. Soluble in methanol.[6]

Key Applications and Experimental Protocols

This compound is a cornerstone in polymer chemistry, primarily due to the reactivity of its terminal vinyl groups. These groups readily undergo hydrosilylation, a platinum-catalyzed addition reaction with Si-H bonds, to form stable silicon-carbon bonds. This reaction is fundamental to the curing of many silicone elastomers and the synthesis of functionalized siloxane polymers.

Hydrosilylation Reactions for Crosslinking

Hydrosilylation involving this compound is a common method for creating cross-linked silicone networks, which form the basis of many elastomers and gels. The vinyl groups on the disiloxane (B77578) react with Si-H groups on a polysiloxane backbone in the presence of a platinum catalyst.

Experimental Protocol: Platinum-Catalyzed Crosslinking of a Polysiloxane

This protocol describes a general procedure for the hydrosilylation crosslinking of a hydride-terminated polydimethylsiloxane (B3030410) (H-PDMS) with this compound.

  • Materials:

  • Procedure:

    • In a clean, dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve a specific molar ratio of H-PDMS and this compound in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically controlled to be near 1:1 for optimal crosslinking.

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Add Karstedt's catalyst solution dropwise to the stirred mixture. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the siloxanes.

    • The reaction is often exothermic. The temperature of the reaction mixture can be monitored. For controlled curing, the reaction can be carried out at a specific temperature (e.g., 60-80 °C) and monitored over time.

    • The progress of the reaction can be followed by monitoring the disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the FTIR spectrum.

    • Once the desired degree of crosslinking is achieved (as indicated by the disappearance of the Si-H peak or a significant increase in viscosity), the solvent can be removed under vacuum to yield the cross-linked silicone elastomer.

  • Characterization:

    • The resulting elastomer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of Si-H and vinyl C=C stretching bands.

    • The mechanical properties (e.g., tensile strength, elongation at break) of the cured material can be measured using a universal testing machine.

    • The degree of crosslinking can be estimated by swelling experiments in a suitable solvent like toluene.

Logical Workflow for Hydrosilylation Crosslinking

Hydrosilylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Product H_PDMS H-PDMS Mixing Dissolve in Toluene H_PDMS->Mixing V_TMDSO 1,3-Divinyltetra- methyldisiloxane V_TMDSO->Mixing Catalyst Add Karstedt's Catalyst Mixing->Catalyst Curing Heat/Stir Catalyst->Curing FTIR FTIR Analysis Curing->FTIR Mechanical Mechanical Testing Curing->Mechanical Swelling Swelling Test Curing->Swelling Product Cross-linked Silicone Elastomer Curing->Product

Caption: Workflow for platinum-catalyzed hydrosilylation crosslinking.

Synthesis of Vinyl-Terminated Polydimethylsiloxanes (PDMS)

This compound can act as an end-capping agent in the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), to produce vinyl-terminated PDMS of controlled molecular weight. These vinyl-terminated polymers are themselves valuable precursors for further reactions.

Experimental Protocol: Synthesis of a Vinyl-Terminated PDMS

  • Materials:

    • Octamethylcyclotetrasiloxane (D4)

    • This compound

    • Anionic catalyst (e.g., potassium hydroxide (B78521) or a phosphazene base)

    • Toluene (anhydrous)

    • Acetic acid (for neutralization)

  • Procedure:

    • Charge a dried, nitrogen-flushed reactor with D4 and this compound. The molar ratio of D4 to the end-capper will determine the final molecular weight of the polymer.

    • Add anhydrous toluene to the reactor to dissolve the reactants.

    • Heat the mixture to the desired reaction temperature (typically 80-120 °C).

    • Introduce a small amount of the anionic catalyst to initiate the ring-opening polymerization.

    • Allow the polymerization to proceed for several hours, monitoring the viscosity of the reaction mixture.

    • Once the desired viscosity (and thus molecular weight) is reached, cool the reaction mixture and neutralize the catalyst by adding a slight excess of acetic acid.

    • The mixture is then filtered to remove the neutralized catalyst salts.

    • The solvent and any unreacted cyclic siloxanes are removed by vacuum distillation to yield the vinyl-terminated PDMS polymer.

  • Characterization:

    • The molecular weight and molecular weight distribution of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).

    • ¹H NMR spectroscopy can be used to confirm the presence of terminal vinyl groups and to calculate the number-average molecular weight by comparing the integration of the vinyl protons to that of the methyl protons on the siloxane backbone.

Signaling Pathway for Anionic Ring-Opening Polymerization

AROP_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst (e.g., KOH) Active_Center Active Silanolate Center Catalyst->Active_Center Reacts with D4 D4 D4 Monomer D4->Active_Center Polymer_Chain Growing Polymer Chain Active_Center->Polymer_Chain Chain Growth End_Capper 1,3-Divinyltetra- methyldisiloxane Polymer_Chain->End_Capper End-capping Final_Polymer Vinyl-Terminated PDMS End_Capper->Final_Polymer

Caption: Anionic ring-opening polymerization to form vinyl-terminated PDMS.

Safety and Handling

This compound is a flammable liquid and vapor.[7][8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] In case of skin contact, wash the affected area with soap and water.[8] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

Toxicological Information: The toxicological properties have not been fully investigated.[2] It may cause skin and eye irritation.[7] Inhalation may cause respiratory tract irritation.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from sources of ignition.[8]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in polymer and materials science. Its ability to participate in hydrosilylation reactions makes it a fundamental component in the production of a wide array of silicone-based materials. A thorough understanding of its properties, reaction chemistry, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

A Deep Dive into 1,3-Divinyltetramethyldisiloxane: A Core Component in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 1,3-Divinyltetramethyldisiloxane, a key organosilicon compound, in the synthesis of advanced materials. This document provides a comprehensive overview of its synonyms, chemical properties, and critical applications, with a focus on detailed experimental protocols and the visualization of key chemical pathways.

Chemical Identity and Synonyms

This compound is a versatile chemical intermediate widely recognized by several alternative names and identifiers. A comprehensive list of its synonyms is provided below to aid in its identification across various chemical databases and publications.

Synonym Reference
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane[1][2][3][4][5]
Tetramethyl-1,3-divinyldisiloxane[3][6]
ethenyl[(ethenyldimethylsilyl)oxy]dimethylsilane[7][8]
Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-[4]
1,1'-Divinyltetramethyldisiloxane[3][4]
Bisvinyltetramethyldisiloxane[4]
sym-Tetramethyldivinyldisiloxane[3][4]
DVTMDSO[2]
Divinyltetramethyldisiloxane[2][3][9]
1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane[3][4]
Vinyl double head[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

Property Value Reference
CAS Number 2627-95-4[1][2][7]
Molecular Formula C8H18OSi2[1][2][7]
Molecular Weight 186.40 g/mol [1][2][7]
Appearance Clear colorless liquid[1]
Density 0.809 g/mL at 25 °C[1][2]
Boiling Point 138 - 140 °C[1][2]
Melting Point -98 to -100 °C[1][2]
Refractive Index 1.411[1]
Flash Point 76 °F[2]

Key Applications and Experimental Protocols

This compound is a cornerstone in silicone chemistry, primarily utilized as a chain-terminating agent in the synthesis of vinyl-terminated polymers and as a crucial ligand in the preparation of platinum-based catalysts for hydrosilylation reactions.

Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

Vinyl-terminated PDMS is a fundamental precursor for many silicone elastomers and gels. This compound acts as an end-capper, controlling the molecular weight of the resulting polymer.

Experimental Protocol:

  • Reaction Setup: In a two-necked round-bottom flask, combine octamethylcyclotetrasiloxane (B44751) (D4) (99.4 g, 0.34 mol) and this compound (2.5 g, 0.013 mol for a degree of polymerization of 100).[7]

  • Catalysis: Add sulfuric acid (2 wt%) to the mixture as a catalyst.[7]

  • Reaction: Stir the reaction mixture at room temperature for 22 hours.[7] Monitor the reaction progress by analyzing the solid content.

  • Neutralization: Once the solid content reaches above 85%, slowly add moist sodium bicarbonate to neutralize the acid catalyst.[7]

  • Drying: Add sodium sulphate to the reaction mixture to remove any traces of moisture.[7]

  • Purification: The resulting vinyl-terminated PDMS can be further purified as needed for the intended application.

Synthesis_of_Vinyl_Terminated_PDMS D4 Octamethylcyclotetrasiloxane (D4) ReactionMixture Reaction Mixture D4->ReactionMixture DVTMDS 1,3-Divinyltetramethyl- disiloxane DVTMDS->ReactionMixture Catalyst H2SO4 (catalyst) Catalyst->ReactionMixture Neutralization Neutralization (NaHCO3) ReactionMixture->Neutralization Stir 22h @ RT Drying Drying (Na2SO4) Neutralization->Drying FinalProduct Vinyl-Terminated Polydimethylsiloxane Drying->FinalProduct

Caption: Synthesis of Vinyl-Terminated Polydimethylsiloxane.

Preparation of Karstedt's Catalyst

Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is a highly effective and widely used catalyst for hydrosilylation reactions.[10]

Experimental Protocol:

  • Initial Mixture: In a suitable reaction vessel, agitate a mixture of a haloplatinic acid (e.g., chloroplatinic acid), an alkenylpolysiloxane (such as this compound), and a cycloalkylpolysiloxane.[6] The agitation should be performed at a temperature between 25°C and 90°C for a duration of 0.5 to 24 hours to achieve equilibration.[6] An inert organic solvent like a C1-4 primary alcohol can be used.[6]

  • Base Treatment: Treat the equilibrated reaction product with a sufficient amount of a base, such as sodium bicarbonate, to substantially remove the halogen atoms chemically combined with the platinum.[6]

  • Filtration: Filter the mixture to recover the platinum hydrosilylation catalyst solution.[6] In a specific example, after heating the initial mixture with sodium bicarbonate at 70°C for two hours, the solution is filtered, and the filter cake is washed with this compound.[6]

Karstedts_Catalyst_Preparation HaloplatinicAcid Haloplatinic Acid Equilibration Equilibration (25-90°C, 0.5-24h) HaloplatinicAcid->Equilibration Alkenylpolysiloxane 1,3-Divinyltetramethyl- disiloxane Alkenylpolysiloxane->Equilibration Cycloalkylpolysiloxane Cycloalkylpolysiloxane Cycloalkylpolysiloxane->Equilibration BaseTreatment Base Treatment (e.g., NaHCO3) Equilibration->BaseTreatment Filtration Filtration BaseTreatment->Filtration Catalyst Karstedt's Catalyst Filtration->Catalyst Hydrosilylation_Crosslinking cluster_reactants Reactants VinylPDMS Vinyl-Terminated PDMS (-Si-CH=CH2) Curing Curing (Heat) VinylPDMS->Curing SiH_Crosslinker Si-H Crosslinker (-Si-H) SiH_Crosslinker->Curing Catalyst Karstedt's Catalyst (Pt Complex) Catalyst->Curing Elastomer Crosslinked Silicone Elastomer (-Si-CH2-CH2-Si-) Curing->Elastomer

References

An In-depth Technical Guide to the Safety of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 1,3-Divinyltetramethyldisiloxane (CAS No. 2627-95-4), a key organosilicon compound utilized in the synthesis of silicone polymers and resins. The information is compiled from various Safety Data Sheets (SDS) and is intended to equip laboratory and drug development professionals with the necessary knowledge for safe handling and use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the substance's behavior under various experimental and storage conditions.

PropertyValue
Molecular Formula C8H18OSi2[1]
Molecular Weight 186.40 g/mol [2][3]
Appearance Clear colorless liquid[1]
Boiling Point 138 - 140 °C[1][3]
Melting Point -98 to -100 °C[1]
Density 0.809 g/mL at 25 °C[1][3]
Refractive Index 1.411[1][3]
Flash Point 21.7 °C (71.1 °F) - closed cup[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard is its high flammability.[5][6][7][8] The GHS classification is detailed in the following table.

Hazard ClassCategorySignal WordHazard StatementPictogram
Flammable liquids2DangerH225: Highly flammable liquid and vapor[2][6][7][8]🔥
Skin corrosion/irritation2WarningH315: Causes skin irritation[2]!
Serious eye damage/eye irritation2AWarningH319: Causes serious eye irritation[2]!
Specific target organ toxicity — single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[2]!
Reproductive toxicity2WarningH361: Suspected of damaging fertility or the unborn child[2]हेल्थ हज़ार्ड

Note: The GHS classifications for skin irritation, eye irritation, respiratory tract irritation, and reproductive toxicity are reported by some but not all suppliers, indicating some variability in the available data.

GHS_Classification cluster_input Experimental Data & Properties cluster_criteria GHS Flammable Liquid Criteria cluster_output Classification prop Flash Point: 21.7 °C Boiling Point: 139 °C cat2 Category 2: Flash Point < 23 °C and Initial Boiling Point > 35 °C prop->cat2 Meets Criteria cat1 Category 1: Flash Point < 23 °C and Initial Boiling Point ≤ 35 °C classification This compound GHS Classification: Flammable Liquid, Category 2 Signal Word: Danger Hazard Statement: H225 cat2->classification Leads to cat3 Category 3: Flash Point ≥ 23 °C and ≤ 60 °C PPE_Selection cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) hazards Flammable Liquid Skin Irritant Eye Irritant Respiratory Irritant eye_face Eye/Face Protection Chemical safety goggles or face shield hazards->eye_face Eye Irritant skin Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) Protective clothing hazards->skin Skin Irritant respiratory Respiratory Protection Use in a well-ventilated area or with a respirator if vapors are generated hazards->respiratory Respiratory Irritant fire Fire Protection Flame-retardant clothing hazards->fire Flammable First_Aid cluster_exposure Route of Exposure cluster_actions Immediate First-Aid Actions exposure Exposure to This compound eye_contact Eye Contact Rinse with water for 15 min Seek medical attention exposure->eye_contact Eyes skin_contact Skin Contact Wash with soap and water for 15 min Remove contaminated clothing exposure->skin_contact Skin inhalation Inhalation Move to fresh air Provide artificial respiration if needed exposure->inhalation Inhalation ingestion Ingestion Rinse mouth Drink water Seek medical attention exposure->ingestion Ingestion

References

An In-depth Technical Guide to the Core Synthesis Routes of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 1,3-divinyltetramethyldisiloxane, a key intermediate in the production of silicone-based polymers and materials. The document outlines the core chemical reactions, experimental protocols, and quantitative data associated with the prevalent manufacturing methods.

Introduction

This compound, with the chemical formula C8H18OSi2, is a vital organosilicon compound characterized by two vinyl functional groups attached to a flexible siloxane backbone. This structure imparts unique reactivity, making it an essential crosslinking agent and monomer in the synthesis of a wide array of silicone elastomers, resins, and adhesives. Its application is widespread in the automotive, construction, and medical device industries, where materials with high thermal stability, durability, and biocompatibility are required. This guide focuses on the fundamental synthesis pathways for this versatile compound.

Core Synthesis Routes

The industrial and laboratory-scale synthesis of this compound is primarily achieved through two main methodologies: the hydrolysis of vinyl-substituted chlorosilanes and the platinum-catalyzed hydrosilylation of a disiloxane (B77578) with acetylene (B1199291). A multi-step industrial process involving alkoxysilanes is also utilized.

Hydrolysis of Vinyldimethylchlorosilane

The most direct and commonly employed method for synthesizing this compound is the controlled hydrolysis of vinyldimethylchlorosilane. This reaction involves the condensation of two molecules of the chlorosilane in the presence of water, leading to the formation of the disiloxane and hydrochloric acid as a byproduct.

Reaction Pathway:

reactant 2 Vinyldimethylchlorosilane (CH2=CH)(CH3)2SiCl product This compound [(CH2=CH)(CH3)2Si]2O reactant->product Hydrolysis byproduct 2 Hydrochloric Acid (HCl) water Water (H2O) water->product

Figure 1: Hydrolysis of Vinyldimethylchlorosilane.

A variation of this method involves the co-hydrolysis of vinyldimethylchlorosilane and dimethylchlorosilane to produce a mixture of siloxanes, from which this compound can be separated.

Experimental Protocol: Co-hydrolysis of Vinyldimethylchlorosilane and Dimethylchlorosilane [1]

  • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a base scrubber is charged with 67 g of deionized water.

  • The flask is immersed in an ice/water bath to cool the water to 0°C.

  • A mixture of 50.0 g (0.41 mol) of vinyldimethylchlorosilane and 39.2 g (0.41 mol) of dimethylchlorosilane is loaded into the addition funnel.

  • The chlorosilane mixture is added dropwise to the vigorously stirred water at a rate that maintains the reaction temperature below 20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 5 minutes at 20°C.

  • The upper siloxane layer is separated and washed with a saturated sodium bicarbonate (NaHCO3) solution.

  • The product is then dried over anhydrous sodium sulfate (B86663) (Na2SO4) and purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Yield of this compound26% (Chromatographic)[1]
PurityNot specified
Hydrosilylation of Tetramethyldihydrogendisiloxane with Acetylene

Another significant synthesis route is the hydrosilylation of 1,1,3,3-tetramethyldisiloxane (B107390) with acetylene gas. This reaction is typically catalyzed by a platinum complex, such as chloroplatinic acid or Karstedt's catalyst.

Reaction Pathway:

reactant1 Tetramethyldihydrogendisiloxane [H(CH3)2Si]2O product This compound [(CH2=CH)(CH3)2Si]2O reactant1->product Hydrosilylation reactant2 Acetylene (C2H2) reactant2->product catalyst Platinum Catalyst (e.g., H2PtCl6) catalyst->product

Figure 2: Hydrosilylation of Tetramethyldisiloxane.

Experimental Protocol: General Procedure

A patent describes a method for preparing tetramethyldivinyldisiloxane which comprises the following steps:[1]

  • Tetramethyldihydrogendisiloxane is mixed with a chloroplatinic acid catalyst to obtain a mixed solution.

  • Acetylene gas is bubbled into the mixed solution to carry out the hydrosilylation reaction.

  • After the reaction is complete, the reaction solution is separated and purified to obtain this compound.

Note: Specific experimental conditions such as catalyst loading, acetylene pressure, reaction temperature, and purification methods are not detailed in the readily available literature.

Quantitative Data:

Industrial Synthesis from Dimethyldiethoxysilane

An industrial-scale preparation process has been patented that utilizes dimethyldiethoxysilane as a starting material. This multi-step process involves reaction with sodium and vinyl chloride, followed by neutralization, hydrolysis, and purification.

Experimental Workflow:

cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Dimethyldiethoxysilane + Sodium s2 Reaction with Vinyl Chloride (100-110°C) s1->s2 w1 Neutralization with Dimethyldichlorosilane s2->w1 w2 Centrifugal Drying w1->w2 w3 Acid Hydrolysis w2->w3 w4 Rectification w3->w4 final_product final_product w4->final_product Pure this compound

Figure 3: Industrial Synthesis Workflow.

Experimental Protocol: Overview of Patented Process

A patented process outlines the following key steps:

  • Synthesis: Dimethyldiethoxysilane and metallic sodium are heated in a reactor. After dissolution, vinyl chloride is introduced, and the reaction is carried out at 100-110°C.

  • Neutralization: The reaction product is transferred to a predistillation kettle and neutralized by the dropwise addition of dimethyldichlorosilane.

  • Centrifugal Drying: The neutralized material is centrifuged under a nitrogen atmosphere and then dried.

  • Acid Hydrolysis: The liquid from the centrifugation step undergoes acid hydrolysis to form this compound and byproducts.

  • Rectification: The crude product is purified by fractional distillation to obtain pure this compound.

Quantitative Data:

Specific quantitative data on yield and purity from this patented process are not publicly detailed.

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of vinyldimethylchlorosilane being a primary and direct route. The hydrosilylation of tetramethyldihydrogendisiloxane offers an alternative pathway, though detailed public data is less common. Industrial-scale production may employ more complex, multi-step processes starting from alkoxysilanes. The choice of synthesis route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of production. Further research into optimizing catalyst efficiency and reaction conditions for the hydrosilylation route could provide a more atom-economical and environmentally benign alternative to the hydrolysis method.

References

The Pivotal Role of 1,3-Divinyltetramethyldisiloxane in Organosilicon Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, properties, and diverse applications of 1,3-Divinyltetramethyldisiloxane (DVTMS), a cornerstone of modern organosilicon chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and workflow visualizations.

This compound, a reactive organosilicon compound with the chemical formula O(Si(CH₃)₂(CH=CH₂))₂, is a fundamental building block in the synthesis of a wide array of silicone-based materials.[1][2] Its unique molecular structure, featuring a flexible siloxane backbone and two terminal vinyl groups, imparts a versatile reactivity that is harnessed in numerous industrial and research applications. This guide delves into the core aspects of DVTMS chemistry, from its synthesis and characteristic reactions to its critical role in the formulation of advanced materials for various sectors, including the biomedical field.

Chemical and Physical Properties

DVTMS is a colorless to pale yellow liquid characterized by its low viscosity and specific physical properties that make it highly suitable for various polymerization and crosslinking processes. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₈OSi₂[3]
Molecular Weight 186.40 g/mol [3]
Appearance Clear colorless liquid[1]
Density 0.809 g/mL at 25 °C[1]
Boiling Point 139 °C[3]
Melting Point -99 °C[3]
Refractive Index n20/D 1.411[3]

Core Applications in Organosilicon Chemistry

The presence of two vinyl functional groups makes this compound a highly reactive monomer and crosslinking agent. Its principal applications stem from its participation in hydrosilylation reactions and as a chain extender or end-capper in the synthesis of silicone polymers.

Hydrosilylation and Crosslinking

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group in DVTMS. This reaction is typically catalyzed by platinum-based catalysts, most notably Karstedt's catalyst, which itself is a platinum(0) complex with DVTMS as a ligand.[4][5]

The hydrosilylation of DVTMS with polymers containing Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS), leads to the formation of a stable, crosslinked three-dimensional network. This process is the basis for the curing of many silicone elastomers (rubbers) and gels.[4][6] The resulting materials exhibit a range of desirable properties, including thermal stability, chemical inertness, and tunable mechanical characteristics.

Synthesis of Silicone Elastomers

DVTMS is a crucial component in the formulation of addition-cure silicone elastomers. In a typical two-part system, one part contains a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer and the platinum catalyst, while the second part contains a hydride-functional siloxane crosslinker. DVTMS can be incorporated to modify the crosslink density and, consequently, the mechanical properties of the final elastomer.

The mechanical properties of silicone elastomers, such as tensile strength and elongation at break, can be tailored by varying the concentration of the crosslinking agent.

Crosslinker Concentration (related to DVTMS)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
Low~0.3 - 0.670 - 360[2]
High8.6500[7]
General Purpose Platinum Cured8.6500[7]
Platinum-cured (various formulations)2.81 - 3.56 (Dielectric Constant F/m)N/A[8]

Experimental Protocols

Synthesis of a Silicone Elastomer via Platinum-Catalyzed Hydrosilylation

This protocol describes a representative method for the preparation of a silicone elastomer using a platinum-catalyzed hydrosilylation reaction.

Materials:

  • α,ω-Divinylpolydimethylsiloxane (vinyl-terminated PDMS)

  • Polymethylhydrosiloxane (PMHS) (crosslinker)

  • This compound (DVTMS) (optional, as a reactive diluent or for property modification)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst) in xylene (Pt ~2%)

  • Toluene (solvent)

Procedure:

  • In a clean, dry mixing vessel, combine the vinyl-terminated PDMS and any DVTMS (if used). The ratio of these components will determine the final properties of the elastomer.

  • Add the platinum catalyst solution to the vinyl-containing mixture. The amount of catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the polymers. Mix thoroughly until the catalyst is evenly dispersed.

  • In a separate vessel, weigh the appropriate amount of PMHS crosslinker. The molar ratio of Si-H groups in the crosslinker to the vinyl groups in the PDMS and DVTMS is a critical parameter that controls the extent of crosslinking.

  • Add the PMHS crosslinker to the vinyl- and catalyst-containing mixture.

  • Mix the components vigorously for 2-5 minutes until a homogeneous mixture is obtained. A speed mixer is recommended for thorough mixing and de-gassing.[6]

  • Pour the mixture into a mold of the desired shape.

  • Cure the mixture in an oven at a specified temperature and time. A typical curing schedule is 100 °C for 24 hours.[6]

  • After curing, allow the elastomer to cool to room temperature before demolding.

Characterization: The resulting elastomer can be characterized by various techniques to determine its physical and chemical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of the hydrosilylation reaction by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the structure of the polymer network. The disappearance of vinyl proton signals and the appearance of new signals corresponding to the ethyl bridge confirm the crosslinking reaction.[10][11][12]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fractions of the polymer.

  • Rheological Analysis: To study the curing kinetics and the viscoelastic properties of the elastomer.[13][14]

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness (durometer).[8]

Signaling Pathways and Experimental Workflows

The Chalk-Harrod Mechanism for Hydrosilylation

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism involves a series of steps including oxidative addition, olefin coordination, insertion, and reductive elimination.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition (H)Pt(SiR₃) Pt0->Intermediate1 + R₃SiH HSiR3 Hydrosilane (R₃SiH) Olefin Olefin (e.g., DVTMS) Intermediate2 Olefin Coordination Olefin->Intermediate2 Intermediate1->Intermediate2 + Olefin Intermediate3 Migratory Insertion (Alkyl)Pt(SiR₃) Intermediate2->Intermediate3 Insertion into Pt-H Product Hydrosilylation Product Intermediate3->Product Reductive Elimination Product->Pt0 - Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Silicone Elastomer Synthesis

The following diagram illustrates a typical workflow for the laboratory-scale synthesis of a silicone elastomer using DVTMS as a key component.

Elastomer_Synthesis_Workflow cluster_prep Preparation of Components cluster_reaction Reaction and Curing cluster_analysis Characterization Prep_A Part A: Vinyl-PDMS + DVTMS + Pt Catalyst Mixing Vigorous Mixing (e.g., Speed Mixer) Prep_A->Mixing Prep_B Part B: Hydrosilane Crosslinker (e.g., PMHS) Prep_B->Mixing Molding Pouring into Mold Mixing->Molding Curing Oven Curing (e.g., 100°C, 24h) Molding->Curing Demolding Demolding Curing->Demolding Analysis Mechanical Testing FTIR, NMR, Rheology Demolding->Analysis

Caption: A generalized workflow for the synthesis of a silicone elastomer.

Role in Drug Development and Biomedical Applications

The biocompatibility, biodurability, and tunable physical properties of silicones make them highly attractive for biomedical applications.[2][8] While the direct use of this compound in drug formulations is not common, its role as a critical precursor and crosslinking agent in the synthesis of medical-grade silicones is significant.

Polydimethylsiloxane (PDMS), often synthesized and crosslinked using chemistry involving DVTMS, is extensively used in the fabrication of medical devices, including:

  • Catheters and Tubing: The flexibility and biocompatibility of silicones are ideal for these applications.

  • Medical Implants: Silicones are used in a variety of implants due to their biostability.[3]

  • Microfluidic Devices: PDMS is a primary material for fabricating microfluidic chips used in drug screening and diagnostics due to its optical transparency, gas permeability, and ease of fabrication.[15][16][17]

  • Drug Delivery Systems: Silicone-based materials can be formulated into matrices for the controlled release of therapeutic agents. While not a direct carrier, DVTMS is integral to creating the crosslinked silicone network that encapsulates and releases the drug. Silicon-containing nanoparticles are also being explored as carriers for nucleic acid delivery.[3][9]

The ability to precisely control the crosslink density by adjusting the amount of DVTMS and other reactants allows for the fine-tuning of the diffusion properties of the resulting silicone matrix, which is crucial for achieving a desired drug release profile.

Conclusion

This compound is a versatile and indispensable compound in organosilicon chemistry. Its ability to readily participate in hydrosilylation reactions makes it a cornerstone for the synthesis of a vast range of silicone polymers, particularly elastomers and gels. The precise control over material properties afforded by the use of DVTMS continues to drive innovation in fields ranging from industrial manufacturing to advanced biomedical applications. For researchers and professionals in these areas, a thorough understanding of the chemistry and application of DVTMS is essential for the development of next-generation materials.

References

An In-Depth Technical Guide to 1,3-Divinyltetramethyldisiloxane as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Divinyltetramethyldisiloxane, a key organosilicon compound, serves as a fundamental building block in the synthesis of a wide array of silicone-based polymers. Its unique molecular structure, featuring a flexible siloxane backbone and reactive vinyl terminal groups, makes it an invaluable monomer for creating materials with tailored properties such as thermal stability, hydrophobicity, and biocompatibility. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, polymerization, and its burgeoning applications in the biomedical and pharmaceutical fields.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C8H18OSi2 and a molecular weight of 186.40 g/mol .[1] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C8H18OSi2[1]
Molecular Weight 186.40 g/mol [1]
CAS Number 2627-95-4[2]
Appearance Colorless liquid[1]
Density 0.809 g/mL at 25 °C[2]
Boiling Point 139 °C[2]
Melting Point -99 °C[2]
Refractive Index n20/D 1.411[2]
Flash Point 21.7 °C (closed cup)[3]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the hydrolysis of dimethyldichlorosilane. This process involves the reaction of the chlorosilane with water, leading to the formation of silanol (B1196071) intermediates which then condense to form the disiloxane (B77578).

DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDCS->Silanol Hydrolysis Water Water H₂O Water->Silanol Monomer 1,3-Divinyltetramethyl- disiloxane Silanol->Monomer Condensation & Vinylation HCl Hydrochloric Acid (HCl) Silanol->HCl Vinyl_Grignard Vinyl Grignard Reagent (CH₂=CHMgBr) Vinyl_Grignard->Monomer

A simplified schematic of the synthesis of this compound.
Experimental Protocol: Synthesis via Hydrolysis

The following is a representative experimental protocol for the synthesis of this compound based on the hydrolysis of dimethyldichlorosilane.

Materials:

  • Dimethyldichlorosilane

  • Concentrated Hydrochloric Acid (e.g., >35%)[4]

  • Water

  • Neutralizing agent (e.g., sodium bicarbonate or a basic ion-exchange resin)[4]

  • Organic solvent (e.g., diethyl ether or toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, a mixture of concentrated hydrochloric acid and water is prepared.[4]

  • Dimethyldichlorosilane is added dropwise to the acidic aqueous solution under vigorous stirring. The reaction is exothermic and the temperature should be controlled, typically between 10-60 °C.[4]

  • After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

  • The organic layer, containing the crude siloxane products, is separated from the aqueous layer.

  • The organic layer is washed with water and then with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate) until the aqueous layer is neutral. The use of a resin adsorption filter device has also been reported for neutralization.[4]

  • The organic solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation.

Polymerization of this compound

The vinyl groups of this compound make it an ideal monomer for addition polymerization, most notably through platinum-catalyzed hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, forming a stable silicon-carbon bond. This method is widely used to create cross-linked silicone elastomers.

cluster_reactants Reactants Monomer 1,3-Divinyltetra- methyldisiloxane Polymer Cross-linked Silicone Polymer Monomer->Polymer Hydrosilane Hydrosilane Crosslinker (e.g., (H(CH₃)₂Si)₂O) Hydrosilane->Polymer Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Polymer Hydrosilylation

General workflow for the hydrosilylation polymerization of this compound.
Experimental Protocol: Hydrosilylation Polymerization

The following is a generalized experimental protocol for the hydrosilylation polymerization of this compound.

Materials:

  • This compound (monomer)

  • A hydrosilane crosslinking agent (e.g., 1,1,3,3-tetramethyldisiloxane)[5]

  • Platinum catalyst (e.g., Karstedt's catalyst, a solution of Pt(0) in divinyltetramethyldisiloxane)[6]

  • Optional: Inhibitor to control the reaction rate at room temperature.

  • Optional: Anhydrous solvent (e.g., toluene (B28343) or xylene)

Procedure:

  • In a clean, dry reaction vessel, the this compound monomer and the hydrosilane crosslinking agent are mixed in the desired stoichiometric ratio.

  • If used, an inhibitor is added to the mixture to control the pot life of the formulation.

  • The platinum catalyst is added to the mixture with stirring. The concentration of the catalyst is typically in the parts-per-million (ppm) range relative to the total mass of the reactants.[7]

  • The mixture is thoroughly stirred to ensure homogeneity.

  • The polymerization can be carried out at room temperature or accelerated by heating. The curing temperature can range from ambient to over 130 °C, depending on the desired curing time and the specific catalyst system used.[6]

  • The progress of the curing can be monitored by the increase in viscosity until a solid elastomer is formed.

  • Post-curing at an elevated temperature may be performed to ensure complete reaction and to enhance the mechanical properties of the final polymer.

Applications in Drug Development

The biocompatibility and tunable physical properties of silicone polymers make them highly attractive for biomedical and pharmaceutical applications. This compound, as a key monomer, plays a crucial role in the development of advanced drug delivery systems.

Silicone-Based Nanoparticles for Drug Delivery

Silicone nanoparticles can be formulated to encapsulate therapeutic agents, offering advantages such as controlled release and targeted delivery. The cross-linked structure, formed through the polymerization of monomers like this compound, can be engineered to control the diffusion rate of the encapsulated drug.

General Methodology for Nanoparticle Preparation:

Several methods can be employed to prepare drug-loaded polymeric nanoparticles, including emulsion polymerization, nanoprecipitation, and emulsification-solvent evaporation.[8] For silicone-based nanoparticles, a common approach is emulsion polymerization where the monomer, crosslinker, and drug are emulsified in an aqueous phase with a surfactant. Polymerization is then initiated, leading to the formation of drug-loaded nanoparticles. The particle size and drug loading efficiency can be controlled by adjusting the process parameters such as surfactant concentration, stirring speed, and monomer concentration.[9]

Hydrogels for Ophthalmic Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them soft, flexible, and biocompatible.[10] Silicone hydrogels, in particular, are widely used in ophthalmology, for example, in contact lenses. These materials can be loaded with drugs and designed to provide sustained release to the eye, which can improve treatment efficacy and patient compliance for conditions like glaucoma and dry eye.[11][12]

General Methodology for Hydrogel Synthesis:

A common method for preparing silicone hydrogels for drug delivery involves the direct polymerization of a mixture of monomers, including a hydrophilic monomer to ensure high water content, a silicone-containing monomer like a derivative of this compound to provide oxygen permeability, and a crosslinking agent.[11] The drug can be incorporated into the monomer mixture before polymerization or loaded into the pre-formed hydrogel by swelling it in a drug solution.[11] The release kinetics of the drug from the hydrogel can be tailored by adjusting the composition and crosslink density of the polymer network.[11][12]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is important to work in a well-ventilated area and to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,3-Divinyltetramethyldisiloxane, a versatile organosilicon compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound, also known as tetramethyldivinyldisiloxane, is a colorless liquid with the chemical formula O(Si(CH₃)₂CH=CH₂)₂. It is a key intermediate in the synthesis of silicone polymers and resins, serving as a cross-linking or capping agent.[1] Its physical characteristics are crucial for its application in various fields, including the production of silicone elastomers, sealants, adhesives, and coatings.[1]

The physical properties of this compound are summarized in the table below. These values are compiled from various literature sources.

PropertyValueTemperature (°C)Pressure
Density 0.809 g/mL[2][3][4][5]25Ambient
0.811 g/cm³[6]25Ambient
Boiling Point 139 °C[2][3][4][5][6]Ambient
138 - 140 °C[1]Ambient
Melting Point -99 °C[2][4]Ambient
-98 to -100 °C[1]Ambient
Refractive Index 1.411 (n20/D)[2][3]20Ambient
Molecular Weight 186.40 g/mol

Experimental Protocols

The determination of the physical properties of liquid chemicals like this compound is guided by standardized experimental methods to ensure accuracy and reproducibility.

The density of this compound is typically determined using a digital density meter, following a method similar to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .

Methodology:

  • Apparatus: A digital density meter, which measures the density of a liquid by measuring the change in the frequency of an oscillating U-tube when it is filled with the sample.

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water, at the test temperature.

  • Sample Preparation: The this compound sample is brought to the measurement temperature (e.g., 25 °C) and visually inspected to ensure it is free of air bubbles.

  • Measurement: A small volume of the sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period and calculates the density based on the calibration data.

  • Reporting: The density is reported in g/mL or g/cm³ to three decimal places, along with the measurement temperature.

The boiling point of this compound can be determined using a distillation method, such as that described in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids or OECD Test Guideline 103: Boiling Point .[7]

Methodology:

  • Apparatus: A distillation flask, a condenser, a heating source (e.g., a heating mantle), and a calibrated temperature measuring device.

  • Procedure: A measured volume of the this compound is placed in the distillation flask. The apparatus is assembled, and the sample is heated.

  • Initial Boiling Point: The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • Distillation Range: The temperature is continuously monitored as the liquid distills. The boiling range can be recorded as the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa).

Synthesis Workflow

The following diagram illustrates a general synthesis process for this compound, which involves the hydrolysis of a vinyl-substituted chlorosilane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A Vinyldimethylchlorosilane C Hydrolysis Reaction A->C B Water B->C H This compound (Crude) C->H Organic Phase I Hydrochloric Acid (Aqueous) C->I Aqueous Phase D Phase Separation E Neutralization & Washing D->E Separate Organic Layer F Drying E->F G Distillation F->G J Purified Product G->J H->D I->D

Caption: Synthesis of this compound via Hydrolysis.

This technical guide provides essential data and procedural outlines for the physical characterization of this compound. For specific applications, it is recommended to consult detailed analytical procedures and safety data sheets.

References

A Technical Guide to High-Purity 1,3-Divinyltetramethyldisiloxane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, specifications, and applications of high-purity 1,3-Divinyltetramethyldisiloxane, a critical building block in advanced material synthesis for the biomedical and pharmaceutical industries.

Introduction

This compound is a key organosilicon compound widely utilized as a crosslinking agent and a precursor in the synthesis of a variety of silicone-based polymers. Its vinyl-terminated structure allows for efficient hydrosilylation reactions, making it an essential monomer for producing silicone elastomers, resins, and hydrogels with tailored properties. In the realms of research, drug development, and medical device fabrication, the purity of this reagent is paramount, as trace impurities can significantly impact the final product's performance, biocompatibility, and regulatory approval. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, their product specifications, and detailed experimental protocols for its application in relevant fields.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity levels. For research and drug development applications, high-purity grades (typically ≥97%) are essential. The following table summarizes the offerings from prominent commercial suppliers. It is important to note that while suppliers state a minimum purity, detailed impurity profiles are often not publicly available and may require direct inquiry or in-house analysis.

SupplierProduct Number (Example)Stated PurityAvailability
Sigma-Aldrich (Merck)37190497%[1][2]Global
TCI ChemicalsD1780>98.0% (GC)[3]Global
Alfa Aesar (Thermo Fisher)A1246398+%Global
GelestSID4613.0-Global
Chem-Impex01732≥98% (GC)North America

Note: Purity is typically determined by Gas Chromatography (GC). Researchers should request a Certificate of Analysis (CoA) for lot-specific purity data. A CoA from Alfa Aesar for a specific lot of their 98+% grade product indicated a purity of 98.3% by GC.

Impurity Profile

The impurity profile of commercial this compound is a critical consideration for high-purity applications. While detailed public information is scarce, potential impurities can arise from the synthesis process. The most common synthesis route involves the hydrolysis of dimethyldichlorosilane, which can lead to the presence of cyclic siloxanes and other organosilicon byproducts. GC-MS analysis is the standard method for identifying and quantifying such impurities. Researchers are advised to perform their own GC-MS analysis or request detailed analytical data from the supplier to ensure the material meets the requirements of their specific application.

Key Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and executing experimental procedures.

PropertyValue
Molecular Formula C₈H₁₈OSi₂
Molecular Weight 186.40 g/mol
Appearance Colorless liquid
Density 0.809 g/mL at 25 °C[1]
Boiling Point 139 °C[1]
Melting Point -99 °C[1]
Refractive Index n20/D 1.411[1]
CAS Number 2627-95-4

Experimental Protocols

This compound is a versatile monomer used in a variety of polymerization and surface modification techniques. Below are detailed protocols for two common applications relevant to researchers and drug development professionals.

Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the synthesis of a vinyl-terminated PDMS polymer, a common precursor for creating silicone elastomers and hydrogels.

Materials:

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, combine 99.4 g (0.34 mol) of octamethylcyclotetrasiloxane (D4) and 2.5 g (0.013 mol) of this compound.

  • Slowly add 2 wt% sulfuric acid to the mixture while stirring to act as a catalyst.

  • Allow the reaction to stir at room temperature for 22 hours. The progress of the reaction can be monitored by analyzing the solid content.

  • Once the solid content of the reaction mixture reaches above 85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate until the effervescence ceases.

  • Add sodium sulfate to the mixture to remove any traces of moisture.

  • Filter the mixture to remove the solid residues. The resulting liquid is the vinyl-terminated PDMS polymer.

Characterization: The synthesized vinyl-terminated PDMS can be characterized by ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the degree of polymerization. Gel Permeation Chromatography (GPC) can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights.

Preparation of a Silicone Hydrogel for Biomedical Applications

This protocol outlines the preparation of a silicone hydrogel, a material commonly used in contact lenses and other medical devices, through a sequential interpenetrating network (IPN) synthesis.[4]

Materials:

  • Functional oligosiloxanes with hydride (FSO-1) and vinyl (FSO-2 or FSO-3) groups

  • High-purity this compound (as a component of the vinyl-functional oligosiloxane or as a crosslinker)

  • Hydrophilic monomers (e.g., N-vinyl pyrrolidone (NVP), N,N-dimethylacrylamide (DMAA))

  • Crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate (EGDM))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))

  • Platinum catalyst (e.g., chloroplatinic acid, H₂PtCl₆)

  • Toluene (B28343) (solvent)

  • Transparent fluoropolymer mold

Procedure:

Method A: Silicone Network within a Hydrophilic Network

  • Prepare a hydrophilic network by polymerizing a mixture of NVP and DMAA with EGDM as the crosslinker.

  • Saturate the hydrophilic network with a mixture containing the functional oligosiloxanes (FSO-1 and FSO-2 or FSO-3), a platinum catalyst, and a compatible solvent like chloroform.

  • Synthesize the silicone network within the hydrophilic network by heating at 80°C for 4 hours.

Method B: Hydrophilic Network within a Silicone Network

  • First, create a silicone network by reacting a vinyl-functional oligosiloxane (FSO-3) with a hydride-functional oligosiloxane (FSO-1) in a 10:1 weight ratio in toluene with H₂PtCl₆ as the catalyst. The reaction is carried out at 20°C for 24 hours, followed by solvent evaporation under vacuum.

  • Soak the resulting silicone network for 20 hours in a reaction mixture containing the hydrophilic monomers (NVP, DMAA), the crosslinking agent (EGDM), and the photoinitiator (DMPA) dissolved in toluene.

  • Induce photo-polymerization of the hydrophilic network by exposing the mixture to UV irradiation (0.4W/cm²) at 20°C for 30 minutes within a transparent fluoropolymer mold.

  • After polymerization, wash the resulting IPN hydrogel several times with the solvent and then with distilled water to remove any unreacted components.

Characterization: The properties of the resulting silicone hydrogel, such as mechanical strength, transparency, hydrophilicity (contact angle), oxygen permeability, and water content, should be characterized to assess its suitability for the intended biomedical application.

Visualizations

Logical Relationship of Suppliers and Purity

G cluster_suppliers Commercial Suppliers cluster_purity Stated Purity Sigma-Aldrich Sigma-Aldrich Purity_97 97% Sigma-Aldrich->Purity_97 offers TCI_Chemicals TCI Chemicals Purity_98 >98% (GC) TCI_Chemicals->Purity_98 offers Alfa_Aesar Alfa Aesar Purity_98_plus 98+% Alfa_Aesar->Purity_98_plus offers Gelest Gelest High Purity Grades High Purity Grades Gelest->High Purity Grades offers Chem-Impex Chem-Impex Purity_geq_98 ≥98% (GC) Chem-Impex->Purity_geq_98 offers

Caption: Commercial suppliers and their stated purity levels for this compound.

Experimental Workflow for Silicone Hydrogel Synthesis (Method B)

G cluster_silicone_network Silicone Network Formation cluster_hydrophilic_network Hydrophilic Network Formation A Mix Vinyl & Hydride Oligosiloxanes (FSO-3 & FSO-1) B Add Platinum Catalyst (H₂PtCl₆) in Toluene A->B C React at 20°C for 24h B->C D Evaporate Solvent C->D E Soak Silicone Network in Hydrophilic Monomer Mix (NVP, DMAA, EGDM, DMPA) D->E Resulting Silicone Network F Place in Mold E->F G UV Irradiation (0.4W/cm², 30 min) F->G H Wash and Purify IPN G->H I Silicone Hydrogel H->I Final Product

Caption: Workflow for the synthesis of a silicone hydrogel via a sequential interpenetrating network method.

Conclusion

High-purity this compound is an indispensable reagent for the development of advanced silicone-based materials in research and pharmaceutical applications. While several commercial suppliers provide this compound at high nominal purities, researchers must remain vigilant about potential impurities that could affect the outcome of their work. The experimental protocols provided in this guide offer a starting point for the synthesis of well-defined silicone polymers and hydrogels. By carefully selecting a reputable supplier and employing robust analytical and synthetic methodologies, researchers can confidently utilize this versatile monomer to create innovative materials for a wide range of applications, from biomedical devices to drug delivery systems.

References

Spectroscopic Profile of 1,3-Divinyltetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Divinyltetramethyldisiloxane, a key monomer in the synthesis of silicon-based polymers and materials. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopic characteristics, offering valuable data for quality control, reaction monitoring, and structural elucidation.

Molecular Structure

This compound, with the chemical formula C₈H₁₈OSi₂, consists of two dimethylvinylsilyl groups linked by an oxygen atom. This structure gives rise to a unique spectroscopic fingerprint, which is detailed below.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Si-CH₃0.144s-
=CH₂5.726dJ(cis) = 14.9
=CH₂5.930dJ(trans) = 20.3
=CH-6.116ddJ(gem) = 4.0

Data sourced from CDCl₃ solvent.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Si-CH₃-1.5
=CH₂132.3
=CH-139.5

Note: Specific peak assignments for the vinyl carbons can vary slightly between sources.

²⁹Si NMR Data

Table 3: ²⁹Si NMR Chemical Shift

SiliconChemical Shift (δ, ppm)
O-Si(CH₃)₂(CH=CH₂)-19 to -22

Note: The chemical shift for the silicon atoms in this compound is expected to be in the range typical for D-units (O-SiR₂-O) with vinyl substituents. The provided range is based on typical values for vinyl-terminated polysiloxanes.

FTIR Data

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3055C-H stretch=C-H
2962C-H stretch-CH₃
1595C=C stretchC=C
1408C-H bend=CH₂
1260CH₃ bendSi-CH₃
1058Si-O-Si stretchSi-O-Si
958=CH₂ out-of-plane bendVinyl
800Si-C stretchSi-C

Data obtained from a neat sample using a capillary cell.[2]

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A 5% (w/v) solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.09 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.36 s

  • ²⁹Si NMR Parameters:

    • Pulse sequence: zgig (inverse-gated decoupling)

    • Number of scans: 128

    • Relaxation delay: 30 s

    • Acquisition time: 1.8 s

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates (capillary cell method).[2]

  • Instrumentation: The FTIR spectrum was recorded on an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: The spectrum was baseline-corrected and the peak positions were identified.

Spectroscopic Correlations and Signaling Pathways

The following diagram illustrates the correlations between the different nuclei in this compound as determined by NMR spectroscopy.

NMR Spectroscopic Correlations H_Me ¹H: Si-CH₃ (δ ~0.1 ppm) C_Me ¹³C: Si-CH₃ (δ ~ -1.5 ppm) H_Me->C_Me ¹J(C,H) Si ²⁹Si: O-Si(CH₃)₂(CH=CH₂) (δ ~ -20 ppm) H_Me->Si ²J(Si,H) H_vinyl_gem ¹H: =CH₂ (gem) (δ ~5.7 ppm) H_vinyl_cis ¹H: =CH₂ (cis) (δ ~5.9 ppm) H_vinyl_gem->H_vinyl_cis ²J(H,H) H_vinyl_trans ¹H: =CH (trans) (δ ~6.1 ppm) H_vinyl_gem->H_vinyl_trans ³J(H,H) C_vinyl_CH2 ¹³C: =CH₂ (δ ~132.3 ppm) H_vinyl_gem->C_vinyl_CH2 ¹J(C,H) H_vinyl_cis->H_vinyl_trans ³J(H,H) H_vinyl_cis->C_vinyl_CH2 ¹J(C,H) C_vinyl_CH ¹³C: =CH (δ ~139.5 ppm) H_vinyl_trans->C_vinyl_CH ¹J(C,H) H_vinyl_trans->Si ²J(Si,H) C_Me->Si ¹J(Si,C) C_vinyl_CH->Si ¹J(Si,C)

Caption: Key NMR correlations in this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. These data are essential for researchers and professionals working with silicon-based materials, enabling precise structural verification and quality assessment.

References

Methodological & Application

Application Notes and Protocols: Hydrosilylation Polymerization of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation polymerization is a versatile and efficient method for the synthesis of polysiloxanes and polycarbosiloxanes. This technique involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond, in the presence of a catalyst. The reaction of 1,3-divinyltetramethyldisiloxane with a suitable di-hydrosilane, such as 1,3-dihydridotetramethyldisiloxane, yields high molecular weight poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE). This polymer possesses a unique structure with alternating disiloxane (B77578) and ethylene (B1197577) units, leading to distinct physical and chemical properties.

These materials are of significant interest in various fields, including biomedical applications and drug delivery, owing to the characteristic biocompatibility, flexibility, and tunable properties of polysiloxanes. This document provides detailed application notes and protocols for the synthesis and characterization of PTMDSE, along with a discussion of its potential in drug development.

Reaction Mechanism and Catalysis

The hydrosilylation polymerization of this compound with a di-hydrosilane typically follows the Chalk-Harrod mechanism. This mechanism, catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), involves the following key steps:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum catalyst.

  • Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond.

  • Reductive Elimination: The resulting alkyl-silyl group is eliminated from the platinum center, regenerating the catalyst and forming the new Si-C bond of the polymer chain.

The selection of the catalyst is crucial for controlling the reaction rate, regioselectivity (anti-Markovnikov addition is favored), and preventing side reactions.

Quantitative Data Summary

The molecular weight of the resulting poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) is influenced by several factors, including monomer concentration, catalyst concentration, and reaction temperature. The following table summarizes the effects of these parameters on the viscosity-average molecular weight (Mv) of PTMDSE synthesized from 1,3-dihydridotetramethyldisiloxane and this compound using a platinum-1,3-divinyltetramethyldisiloxane complex catalyst.

Monomer Concentration (mol/L)Catalyst Concentration (mol Pt/mol C=C) x 10⁵Reaction Temperature (°C)Viscosity-Average Molecular Weight (Mv)
Neat2.14033,000
1.62.14075,000
0.82.14015,000
1.60.74012,000
1.63.14045,000
1.62.12528,000
1.62.15655,000

Data extracted from "Polymerization by Hydrosilation. 2. Preparation and Characterization of High Molecular Weight Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] from 1,3-Dihydridotetramethyldisiloxane and this compound".

Experimental Protocols

Materials
  • This compound (DVTMDSO) (≥98%)

  • 1,3-Dihydridotetramethyldisiloxane (DHTMDS) (≥98%)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), xylene solution (~2% Pt)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727) (reagent grade)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks with magnetic stir bars

  • Septa and syringes

  • Constant temperature oil bath

  • Infrared (IR) spectrometer

  • Gel Permeation Chromatography (GPC) system for molecular weight determination

Protocol for the Synthesis of High Molecular Weight PTMDSE
  • Monomer Purification: Ensure both this compound and 1,3-dihydridotetramethyldisiloxane are freshly distilled under reduced pressure to remove any inhibitors or impurities.

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous toluene to achieve the desired monomer concentration (e.g., 1.6 mol/L).

  • Catalyst Addition: Via syringe, add the required amount of Karstedt's catalyst solution (e.g., to achieve a catalyst concentration of 2.1 x 10⁻⁵ mol Pt per mole of vinyl groups).

  • Initiation of Polymerization: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 40 °C) and begin vigorous stirring.

  • Monomer Addition: Slowly add 1,3-dihydridotetramethyldisiloxane (1.0 equivalent) to the reaction mixture via a syringe pump over a period of 1-2 hours to maintain a slight excess of vinyl groups throughout the addition, which helps to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots of the reaction mixture and analyzing them by IR spectroscopy. The disappearance of the Si-H stretching band at approximately 2130 cm⁻¹ indicates the consumption of the hydrosilane monomer.

  • Polymer Isolation: Once the reaction is complete (typically after 24-48 hours, as indicated by IR), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved. The final product should be a clear, viscous liquid or a gummy solid depending on the molecular weight.

Characterization
  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Chemical Structure: Confirm the structure of the polymer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The ¹H NMR spectrum should show the disappearance of vinyl protons and the Si-H proton, and the appearance of new signals corresponding to the ethylene bridge.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization start Start purify Purify Monomers (Distillation) start->purify setup Reaction Setup (Inert Atmosphere) purify->setup add_dvtmdso Add this compound and Toluene setup->add_dvtmdso add_catalyst Add Karstedt's Catalyst add_dvtmdso->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat add_dhtmds Slowly Add 1,3-Dihydridotetramethyldisiloxane heat->add_dhtmds react Polymerization (24-48h) add_dhtmds->react monitor Monitor Reaction (FT-IR) react->monitor cool Cool to Room Temperature react->cool precipitate Precipitate in Methanol cool->precipitate purify_steps Redissolve and Re-precipitate (x3) precipitate->purify_steps dry Dry under Vacuum purify_steps->dry gpc GPC (Mw, Mn, PDI) dry->gpc nmr NMR (¹H, ¹³C) dry->nmr ftir FT-IR dry->ftir end End gpc->end nmr->end ftir->end

Caption: Experimental workflow for the hydrosilylation polymerization of this compound.

Applications in Drug Development and Biological Interactions

Polysiloxanes are widely recognized for their excellent biocompatibility, low toxicity, and physiological inertness, making them attractive candidates for various biomedical applications, including drug delivery systems.[1] The polymer synthesized through the described protocol, poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene], can be tailored to have specific molecular weights and, consequently, tunable physical properties such as viscosity and hydrophobicity. These characteristics are crucial for designing controlled-release drug delivery platforms.

While specific studies on the use of PTMDSE for drug delivery are limited, the broader class of polysiloxanes has been extensively investigated for:

  • Transdermal Patches: The hydrophobicity and gas permeability of polysiloxanes are advantageous for the controlled release of drugs through the skin.

  • Implantable Devices: The biostability of polysiloxanes makes them suitable for long-term implantable drug depots.

  • Nanoparticle Formulations: Polysiloxane-based nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[1]

Biocompatibility and Cellular Interactions

The biocompatibility of silicone-based materials is a key factor in their use in medical devices. However, the cellular response to any implanted material is complex and involves a cascade of events at the material-tissue interface. While specific signaling pathways for PTMDSE have not been extensively elucidated, the general response to silicone implants involves protein adsorption, followed by the recruitment of inflammatory cells. For non-degradable and biostable materials like polysiloxanes, a fibrous capsule typically forms around the implant.

The surface properties of the polymer, such as roughness and chemistry, can influence the cellular response. It is important to note that residual platinum catalyst from the synthesis could potentially impact biocompatibility, and thus thorough purification of the polymer is essential for biomedical applications. Studies on platinum-metallized silicone rubber have shown that with appropriate processing, the material can maintain its biocompatibility.[2]

Potential Signaling Pathways in Cellular Response to Polysiloxane-Based Materials

The interaction of cells with a biomaterial surface can trigger a variety of intracellular signaling pathways that govern cell adhesion, proliferation, differentiation, and inflammatory responses. While a specific pathway for PTMDSE is not defined in the literature, a generalized schematic of potential cellular responses to a polysiloxane-based biomaterial is presented below. This diagram illustrates a logical relationship of events rather than a specific, biochemically detailed pathway.

signaling_pathway cluster_material Biomaterial Interface cluster_cellular Cellular Events cluster_signaling Intracellular Signaling cluster_response Cellular Response implant Polysiloxane Material (e.g., PTMDSE) protein_adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) implant->protein_adsorption drug_delivery Potential for Controlled Drug Release implant->drug_delivery cell_adhesion Cell Adhesion (Integrin Binding) protein_adsorption->cell_adhesion focal_adhesion Focal Adhesion Formation cell_adhesion->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton intracellular_cascade Activation of Intracellular Signaling Cascades (e.g., FAK, MAPK, Rho GTPases) focal_adhesion->intracellular_cascade gene_expression Altered Gene Expression intracellular_cascade->gene_expression proliferation Proliferation gene_expression->proliferation differentiation Differentiation gene_expression->differentiation inflammation Inflammatory Response (Cytokine Release) gene_expression->inflammation fibrosis Fibrous Capsule Formation inflammation->fibrosis

References

Application Notes and Protocols for 1,3-Divinyltetramethyldisiloxane in Silicone Elastomer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-divinyltetramethyldisiloxane as a crucial cross-linking agent in the formulation of silicone elastomers. This document details the underlying chemistry, experimental protocols for elastomer preparation and characterization, and the impact of formulation parameters on the final mechanical properties of the cured material.

Introduction

Silicone elastomers are widely utilized in research, healthcare, and pharmaceutical applications due to their biocompatibility, thermal stability, and tunable mechanical properties. A common method for curing silicone elastomers is through a platinum-catalyzed hydrosilylation reaction. In this system, this compound often serves as a key component, providing vinyl functional groups that react with hydride-functional siloxanes to form a cross-linked polymer network. The concentration and reactivity of this divinyl compound are critical parameters that dictate the final characteristics of the elastomer, such as its hardness, tensile strength, and elongation.

The Role of this compound in Hydrosilylation Curing

The platinum-catalyzed hydrosilylation reaction is an addition reaction between a silicon-hydride (Si-H) group and a vinyl (Si-CH=CH₂) group. This compound provides two vinyl functional groups, enabling it to act as a cross-linker, connecting long-chain silicone polymers into a three-dimensional network. The stoichiometry between the hydride and vinyl groups is a critical factor influencing the extent of cross-linking and, consequently, the material properties of the elastomer.

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Vinyl_Siloxane R-Si(CH₃)₂-O-Si(CH₃)₂-CH=CH₂ Vinyl-Terminated Polydimethylsiloxane (B3030410) (PDMS) Crosslinked_Elastomer ...-Si-CH₂-CH₂-Si-... |  Cross-linked Silicone Elastomer Network Vinyl_Siloxane->Crosslinked_Elastomer Hydrosilylation Hydride_Siloxane R'-Si(CH₃)₂-H Hydride-Terminated Polydimethylsiloxane (PDMS) Hydride_Siloxane->Crosslinked_Elastomer Divinyl_Crosslinker H₂C=CH-Si(CH₃)₂-O-Si(CH₃)₂-CH=CH₂ This compound Divinyl_Crosslinker->Crosslinked_Elastomer Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Crosslinked_Elastomer

Caption: Platinum-catalyzed hydrosilylation cross-linking of silicone elastomers.

Quantitative Data on Mechanical Properties

The mechanical properties of silicone elastomers are highly dependent on the formulation, particularly the ratio of the vinyl-functional components to the hydride-functional cross-linker. The following tables summarize data from studies investigating these relationships.

Table 1: Mechanical Properties of Silicone Elastomers with Varying Hydrosilane-to-Vinyl Ratios [1]

Precursor Polymers (Hydrosilane / Vinyl)Ratio (Hydrosilane/Vinyl)Tensile Strain (%)Young's Modulus (MPa)Tensile Strength (MPa)
DMS-H21 / DMS-V221.1510400.251.2
DMS-H21 / DMS-V221.0524000.151.0
DMS-H25 / DMS-V251.0528000.120.8

Note: DMS-H21, DMS-H25 are telechelic Si-H functional PDMS, and DMS-V22, DMS-V25 are telechelic vinyl functional PDMS.

Table 2: Mechanical Properties of Silicone Rubber with Different Cross-linking Formulations [2]

Base GumCross-linker Ratio (-NH₂ / -COCH=CH₂)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
P21 : 1.53.245035
P21 : 23.855040
P21 : 2.254.560045
P21 : 2.54.258048
P21 : 33.952050

Note: This table illustrates the effect of cross-linker concentration in a different silicone chemistry (aza-Michael reaction) but provides a useful comparison of how cross-linker ratios affect mechanical properties.

Experimental Protocols

Preparation of a Platinum-Cured Silicone Elastomer

This protocol describes a general procedure for preparing a silicone elastomer using a platinum-catalyzed addition cure system.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS)

  • Hydride-functional cross-linker (e.g., polymethylhydrosiloxane)

  • This compound (can be part of the vinyl-terminated PDMS or added separately)

  • Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

  • Speed mixer or mechanical stirrer

  • Vacuum desiccator

  • Mold (e.g., petri dish, custom mold)

  • Oven

Protocol:

  • Component Preparation: In a clean container, accurately weigh the vinyl-terminated PDMS and the hydride-functional cross-linker according to the desired stoichiometric ratio (e.g., a specific Si-H to vinyl group ratio).

  • Mixing: Thoroughly mix the components using a speed mixer or mechanical stirrer for a specified time (e.g., 2 minutes at 3000 rpm) to ensure a homogeneous mixture.[1]

  • Catalyst Addition: Add the platinum catalyst to the mixture. The amount of catalyst is typically in the parts-per-million (ppm) range relative to the total weight of the polymers. Mix again to ensure uniform distribution of the catalyst.

  • Degassing: Place the mixture in a vacuum desiccator to remove any air bubbles incorporated during mixing. Apply vacuum until the bubbling subsides.

  • Casting: Pour the degassed mixture into the desired mold.

  • Curing: Transfer the mold to an oven and cure at a specified temperature and time (e.g., 100°C for 24 hours or 80°C for 1 hour).[1] The curing conditions can be optimized depending on the specific formulation and desired properties.

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature may be performed to complete the cross-linking reaction and remove any volatile byproducts.

Experimental_Workflow start Start weigh Weigh Vinyl-PDMS and Hydride Cross-linker start->weigh mix1 Mix Components (e.g., Speed Mixer) weigh->mix1 add_catalyst Add Platinum Catalyst mix1->add_catalyst mix2 Mix Again add_catalyst->mix2 degas Degas Mixture (Vacuum Desiccator) mix2->degas cast Cast into Mold degas->cast cure Cure in Oven (e.g., 100°C, 24h) cast->cure post_cure Post-Cure (Optional) cure->post_cure characterize Characterize Mechanical and Physical Properties post_cure->characterize end End characterize->end

Caption: General experimental workflow for silicone elastomer preparation.

Mechanical Property Testing

Tensile Testing:

  • Sample Preparation: Prepare dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 standards.

  • Testing: Use a universal testing machine to perform tensile tests at a constant crosshead speed.

  • Data Analysis: Record the force and displacement data to calculate tensile strength, elongation at break, and Young's modulus.

Hardness Testing:

  • Sample Preparation: Use a flat, cured elastomer sample with a minimum thickness of 6 mm.

  • Testing: Measure the Shore A hardness using a durometer according to ASTM D2240.

Conclusion

This compound is a fundamental component in the formulation of high-performance silicone elastomers. By carefully controlling its concentration relative to the hydride-functional cross-linker, researchers can precisely tailor the mechanical properties of the resulting material to meet the specific demands of their applications, from soft and flexible materials for drug delivery systems to more rigid and durable components for medical devices. The protocols and data presented in these notes provide a solid foundation for the rational design and fabrication of silicone elastomers with desired characteristics.

References

Synthesis of vinyl-terminated polydimethylsiloxane (PDMS) with 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis of vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), a versatile polymer with significant applications in biomedical engineering, microfluidics, and drug delivery systems.[1] The vinyl end groups allow for further functionalization and cross-linking, making it an ideal material for creating biocompatible devices, coatings, and elastomers.[1][2]

The synthesis primarily involves the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4), a cyclic siloxane monomer, with 1,3-divinyltetramethyldisiloxane acting as an end-capping agent to introduce the terminal vinyl functionalities. This process can be catalyzed by either acidic or basic catalysts, leading to cationic or anionic polymerization pathways, respectively.[3][4] The choice of catalyst and reaction conditions allows for the control of the polymer's molecular weight and polydispersity index (PDI).[4][5]

Key Applications in Research and Drug Development:

  • Microfluidics: PDMS is a key material for fabricating microfluidic devices ("lab-on-a-chip") used in high-throughput screening, cell culture, and diagnostic assays.

  • Drug Delivery: The biocompatibility and tunable properties of vinyl-terminated PDMS make it suitable for developing controlled-release drug delivery systems.[1]

  • Biomedical Implants and Devices: Its inertness and flexibility are advantageous for creating implants, catheters, and other medical devices.

  • Surface Modification: The vinyl groups provide reactive sites for grafting biomolecules or other polymers to create surfaces with specific functionalities.

This document provides two detailed protocols for the synthesis of vinyl-terminated PDMS via cationic and anionic ring-opening polymerization, along with data on expected molecular weights and characterization techniques.

Cationic Ring-Opening Polymerization Protocol

This protocol describes the synthesis of vinyl-terminated PDMS using a strong acid catalyst, such as sulfuric acid.[4][6]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), moist

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Toluene

  • Methanol

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Safety Precautions:

  • Octamethylcyclotetrasiloxane (D4) is a flammable liquid and may be harmful if swallowed or in contact with skin.[7][8] Handle in a well-ventilated fume hood and avoid sources of ignition.[7][9]

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate PPE, including acid-resistant gloves and safety goggles.[8]

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add octamethylcyclotetrasiloxane (D4) and this compound. The molar ratio of D4 to the end-capper will determine the target molecular weight.

  • Initiation: Slowly add concentrated sulfuric acid (approximately 2% by weight of the total monomers) to the stirred mixture at room temperature.[10]

  • Polymerization: Continue stirring the reaction mixture at room temperature for 22-24 hours.[10] The progress of the reaction can be monitored by checking the solid content.

  • Neutralization: Once the desired conversion is reached (typically >85% solid content), slowly add moist sodium bicarbonate to the reaction mixture with vigorous stirring until the acid is neutralized (cessation of gas evolution).[10]

  • Drying: Add anhydrous sodium sulfate to the mixture to remove any traces of moisture and stir for 1-2 hours.[10]

  • Filtration: Filter the mixture to remove the salts.

  • Purification: The crude product is then purified by vacuum distillation to remove any unreacted cyclic monomers and other low-boiling point impurities. A typical procedure involves heating the product to 170 °C under a vacuum of 20 mmHg for 2 hours.[6]

Anionic Ring-Opening Polymerization Protocol

This protocol utilizes a strong base, such as tetramethylammonium (B1211777) hydroxide (B78521), as the catalyst.[3][11]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • This compound

  • Tetramethylammonium hydroxide (TMAH) solution

  • Toluene

  • Phosphoric acid or other suitable neutralizing agent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas inlet (Nitrogen or Argon)

  • Syringe for catalyst addition

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.

Safety Precautions:

  • Handle D4 in a well-ventilated fume hood.[7][9]

  • Tetramethylammonium hydroxide is a corrosive base. Wear appropriate PPE.

  • The reaction is sensitive to water and carbon dioxide, so maintain an inert atmosphere throughout the process.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, magnetic stirrer, and an inert gas inlet.

  • Reagent Addition: Charge the flask with octamethylcyclotetrasiloxane (D4) and this compound under a positive pressure of nitrogen or argon.

  • Initiation: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Inject the tetramethylammonium hydroxide catalyst into the flask using a syringe.

  • Polymerization: Allow the reaction to proceed with stirring for several hours. The viscosity of the mixture will increase as the polymerization progresses.

  • Termination and Neutralization: Cool the reaction mixture and then neutralize the catalyst by adding a slight excess of a weak acid like phosphoric acid.

  • Drying and Filtration: Add anhydrous magnesium sulfate to dry the solution, followed by filtration to remove the salts.

  • Purification: Remove the solvent (if used) and any volatile impurities by vacuum distillation as described in the cationic polymerization protocol.

Data Presentation

The molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the synthesized vinyl-terminated PDMS can be controlled by adjusting the monomer to end-capper ratio and the reaction conditions. The following table summarizes typical data obtained from the synthesis.

Synthesis MethodCatalystMonomer/End-capper Ratio (molar)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Cationic ROPSulfuric AcidVaries7,40014,0001.89[10]
Cationic ROPRare Earth Solid Super Acid~169:111,20021,2001.89[6]
Anionic ROPTetramethylammonium HydroxideVaries1,500 - 30,000--[11]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The presence of vinyl groups is confirmed by signals in the range of 5.7-6.2 ppm. The methyl protons on the siloxane backbone typically appear around 0.1 ppm.[12][13]

  • ²⁹Si NMR: This technique can be used to analyze the microstructure of the polymer and confirm the incorporation of the vinyl-terminated end groups.[14][15]

Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer.[16][17] Toluene is a suitable eluent for PDMS analysis.[16]

Visualizations

Synthesis_Scheme D4 Octamethylcyclotetrasiloxane (D4) Polymerization Ring-Opening Polymerization D4->Polymerization EndCapper This compound EndCapper->Polymerization Catalyst Catalyst (Acid or Base) Catalyst->Polymerization PDMS Vinyl-Terminated Polydimethylsiloxane (PDMS) Polymerization->PDMS

Caption: General reaction scheme for the synthesis of vinyl-terminated PDMS.

Experimental_Workflow start Start reagents 1. Mix D4 and This compound start->reagents catalyst 2. Add Catalyst (Acid or Base) reagents->catalyst polymerization 3. Polymerize at Controlled Temperature catalyst->polymerization neutralization 4. Neutralize Catalyst polymerization->neutralization drying 5. Dry with Anhydrous Salt neutralization->drying filtration 6. Filter to Remove Solids drying->filtration purification 7. Purify by Vacuum Distillation filtration->purification characterization 8. Characterize Product (NMR, GPC) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of vinyl-terminated PDMS.

Polymerization_Mechanisms cluster_cationic Cationic Mechanism cluster_anionic Anionic Mechanism cat_init Initiation: Protonation of D4 by H+ cat_prop Propagation: Ring-opening attack on monomer cat_init->cat_prop cat_term Termination: Reaction with end-capper cat_prop->cat_term an_init Initiation: Nucleophilic attack by OH- on D4 an_prop Propagation: Silanolate attacks monomer an_init->an_prop an_term Termination: Reaction with end-capper an_prop->an_term

Caption: Simplified cationic and anionic ring-opening polymerization mechanisms.

References

Application Notes and Protocols: Karstedt's Catalyst in Hydrosilylation Reactions with 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Karstedt's catalyst in hydrosilylation reactions involving 1,3-divinyltetramethyldisiloxane. This platinum(0)-based catalyst is highly efficient for the formation of silicon-carbon bonds, a crucial step in the synthesis of a wide array of organosilicon compounds, including silicone elastomers and functionalized polymers.[1][2][3]

Introduction

Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands, is a homogeneous catalyst renowned for its high activity and solubility in silicone-based systems.[3][4] It facilitates the addition of silicon-hydride (Si-H) bonds across carbon-carbon double bonds (hydrosilylation) with high efficiency and selectivity, often at low catalyst loadings and mild reaction conditions.[1] This makes it a preferred catalyst in the silicone industry for applications ranging from the curing of silicone rubbers to the synthesis of complex organosilicon molecules.[3][4]

The general chemical formula for Karstedt's catalyst is Pt₂(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)₃.[3] It is typically available as a solution in various solvents, such as xylene or vinyl-terminated polydimethylsiloxane (B3030410), with platinum concentrations ranging from 2% to 20%.[3][5]

Applications in Hydrosilylation with this compound

The reaction between this compound and a hydrosilane in the presence of Karstedt's catalyst is a versatile method for creating new silicon-carbon bonds. This reaction is fundamental to:

  • Silicone Elastomer Formation: Cross-linking of vinyl-terminated polymers with hydride-containing crosslinkers to form silicone rubbers.[3]

  • Synthesis of Functionalized Siloxanes: Introducing organic functionalities into siloxane backbones for specialized applications.

  • Polymer Modification: Grafting silicone side chains onto organic polymers to impart desirable properties like hydrophobicity and thermal stability.

Quantitative Data Summary

The following table summarizes quantitative data from various hydrosilylation reactions using Karstedt's catalyst with this compound and other olefins.

Vinyl-containing SubstrateHydrosilaneCatalyst Loading (Pt)Temperature (°C)TimeConversion (%)Selectivity (%)Reference
This compound1,1,3,3-Tetramethyldisiloxane (B107390)Not specifiedRoom TemperatureNot specified75-10087-93 (β-addition)[6]
This compoundDimethylphenylsilane (Me₂PhSiH)Not specified2075 min87Not specified[1]
Allylbenzene1,1,3,3-Tetramethyldisiloxane0.3 µl of 0.336 mol/L solution403 h72100 (β-adduct)[7]
AllylbenzeneHeptamethyltrisiloxane (MD'M)0.3 µl of 0.336 mol/L solution402 h90100 (β-adduct)[7]
StyreneHeptamethyltrisiloxane (MD'M)0.5 mol%14030 sec6978 (β-adduct)[8]

Experimental Protocols

Protocol 1: Hydrosilylation of this compound with 1,1,3,3-Tetramethyldisiloxane

This protocol describes a general procedure for the hydrosilylation of this compound with 1,1,3,3-tetramethyldisiloxane, a common reaction for the synthesis of silicone oligomers and polymers.

Materials:

  • This compound (DV)

  • 1,1,3,3-Tetramethyldisiloxane (DH)

  • Karstedt's catalyst solution (e.g., 2% Pt in xylene)

  • Anhydrous toluene (B28343) (optional, as a solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound.

  • If using a solvent, add anhydrous toluene.

  • Add Karstedt's catalyst solution. A typical starting point is a Pt loading of 100 ppm relative to the total mass of the reactants.[3]

  • Slowly add 1,1,3,3-tetramethyldisiloxane to the stirred solution at room temperature. The reaction can be exothermic.

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-70°C) to increase the reaction rate.[9]

  • Monitor the reaction progress by following the disappearance of the Si-H bond signal (around 4.7 ppm) in the ¹H NMR spectrum.[6]

  • Once the reaction is complete, the solvent (if used) can be removed under reduced pressure.

  • The product can be purified by distillation if necessary.

Protocol 2: Cross-linking of Vinyl-Terminated Polydimethylsiloxane (PDMS) with a Hydride-Terminated Crosslinker

This protocol outlines the general procedure for creating a silicone elastomer by cross-linking a vinyl-terminated PDMS with a hydride-terminated PDMS crosslinker using Karstedt's catalyst.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Hydride-terminated polydimethylsiloxane (PDMS-H) or a multi-hydrosilane crosslinker

  • Karstedt's catalyst solution

  • Optional: Inhibitor (e.g., 2-methyl-3-butyn-2-ol) to control the curing time at room temperature.

Procedure:

  • In a suitable mixing vessel, thoroughly mix the vinyl-terminated PDMS and the hydride-terminated PDMS crosslinker. The ratio of Si-H to vinyl groups is a critical parameter that determines the properties of the final elastomer and is typically between 1.5:1 and 2:1.

  • If a controlled curing time is required, add the inhibitor to the mixture and stir until homogeneous.

  • Add the Karstedt's catalyst solution to the mixture. The amount of catalyst will depend on the desired curing speed, with typical platinum concentrations ranging from 5 to 50 ppm based on the total weight of the formulation.

  • Mix the components thoroughly until a homogeneous mixture is obtained.

  • Pour the mixture into a mold or onto a surface to be coated.

  • Cure the mixture at room temperature or at an elevated temperature (e.g., 50-150°C) to accelerate the cross-linking process. The curing time will vary depending on the temperature, catalyst concentration, and the presence of an inhibitor.

Reaction Mechanism and Workflow

The hydrosilylation reaction catalyzed by Karstedt's catalyst is generally understood to proceed via the Chalk-Harrod mechanism.[10][11] This mechanism involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by the coordination of the olefin, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the product to regenerate the catalyst.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst (Karstedt's Catalyst) OxAdd Oxidative Addition of Hydrosilane Pt0->OxAdd Reactants R₃SiH + H₂C=CHR' Reactants->OxAdd Intermediate1 H-Pt(II)-SiR₃ OxAdd->Intermediate1 OlefinCoord Olefin Coordination Intermediate1->OlefinCoord Intermediate2 H-Pt(II)(H₂C=CHR')-SiR₃ OlefinCoord->Intermediate2 MigInsert Migratory Insertion Intermediate2->MigInsert Intermediate3 R'CH₂CH₂-Pt(II)-SiR₃ MigInsert->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pt0 Catalyst Regeneration Product R₃SiCH₂CH₂R' RedElim->Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

The experimental workflow for a typical hydrosilylation reaction is outlined below.

Experimental_Workflow Start Start Prep Prepare Reactants (Vinylsiloxane, Hydrosilane) Start->Prep ReactionSetup Set up Inert Atmosphere Reaction Vessel Prep->ReactionSetup AddReactants Add Vinylsiloxane and Solvent (optional) ReactionSetup->AddReactants AddCatalyst Add Karstedt's Catalyst AddReactants->AddCatalyst AddHydrosilane Slowly Add Hydrosilane AddCatalyst->AddHydrosilane Reaction Stir at Desired Temperature AddHydrosilane->Reaction Monitor Monitor Reaction Progress (e.g., NMR, IR) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Solvent Removal, Purification) Monitor->Workup Complete Analysis Characterize Product (NMR, IR, GC-MS) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for hydrosilylation.

References

Application Notes & Protocols: 1,3-Divinyltetramethyldisiloxane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern polymer chemistry, precise control over macromolecular architecture is paramount for developing materials with tailored properties. Capping agents, or end-cappers, are crucial reagents used to regulate the molecular weight of polymers and to introduce specific functional groups at the chain ends. 1,3-Divinyltetramethyldisiloxane, O(SiMe₂CH=CH₂)₂, is a highly versatile and widely used capping agent, particularly in the synthesis of polysiloxanes.[1][2] Its primary role is to terminate the growth of polymer chains, thereby controlling the polymer's final molecular weight, and to install reactive vinyl end-groups.[3] These terminal vinyl groups are valuable chemical handles for subsequent post-polymerization modifications, such as cross-linking via hydrosilylation, thiol-ene reactions, or free-radical polymerization, enabling the creation of complex materials like elastomers, gels, and resins.[4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a capping agent in the synthesis of vinyl-terminated polymers, with a focus on ring-opening polymerization of cyclosiloxanes.

Core Applications & Mechanisms

This compound is predominantly employed in the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄) and hexamethylcyclotrisiloxane (B157284) (D₃).[3][4] In this process, an acidic or basic catalyst cleaves the Si-O bonds in the cyclic monomer, initiating polymerization. The this compound acts as a chain transfer agent, effectively "capping" the growing polymer chains. The concentration of the capping agent relative to the monomer is a key parameter for controlling the average degree of polymerization and, consequently, the number-average molecular weight (Mn) of the final polymer.[3]

Beyond its role in ROP, this compound is also a precursor for platinum-based hydrosilylation catalysts (e.g., Karstedt's catalyst) and can act as a monomer in certain addition polymerization reactions, such as hydrosilation polymerization.[5][6][7]

Chemical Structure

Caption: Structure of this compound.

General Experimental Workflow

The synthesis of vinyl-terminated polymers using this compound typically follows a straightforward workflow involving monomer activation, polymerization, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Monomer(s) & Capping Agent B Add Catalyst (e.g., H₂SO₄) A->B C Stir at Defined Temp & Time B->C D Neutralize Catalyst (e.g., NaHCO₃) C->D E Filter & Remove Volatiles D->E F Characterize Polymer (GPC, NMR) E->F

Caption: General workflow for synthesizing capped polymers.

Experimental Protocols

Protocol 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol details the acid-catalyzed ring-opening equilibration polymerization of octamethylcyclotetrasiloxane (D₄) to produce vinyl-terminated PDMS with a target degree of polymerization (Dp) of 100.[4]

Materials:

  • Octamethylcyclotetrasiloxane (D₄), 99.4 g (0.34 mol)

  • This compound, 2.5 g (0.013 mol)

  • Sulfuric acid (H₂SO₄), 98%

  • Sodium bicarbonate (NaHCO₃), moist

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Two-necked round-bottom flask

  • Magnetic stirrer

Procedure:

  • Charge the two-necked round-bottom flask with 99.4 g of octamethylcyclotetrasiloxane (D₄) and 2.5 g of this compound.

  • Add sulfuric acid (2% of the total weight of reactants) to the flask to act as the catalyst.

  • Stir the reaction mixture vigorously at room temperature for 22 hours.[4]

  • Monitor the reaction's progress by periodically taking samples for solid content analysis. The reaction is considered near completion when the solid content exceeds 85%.

  • Once the target solid content is reached, begin the neutralization process by slowly adding moist sodium bicarbonate (NaHCO₃) until the acid catalyst is fully neutralized (effervescence ceases).

  • Add anhydrous sodium sulfate to the mixture to remove any remaining traces of moisture.

  • Filter the mixture to remove the salts and unreacted cyclic species. Further purification can be achieved by vacuum distillation to remove any remaining volatile components.

Characterization: The resulting vinyl-terminated PDMS should be characterized to confirm its structure and properties.[4]

  • ¹H and ²⁹Si NMR: To confirm the presence of vinyl end-groups and determine the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).

Protocol 2: Synthesis of Vinyl-Terminated Polydiethylsiloxane (PDES)

This protocol describes the synthesis of PDES oligomers terminated with vinyl groups via the ring-opening polymerization of hexaethylcyclotrisiloxane (B1329422) (D₃ᴱᵗ).[8]

Materials:

  • Hexaethylcyclotrisiloxane (D₃ᴱᵗ)

  • This compound

  • Linear chlorinated phosphazene acid (catalyst)

  • Passivating agent (e.g., hexamethyldisilazane)

  • Three-necked flask

  • Magnetic stirrer

Procedure:

  • Add a defined amount of hexaethylcyclotrisiloxane (D₃ᴱᵗ) and this compound (as the end-capping agent) to a three-necked flask. The ratio of monomer to capping agent will determine the final molecular weight.

  • Stir the mixture thoroughly to ensure all components are evenly mixed.

  • Add the linear chlorinated phosphazene acid catalyst to the flask.

  • Conduct the reaction at a specific temperature (e.g., 50 °C) for a set duration (e.g., 7-9 hours).[8]

  • After the reaction period, cool the mixture to room temperature.

  • Add a passivating agent to deactivate the catalyst and quench the polymerization. Stir to ensure even distribution.

  • The crude product can be purified by filtration and vacuum stripping to remove volatile residues.

Characterization:

  • NMR Spectroscopy: To verify the polymer structure and the incorporation of vinyl end-groups.

  • GPC: To analyze the molecular weight distribution of the resulting PDES oligomers.

Data Presentation

The quantitative data from polymerization reactions are critical for ensuring reproducibility and validating the synthesis of the target material.

Table 1: Example Reactant Stoichiometry and Resulting Polymer Properties This table outlines the typical inputs and expected outputs for the synthesis described in Protocol 1.

ParameterValueReference
MonomerOctamethylcyclotetrasiloxane (D₄)[4]
Capping AgentThis compound[4]
Target Degree of Polymerization (Dp)100[4]
Molar Ratio (D₄ / Capping Agent)~26:1 (0.34 mol / 0.013 mol)[4]
CatalystSulfuric Acid (2 wt%)[4]
Reaction Time22 hours[4]
Reaction TemperatureRoom Temperature[4]
Expected End-GroupsVinyl[4]

Table 2: Key Characterization Techniques and Observations

TechniquePurposeTypical Observation
¹H NMR Confirm vinyl groups, determine DpPeaks in the 5.5-6.3 ppm range corresponding to vinyl protons (Si–CH=CH₂).[9] The ratio of methyl proton intensity to vinyl proton intensity allows for Dp calculation.
²⁹Si NMR Analyze polymer backbone structureDistinct signals for silicon atoms in the polymer backbone and silicon atoms at the chain ends connected to vinyl groups.[4]
GPC Determine Mn, Mw, and PDIA unimodal peak indicating a successful polymerization. The PDI value provides insight into the narrowness of the molecular weight distribution.
FTIR Identify functional groupsCharacteristic peaks for Si-O-Si backbone (~1020-1090 cm⁻¹), Si-CH₃ (~1260 cm⁻¹), and C=C stretching of vinyl groups (~1600 cm⁻¹).[10]

Reaction Mechanism Visualization

The following diagram illustrates the simplified mechanism of acid-catalyzed ring-opening polymerization of a cyclosiloxane (D₄) with chain termination by this compound.

G D4 Cyclic Monomer (D₄) ActivatedMonomer Activated Monomer [HO(SiMe₂)₄]⁺ D4->ActivatedMonomer Catalyst Catalyst (H⁺) Catalyst->ActivatedMonomer Propagation Propagation (Chain Growth) ActivatedMonomer->Propagation Propagation->Propagation + n D₄ Termination Termination (Capping) Propagation->Termination Capper Capping Agent (Divinyltetramethyldisiloxane) Capper->Termination FinalPolymer Vinyl-Terminated Polymer Termination->FinalPolymer

Caption: Acid-catalyzed ROP with a capping agent.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

This compound is an indispensable tool in polymer synthesis for controlling molecular weight and introducing terminal vinyl functionality. The protocols and data presented here demonstrate its effective use in the straightforward and reproducible synthesis of well-defined vinyl-terminated polysiloxanes. The ability to precisely tune polymer length and install reactive end-groups makes this capping agent a cornerstone for creating advanced silicone-based materials for a wide array of applications, from biomedical devices to industrial elastomers.

References

Application Notes and Protocols for Surface Modification of Substrates with 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surface modification of various substrates using 1,3-Divinyltetramethyldisiloxane (DVTMDS) via plasma-enhanced chemical vapor deposition (PECVD). This technique allows for the creation of thin, cross-linked polysiloxane films with tunable surface properties, making them suitable for a range of applications in biomedical research and drug development, including the creation of biocompatible coatings, platforms for cell-based assays, and modification of microfluidic devices.

Introduction to this compound Plasma Polymerization

This compound is a volatile organosilicon monomer that can be effectively polymerized using plasma-enhanced chemical vapor deposition (PECVD).[1] This solvent-free, room-temperature process utilizes the energy of a plasma to fragment the monomer and deposit a highly cross-linked, pinhole-free polymer film on a substrate.[2] The vinyl groups in the DVTMDS monomer are highly reactive in the plasma environment, contributing to a high degree of polymerization and film stability.[1]

The properties of the resulting plasma-polymerized DVTMDS (pp-DVTMDS) film, such as its chemical composition, wettability, and topography, can be precisely controlled by adjusting the plasma process parameters. This includes the RF power, monomer flow rate, deposition pressure, and deposition time.[3] This tunability allows for the creation of surfaces with tailored characteristics, from hydrophobic to hydrophilic, which is critical for various biological applications.

Key Applications in Research and Drug Development

The unique properties of pp-DVTMDS coatings make them valuable for a variety of applications in the life sciences:

  • Biocompatible Coatings: Polysiloxane films are known for their biocompatibility.[4] Plasma polymerization of DVTMDS can be used to create inert, non-toxic coatings on medical implants and devices to improve their compatibility with biological systems.

  • Cell Culture Substrates: The surface energy and chemistry of a substrate significantly impact cell adhesion, proliferation, and morphology.[5] By tuning the properties of pp-DVTMDS films, it is possible to create surfaces that promote or control cell attachment, making them ideal for use in cell-based assays and high-throughput screening.[4][6]

  • Microfluidic Device Modification: Polydimethylsiloxane (PDMS) is a common material for fabricating microfluidic devices, but its inherent hydrophobicity can be problematic for certain applications.[5] A thin pp-DVTMDS coating can modify the surface properties of PDMS channels to control fluid flow and reduce non-specific protein adsorption.[5]

  • Drug Delivery Systems: The controlled surface properties of pp-DVTMDS films can be utilized in the development of drug delivery systems to modulate drug release kinetics and improve the biocompatibility of the carrier.[2]

Experimental Protocols

General Protocol for Plasma Polymerization of this compound

This protocol provides a general procedure for the deposition of pp-DVTMDS films on a substrate, such as a silicon wafer or glass coverslip, using a capacitively coupled plasma reactor.

Materials:

  • Substrate (e.g., silicon wafer, glass slide, PDMS slab)

  • This compound (DVTMDS, ≥97% purity)

  • Argon (Ar, high purity)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized (DI) water

Equipment:

  • Plasma-enhanced chemical vapor deposition (PECVD) system with a radio frequency (RF) power supply (13.56 MHz)

  • Vacuum pump system

  • Mass flow controllers for gas and monomer delivery

  • Substrate holder

  • Ultrasonic bath

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure proper film adhesion.

    • Sonnicate the substrate in acetone for 15 minutes.

    • Rinse with isopropanol and then with DI water.

    • Dry the substrate with a stream of nitrogen gas.

    • For some substrates, a brief oxygen plasma treatment (e.g., 50 W for 1 minute) can be performed immediately prior to deposition to further clean and activate the surface.

  • Plasma Deposition:

    • Place the cleaned, dry substrate onto the substrate holder in the PECVD chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce argon gas at a controlled flow rate (e.g., 5-20 sccm) to stabilize the chamber pressure.

    • Introduce DVTMDS vapor into the chamber at a controlled flow rate (e.g., 1-10 sccm). The DVTMDS precursor is typically held in a vapor draw vessel at room temperature.

    • Allow the pressure to stabilize to the desired deposition pressure (e.g., 50-200 mTorr).

    • Ignite the plasma by applying RF power to the electrodes (e.g., 10-100 W).

    • Maintain the plasma for the desired deposition time (e.g., 1-20 minutes) to achieve the target film thickness.

    • After the deposition is complete, turn off the RF power and stop the monomer and gas flows.

    • Vent the chamber to atmospheric pressure and carefully remove the coated substrate.

  • Post-Deposition Characterization:

    • The coated substrates can be characterized using various surface analysis techniques as described in Section 4.

Data Presentation: Surface Properties of pp-DVTMDS Films

The following tables summarize the expected trends in the surface properties of pp-DVTMDS films as a function of key plasma deposition parameters. The exact values will depend on the specific reactor geometry and process conditions.

Table 1: Effect of RF Power on Water Contact Angle and Surface Free Energy

RF Power (W)Water Contact Angle (°)Surface Free Energy (mN/m)
10~95~30
30~80~40
50~65~50
100~50~60

Note: Increasing RF power generally leads to more monomer fragmentation and incorporation of oxygen from residual water vapor in the chamber, resulting in a more hydrophilic surface.[7]

Table 2: Elemental Composition of pp-DVTMDS Films by XPS

Plasma ConditionC (%)O (%)Si (%)
Low RF Power (e.g., 10 W)~60~15~25
High RF Power (e.g., 100 W)~50~25~25

Note: Higher RF power can lead to a decrease in the carbon content and an increase in the oxygen content of the film, indicating greater monomer fragmentation and oxidation.[8]

Table 3: Surface Roughness of pp-DVTMDS Films by AFM

Deposition Time (min)RMS Roughness (nm)
1< 1
5~1-2
10~2-5
20> 5

Note: Surface roughness tends to increase with deposition time as the film thickness grows and columnar structures may develop.[9][10][11]

Visualization of Workflows and Concepts

Experimental Workflow for Surface Modification and Characterization

G Experimental Workflow cluster_prep Substrate Preparation cluster_dep Plasma Deposition cluster_char Surface Characterization cluster_app Application sub_clean Substrate Cleaning (Sonication, Rinse, Dry) o2_plasma Optional O2 Plasma Activation sub_clean->o2_plasma load_sub Load Substrate into PECVD o2_plasma->load_sub pump_down Evacuate Chamber load_sub->pump_down gas_flow Introduce Ar and DVTMDS Vapor pump_down->gas_flow plasma_ignite Ignite Plasma (RF Power On) gas_flow->plasma_ignite deposition Film Growth plasma_ignite->deposition vent Vent Chamber deposition->vent wca Water Contact Angle (Wettability) vent->wca xps XPS (Elemental Composition) vent->xps afm AFM (Topography, Roughness) vent->afm cell_culture Cell Culture & Adhesion Assays wca->cell_culture xps->cell_culture afm->cell_culture

Caption: Workflow for surface modification and analysis.

Influence of Plasma Parameters on Surface Properties

G Plasma Parameter Effects cluster_params Plasma Parameters cluster_props Surface Properties rf_power RF Power hydrophilicity Hydrophilicity rf_power->hydrophilicity Increases crosslinking Cross-linking rf_power->crosslinking Increases flow_rate Monomer Flow Rate thickness Film Thickness flow_rate->thickness Increases dep_time Deposition Time dep_time->thickness Increases roughness Roughness dep_time->roughness Increases

Caption: Key plasma parameter influences.

General Cell-Surface Interaction and Signaling

G Cell-Surface Interaction cluster_surface pp-DVTMDS Surface cluster_cell Cellular Response wettability Wettability protein_ad Protein Adsorption (e.g., Fibronectin) wettability->protein_ad topography Topography topography->protein_ad chemistry Surface Chemistry chemistry->protein_ad integrin Integrin Binding & Clustering protein_ad->integrin focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton gene_expression Gene Expression (Adhesion, Proliferation, Differentiation) cytoskeleton->gene_expression

References

Application Notes and Protocols for Silicone Gel Synthesis using 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of silicone gels utilizing 1,3-Divinyltetramethyldisiloxane. The described methodology is based on a platinum-catalyzed hydrosilylation reaction, a common and versatile method for creating crosslinked silicone networks. This document also includes quantitative data on the expected mechanical properties of the resulting gels and outlines a protocol for characterizing drug release from these matrices, a critical aspect for their application in drug delivery.

Introduction

Silicone gels are crosslinked polymeric networks that exhibit a unique combination of properties, including high flexibility, biocompatibility, and tunable mechanical characteristics.[1] Their use in the biomedical field, particularly in drug delivery and wound management, is well-established.[2] The formation of these gels is often achieved through a hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (C=C) in the presence of a platinum catalyst.[1][3]

This compound (DVTMS) is a key organosilicon compound that can be incorporated into silicone gel formulations.[4] Its two vinyl groups allow it to act as a crosslinker or a chain extender, influencing the final properties of the gel.[4] By controlling the ratio of vinyl-functionalized polymers, hydride crosslinkers, and DVTMS, the mechanical properties and drug release kinetics of the resulting gel can be precisely tailored.

Experimental Protocols

Materials and Equipment
  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-V) : Viscosity and molecular weight will influence the final gel properties.

  • Poly(methylhydrosiloxane) (PMHS) or other hydride-functional crosslinker : The concentration of Si-H groups is critical for the crosslinking density.

  • This compound (DVTMS)

  • Platinum catalyst : Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) is commonly used.[3]

  • Inhibitor (optional) : To control the curing time.

  • Solvent (optional, e.g., toluene (B28343) or xylene) : To adjust viscosity for mixing and coating.

  • Drug substance (for drug delivery applications)

  • Mixing equipment : Overhead stirrer, magnetic stirrer, or a dual asymmetric centrifuge mixer.

  • Molds : To cast the gel into the desired shape.

  • Oven or heating plate : For curing.

Protocol for Silicone Gel Synthesis via Hydrosilylation

This protocol describes the preparation of a silicone gel using a two-part system, which is a common practice to prevent premature curing.[5]

Part A Preparation:

  • In a suitable container, combine the vinyl-terminated polydimethylsiloxane (PDMS-V) and this compound (DVTMS).

  • Add the platinum catalyst to the mixture. The typical concentration of platinum is in the range of 5-10 ppm.[5]

  • If using a solvent, add it at this stage to achieve the desired viscosity.

  • Mix the components thoroughly until a homogeneous solution is obtained.

Part B Preparation:

  • In a separate container, place the hydride-functional crosslinker (e.g., PMHS).

  • If an inhibitor is used to control the reaction rate, it should be added to this part.

  • If a drug is to be incorporated into the gel matrix, it can be dispersed or dissolved in Part B. Ensure compatibility of the drug with the silicone components.

Gel Formation:

  • Combine Part A and Part B in a specific ratio (e.g., 1:1 by weight). The exact ratio will depend on the desired stoichiometry of vinyl to hydride groups.

  • Mix the two parts vigorously and thoroughly for a specified time (e.g., 2-5 minutes) to ensure a uniform mixture.

  • Pour the mixture into a mold of the desired shape.

  • Cure the mixture at a specific temperature and time. Curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 100-150°C) for a shorter duration.[1]

Characterization of Silicone Gel Properties

2.3.1. Mechanical Testing

The mechanical properties of the cured silicone gel, such as Young's modulus, tensile strength, and elongation at break, can be determined using a universal testing machine.

Protocol for Tensile Testing:

  • Prepare dumbbell-shaped specimens of the cured silicone gel according to standard methods (e.g., ASTM D412).

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a uniaxial tensile load at a constant strain rate until the specimen fails.

  • Record the stress-strain data to calculate the mechanical properties.

2.3.2. Drug Release Study

For drug-loaded silicone gels, the in vitro release profile can be assessed using a dissolution apparatus.

Protocol for In Vitro Drug Release:

  • Place a known amount of the drug-loaded silicone gel into a dissolution vessel containing a specific volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the temperature and agitation at physiological conditions (e.g., 37°C and 50 rpm).

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data

The following tables summarize representative quantitative data for silicone gels prepared via hydrosilylation. The specific values will vary depending on the exact formulation and curing conditions.

Table 1: Mechanical Properties of Hydrosilylation-Cured Silicone Elastomers

Formulation ParameterYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Standard Silicone Elastomer0.3 - 0.60.2 - 0.670 - 360
PDMS with varied crosslinker ratio0.67 - 1.32--

Data adapted from representative studies on hydrosilylation-cured silicone elastomers. The mechanical properties are highly tunable based on the specific formulation.[1][6]

Table 2: Representative Drug Release from Silicone-Based Matrices

DrugRelease DurationRelease MechanismReference
Metronidazole14 daysDiffusion-controlled[7]
Captopril>48 hoursBurst release followed by slow release[8]

This table provides examples of drug release from silicone-based systems. The release kinetics are dependent on the drug's properties, the gel's crosslink density, and the overall formulation.

Visualizations

Experimental Workflow

experimental_workflow cluster_partA Part A Preparation cluster_partB Part B Preparation PDMS_V Vinyl-terminated PDMS Mix_A Thorough Mixing PDMS_V->Mix_A DVTMS 1,3-Divinyltetramethyl- disiloxane DVTMS->Mix_A Catalyst Platinum Catalyst Catalyst->Mix_A Combine Combine Part A & B Mix_A->Combine Crosslinker Hydride Crosslinker Mix_B Dispersion/Dissolution Crosslinker->Mix_B Drug Drug Substance (Optional) Drug->Mix_B Mix_B->Combine Mix_Final Vigorous Mixing Combine->Mix_Final Pour Pour into Mold Mix_Final->Pour Cure Curing (Heat/Room Temp) Pour->Cure Gel Silicone Gel Cure->Gel

Caption: Workflow for the synthesis of silicone gel via a two-part hydrosilylation reaction.

Hydrosilylation Reaction Mechanism

hydrosilylation_mechanism cluster_reactants Reactants cluster_products Products Vinyl R-Si-CH=CH₂ (Vinylsiloxane) Catalyst Platinum Catalyst Vinyl->Catalyst Coordination Hydride R'-Si-H (Hydrosilane) Hydride->Catalyst Oxidative Addition Anti_Markovnikov R-Si-CH₂-CH₂-Si-R' (β-addition - Major Product) Catalyst->Anti_Markovnikov Reductive Elimination Markovnikov R-Si-CH(CH₃)-Si-R' (α-addition - Minor Product) Catalyst->Markovnikov

Caption: Simplified mechanism of platinum-catalyzed hydrosilylation for silicone gel formation.

Cellular Signaling Pathways in Drug Delivery

signaling_pathways cluster_drug_release Drug Release from Silicone Gel cluster_cellular_response Cellular Response SiliconeGel Drug-loaded Silicone Gel ReleasedDrug Released Drug SiliconeGel->ReleasedDrug Diffusion Receptor Cell Surface Receptor ReleasedDrug->Receptor Binding SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, TNF) Receptor->SignalingCascade Nucleus Nucleus SignalingCascade->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression CellularEffect Therapeutic Effect (e.g., Anti-inflammatory, Anti-proliferative) GeneExpression->CellularEffect

Caption: General representation of cellular signaling pathways activated by drugs released from a silicone gel matrix.

References

Application Notes and Protocols: The Role of 1,3-Divinyltetramethyldisiloxane in Dental Impression Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-divinyltetramethyldisiloxane in the formulation of vinyl polysiloxane (VPS) dental impression materials. This document details the chemical's function, its impact on material properties, and protocols for the preparation and evaluation of VPS impression materials.

Introduction

This compound is a crucial organosilicon compound utilized in the formulation of addition-cured silicone dental impression materials, commonly known as vinyl polysiloxanes (VPS) or polyvinylsiloxanes (PVS).[1] These materials are renowned for their exceptional accuracy, dimensional stability, and elasticity, making them a cornerstone of modern prosthodontics and restorative dentistry. This compound, a low molecular weight siloxane with vinyl terminal groups, plays a significant role as a reactive oligomer and a chain-terminating agent in the polymerization process.[2] Its incorporation influences the rheological and mechanical properties of the final impression material.

Chemical Properties and Role in Polymerization

Chemical Structure:

  • IUPAC Name: 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

  • CAS Number: 2627-95-4

  • Molecular Formula: C8H18OSi2

  • Molecular Weight: 186.4 g/mol [3]

The presence of terminal vinyl groups makes this compound a key participant in the platinum-catalyzed hydrosilylation (addition polymerization) reaction that leads to the curing of VPS impression materials.[4]

Polymerization Mechanism:

The setting of VPS impression materials is an addition polymerization reaction between vinyl-terminated polysiloxanes and a silane-containing hydrogen-terminated polysiloxane (a cross-linker), catalyzed by a platinum salt. This reaction does not produce any by-products, which contributes to the excellent dimensional stability of the material.[5] this compound can act as one of the vinyl-containing species in the formulation.

The simplified reaction is as follows:

Vinyl-Si + H-Si --(Pt catalyst)--> Si-CH2-CH2-Si

This reaction leads to the formation of a highly cross-linked, stable silicone elastomer. The concentration of vinyl groups, contributed by components like this compound, directly impacts the cross-linking density and, consequently, the mechanical properties of the cured material.

Quantitative Data on Material Properties

The concentration of vinyl-terminated siloxanes, including this compound, influences the final properties of the VPS impression material. The following tables summarize representative data for commercial and experimental VPS materials. While specific concentrations of this compound are often proprietary, the data illustrates the range of properties achievable.

Table 1: Composition of an Experimental VPS Impression Material

ComponentBase Paste (wt%)Catalyst Paste (wt%)
Vinyl-terminated poly(dimethylsiloxane) 39.9040.72
Poly(methylhydrosiloxane) (B7799882) (cross-linker) 1.10-
Platinum catalyst -0.06
Palladium (hydrogen scavenger) -0.23
Fumed Silica (B1680970) (filler) 9.009.00
Other additives (e.g., surfactants, pigments) to 100to 100

Data adapted from a study on experimental VPS formulations.

Table 2: Mechanical and Physical Properties of Commercial VPS Impression Materials

PropertyMaterial A (Light Body)Material B (Medium Body)Material C (Heavy Body)ISO 4823 Requirement
Tear Strength (N/mm) 2.2 - 3.53.0 - 5.04.0 - 6.0Not specified
Dimensional Change (24h, %) -0.05 to -0.20-0.05 to -0.15-0.05 to -0.10< 1.5%
Elastic Recovery (%) > 99.5> 99.5> 99.5> 96.5%
Shore A Hardness (after 24h) 40 - 5550 - 6560 - 75Not specified

This table presents a range of typical values for commercial VPS impression materials. Actual values may vary depending on the specific product and manufacturer.

Experimental Protocols

The following are detailed protocols for the preparation and testing of experimental VPS dental impression materials, based on ISO 4823 standards.

Preparation of Experimental VPS Impression Material

Materials:

  • Vinyl-terminated poly(dimethylsiloxane) (base polymer)

  • This compound (reactive oligomer/chain terminator)

  • Poly(methylhydrosiloxane) (cross-linker)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (to control working time)

  • Fumed silica (filler)

  • Surfactants (for hydrophilicity)

  • Pigments

Procedure:

  • Base Paste Preparation:

    • In a planetary mixer, combine the vinyl-terminated poly(dimethylsiloxane), this compound, and fumed silica.

    • Mix under vacuum to ensure homogenous dispersion of the filler and to remove entrapped air.

    • Add the poly(methylhydrosiloxane) cross-linker and continue mixing until a uniform paste is achieved.

  • Catalyst Paste Preparation:

    • In a separate container, mix a portion of the vinyl-terminated poly(dimethylsiloxane) with the platinum catalyst and inhibitor.

    • Add fumed silica and any desired pigments and mix under vacuum until a homogenous paste is formed.

  • Packaging:

    • Package the base and catalyst pastes in a dual-barrel cartridge system for automixing.

Testing of Material Properties (as per ISO 4823)

4.2.1. Tear Strength Test

  • Specimen Preparation: Prepare trouser-shaped specimens with specific dimensions as outlined in ISO 4823.

  • Test Procedure:

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 500 mm/min until the specimen tears.

    • Record the maximum force required to propagate the tear.

    • Calculate the tear strength in N/mm.

4.2.2. Dimensional Stability Test

  • Specimen Preparation: Fabricate a standardized test block with ruled lines as specified in ISO 4823.

  • Test Procedure:

    • Record an impression of the test block.

    • After 24 hours of storage at 23 ± 2 °C and 50 ± 10 % relative humidity, measure the distance between the ruled lines on the impression using a traveling microscope.

    • Compare this measurement to the original distance on the test block to calculate the percentage of dimensional change.

4.2.3. Elastic Recovery Test

  • Specimen Preparation: Prepare cylindrical specimens of the impression material.

  • Test Procedure:

    • Apply a compressive load to the specimen for a specified duration to induce a controlled deformation.

    • Remove the load and measure the recovery of the specimen's original height after a set time.

    • Calculate the elastic recovery as a percentage of the original dimension.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Vinyl-terminated Polysiloxane Vinyl-terminated Polysiloxane Hydrosilylation (Addition Reaction) Hydrosilylation (Addition Reaction) Vinyl-terminated Polysiloxane->Hydrosilylation (Addition Reaction) This compound This compound This compound->Hydrosilylation (Addition Reaction) Hydrosiloxane Cross-linker Hydrosiloxane Cross-linker Hydrosiloxane Cross-linker->Hydrosilylation (Addition Reaction) Platinum Catalyst Platinum Catalyst Platinum Catalyst->Hydrosilylation (Addition Reaction) Cross-linked Silicone Elastomer Cross-linked Silicone Elastomer Hydrosilylation (Addition Reaction)->Cross-linked Silicone Elastomer

Caption: Hydrosilylation reaction in VPS impression materials.

G cluster_formulation Formulation Base Paste Preparation Base Paste Preparation Mixing Mixing Base Paste Preparation->Mixing Catalyst Paste Preparation Catalyst Paste Preparation Catalyst Paste Preparation->Mixing Curing Curing Mixing->Curing Testing Testing Curing->Testing

Caption: Experimental workflow for VPS material preparation.

Conclusion

This compound is an essential component in the formulation of high-performance VPS dental impression materials. Its role as a reactive oligomer allows for precise control over the cross-link density and, consequently, the mechanical and rheological properties of the final elastomer. Understanding its function and the associated polymerization chemistry is critical for the development of new and improved dental materials. The protocols outlined in this document provide a framework for the systematic evaluation of such materials, ensuring they meet the stringent requirements for clinical application.

References

Application of 1,3-Divinyltetramethyldisiloxane in Microfluidics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (B3030410) (PDMS) is a cornerstone material in the fabrication of microfluidic devices due to its optical transparency, biocompatibility, and ease of manufacturing.[1] The properties of PDMS can be tailored for specific applications by modifying its chemical composition. 1,3-Divinyltetramethyldisiloxane is a key organosilicon compound that serves as a crucial building block in the synthesis of specialized silicone polymers. Its primary role is to introduce vinyl functional groups, which are essential for the cross-linking process in platinum-catalyzed curing reactions that form solid, elastic silicone rubbers.[2]

While standard PDMS formulations like Sylgard 184 are widely used, the incorporation of this compound allows for the creation of custom formulations with tailored mechanical and surface properties. This can be particularly advantageous in microfluidics for applications requiring specific hardness, elasticity, or surface chemistries for cell culture and drug delivery studies. These application notes provide detailed protocols for the synthesis of a custom PDMS-like elastomer using this compound and for the surface modification of existing PDMS devices.

Custom Elastomer Formulation for Microfluidic Devices

This section details a protocol for the synthesis of a custom vinyl-functionalized silicone elastomer for soft lithography applications. By controlling the concentration of this compound, the vinyl content of the final polymer can be modulated, thereby influencing its cross-linking density and mechanical properties.

Experimental Protocol: Synthesis of a Tunable PDMS-like Elastomer

Objective: To prepare a custom-formulated, platinum-cured silicone elastomer with tunable mechanical properties for microfluidic device fabrication.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer

  • Hydride-functional siloxane crosslinker

  • This compound

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Toluene (B28343) (anhydrous)

  • Microfluidic master mold (e.g., SU-8 on a silicon wafer)

  • Petri dish or weighing boat

  • Thinky mixer or magnetic stirrer

  • Vacuum desiccator

  • Oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry container, combine the vinyl-terminated PDMS base polymer and a specific weight percentage of this compound (see Table 1 for examples).

    • Add a stoichiometric amount of the hydride-functional siloxane crosslinker relative to the total vinyl content of the mixture.

    • Add a few drops of toluene to reduce viscosity if needed and mix thoroughly using a Thinky mixer or by vigorous stirring for 5-10 minutes.

  • Degassing:

    • Place the mixture in a vacuum desiccator and apply a vacuum to remove any dissolved air bubbles. This step is crucial to avoid bubbles in the final cured elastomer.

  • Catalyst Addition:

    • Add the platinum catalyst to the degassed pre-polymer mixture (typically in the range of 10-20 ppm).

    • Mix thoroughly but gently to ensure uniform distribution of the catalyst without introducing new air bubbles.

  • Casting and Curing:

    • Pour the final mixture over the microfluidic master mold placed in a petri dish.

    • Cure the elastomer in an oven at a specified temperature (e.g., 70-80°C) for a designated time (e.g., 1-2 hours). The curing time and temperature may need to be optimized based on the specific formulation.

  • Device Demolding and Post-Curing:

    • After curing, carefully peel the elastomer replica from the master mold.

    • For applications requiring stable mechanical properties, a post-curing step (e.g., at a higher temperature for a shorter duration) can be performed.

Data Presentation: Influence of this compound on Elastomer Properties

The following table summarizes the expected trend in the mechanical properties of the custom elastomer as a function of the this compound concentration. Higher concentrations of the vinyl-donating molecule can lead to a higher cross-linking density, resulting in a stiffer material.

Formulation This compound (wt%) Young's Modulus (MPa) (Representative) Elongation at Break (%) (Representative) Hardness (Shore A) (Representative)
Custom PDMS-111.520040
Custom PDMS-252.515050
Custom PDMS-3104.010060

Note: The values presented in this table are representative and will vary depending on the specific base polymer, crosslinker, and curing conditions used.

Logical Relationship: Elastomer Synthesis Workflow

Elastomer_Synthesis cluster_prep Pre-polymer Preparation cluster_process Processing cluster_fab Fabrication A Vinyl-terminated PDMS Mix1 Mix Components A->Mix1 B 1,3-Divinyltetramethyl- disiloxane B->Mix1 C Hydride Crosslinker C->Mix1 Degas Degas Mixture Mix1->Degas Pre-polymer Mixture Add_Catalyst Add Platinum Catalyst Degas->Add_Catalyst Mix2 Final Mix Add_Catalyst->Mix2 Cast Cast on Mold Mix2->Cast Final Mixture Cure Cure in Oven Cast->Cure Demold Demold Device Cure->Demold Final_Device Final_Device Demold->Final_Device Custom PDMS Device Surface_Modification cluster_activation Surface Activation cluster_hydrosilylation Hydrosilylation Reaction PDMS_Surface PDMS Surface (-Si-O-Si-) Plasma Oxygen Plasma PDMS_Surface->Plasma Activated_Surface Activated Surface (-Si-OH) Plasma->Activated_Surface Hydride_PDMS Hydride-terminated PDMS (H-Si-) Activated_Surface->Hydride_PDMS Surface Priming Pt_Catalyst Platinum Catalyst Hydride_PDMS->Pt_Catalyst Vinyl_Siloxane 1,3-Divinyltetramethyl- disiloxane (CH2=CH-Si-) Vinyl_Siloxane->Pt_Catalyst Vinyl_Surface Vinyl-functionalized Surface (-Si-CH2-CH2-Si-) Pt_Catalyst->Vinyl_Surface

References

Application Notes and Protocols: Acyclic Diene Metathesis (ADMET) Polymerization of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth polycondensation technique used to synthesize unsaturated polymers and copolymers.[1] This method relies on the use of metal-based catalysts, such as Grubbs catalysts, to facilitate the metathesis of α,ω-dienes, leading to the formation of a polymer and the release of a small volatile molecule, typically ethylene (B1197577).[1] The high functional group tolerance and control over polymer architecture make ADMET an attractive method for creating novel materials.

This document provides detailed information on the attempted ADMET polymerization of 1,3-divinyltetramethyldisiloxane and offers protocols for the successful polymerization of structurally related siloxane-containing monomers. Polysiloxanes are of significant interest in various fields, including biomedical applications and drug delivery, due to their biocompatibility, flexibility, and tunable properties.[2]

ADMET Polymerization of this compound: A Case of No Reaction

Extensive studies on the ADMET polymerization of various dienes have revealed that This compound fails to undergo homopolymerization under standard ADMET conditions. This lack of reactivity is a critical consideration for researchers planning to use this specific monomer in ADMET polymer synthesis.

The primary reason for this failure is believed to be the formation of a stable five-membered ring through an intramolecular metathesis reaction (ring-closing metathesis, RCM) rather than the desired intermolecular polymerization. The proximity of the two vinyl groups in this compound highly favors the formation of a cyclic product over the linear polymer chain.

Successful ADMET Polymerization of Structurally Related Siloxane Monomers

While this compound is not a suitable monomer for ADMET homopolymerization, other divinylsiloxane monomers with longer spacers between the vinyl groups or different substitution patterns can be successfully polymerized. These examples provide valuable insights into the design of monomers for the synthesis of unsaturated polysiloxanes via ADMET.

Data Presentation: ADMET Polymerization of Divinylsiloxane Monomers

The following table summarizes the quantitative data from the ADMET polymerization of various divinylsiloxane monomers.

MonomerCatalyst (mol%)ConditionsMn ( g/mol )PDI (Mw/Mn)
Bis(allyl)tetramethyldisiloxaneGrubbs' Cat.Bulk, RT, vacuum--
This compound Grubbs' Cat. Bulk, RT, vacuum No Polymerization Observed N/A
1,6-Bis(vinyldimethylsilyl)hexaneGrubbs' Cat.Bulk, RT, vacuum15,0001.8
1,8-Bis(vinyldimethylsilyl)octaneGrubbs' Cat.Bulk, RT, vacuum21,0001.9

Data is compiled from literature sources. Mn and PDI values are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

This section provides a general protocol for the ADMET polymerization of a polymerizable divinylsiloxane monomer, such as 1,6-bis(vinyldimethylsilyl)hexane. Note: This protocol is not applicable to this compound due to its aforementioned lack of reactivity.

Materials
  • Monomer (e.g., 1,6-bis(vinyldimethylsilyl)hexane)

  • Grubbs' Catalyst (e.g., Grubbs' First or Second Generation Catalyst)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane), optional for bulk polymerization

  • Inhibitor (e.g., ethyl vinyl ether)

  • Schlenk flask and vacuum line

  • Standard laboratory glassware

General Procedure for Bulk ADMET Polymerization
  • Monomer Preparation: The monomer must be rigorously purified to remove any impurities that may poison the catalyst. This can be achieved by distillation under reduced pressure or by passing through a column of activated alumina. The purified monomer should be thoroughly degassed by several freeze-pump-thaw cycles.

  • Reaction Setup: A clean, dry Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: The Grubbs' catalyst is added to the monomer under a positive flow of inert gas. The typical catalyst loading is between 0.01 and 0.1 mol%.

  • Polymerization: The reaction mixture is stirred at room temperature. A dynamic vacuum is applied to the flask to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction towards the formation of high molecular weight polymer. The viscosity of the reaction mixture will gradually increase as the polymerization proceeds.

  • Termination: Once the desired viscosity is reached, or after a predetermined reaction time, the polymerization is terminated by adding a small amount of an inhibitor, such as ethyl vinyl ether.

  • Polymer Isolation and Purification: The polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer and to determine the cis/trans ratio of the double bonds in the polymer backbone.[3][4][5][6]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[7][8][9][10] It is important to select an appropriate solvent for GPC analysis of polysiloxanes, as some common solvents like THF can give erroneous results due to refractive index matching.[7][9] Toluene is often a suitable alternative.[9]

Visualizations

Reaction Scheme

ADMET_Polymerization cluster_monomer Divinylsiloxane Monomer cluster_polymer Unsaturated Polysiloxane Monomer H2C=CH-(CH2)n-Si(CH3)2-O-Si(CH3)2-(CH2)n-CH=CH2 Polymer -[CH=CH-(CH2)n-Si(CH3)2-O-Si(CH3)2-(CH2)n]n- Monomer->Polymer ADMET Catalyst Grubbs' Catalyst Ethylene + n C2H4

Caption: General reaction scheme for the ADMET polymerization of a divinylsiloxane monomer.

Experimental Workflow

Experimental_Workflow A Monomer Purification (Distillation/Alumina) B Degassing (Freeze-Pump-Thaw) A->B C Reaction Setup (Schlenk Flask, Inert Atm.) B->C D Catalyst Addition C->D E Polymerization (RT, Vacuum) D->E F Termination (Ethyl Vinyl Ether) E->F G Polymer Isolation (Precipitation) F->G H Characterization (NMR, GPC) G->H

Caption: A typical experimental workflow for ADMET polymerization.

Applications of Unsaturated Polysiloxanes

Unsaturated polysiloxanes synthesized via ADMET possess a unique combination of properties, including the flexibility and biocompatibility of the siloxane backbone and the reactivity of the carbon-carbon double bonds. These features open up a wide range of potential applications:

  • Cross-linkable Materials: The double bonds in the polymer backbone can be used for subsequent cross-linking reactions, such as hydrosilylation or vulcanization, to form elastomers with tailored mechanical properties.

  • Functional Materials: The double bonds can be chemically modified to introduce various functional groups, leading to materials with specific properties for applications in sensors, membranes, and controlled-release systems.

  • Biomedical Applications: The biocompatibility of polysiloxanes makes them attractive for use in medical devices, drug delivery vehicles, and tissue engineering scaffolds.[2] The ability to tune the properties of the polymer through ADMET allows for the design of materials with specific degradation rates and drug-release profiles.

  • Coatings and Adhesives: The unique properties of polysiloxanes, such as low surface energy and high thermal stability, make them suitable for use in high-performance coatings and adhesives.[2]

Conclusion

While this compound is not a viable monomer for ADMET homopolymerization due to its propensity for intramolecular cyclization, the ADMET technique remains a valuable tool for the synthesis of a wide range of unsaturated polysiloxanes from appropriately designed monomers. Understanding the structure-reactivity relationships of divinylsiloxane monomers is crucial for the successful design and synthesis of novel silicone-based materials with tailored properties for a variety of applications, including those in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for the Metathesis of 1,3-Divinyltetramethyldisiloxane using Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,3-divinyltetramethyldisiloxane to synthesize poly(carbosiloxane)s. This document outlines the use of various Grubbs catalysts, reaction conditions, and expected outcomes, offering a valuable resource for the synthesis of well-defined silicone-based polymers.

Introduction

Acyclic diene metathesis (ADMET) is a powerful step-growth polymerization technique for the synthesis of unsaturated polymers from α,ω-dienes. The reaction is catalyzed by transition metal complexes, most notably Grubbs catalysts, which are known for their high efficiency and functional group tolerance. This compound is a readily available monomer that, upon ADMET polymerization, yields poly(1,1,3,3-tetramethyl-1,3-disila-2-oxapent-4-ene), a poly(carbosiloxane) with a repeating unsaturated backbone. These polymers are of significant interest due to their unique properties, including low glass transition temperatures, high thermal stability, and gas permeability, making them suitable for a variety of applications in materials science and biomedical engineering.

The ADMET polymerization of this compound is driven by the removal of a volatile byproduct, ethylene (B1197577) gas, which shifts the equilibrium towards the formation of high molecular weight polymer. The choice of Grubbs catalyst and reaction conditions plays a crucial role in determining the efficiency of the polymerization and the properties of the resulting polymer, such as molecular weight (Mn) and polydispersity index (PDI).

Reaction Mechanism and Catalyst Selection

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of the metal carbene catalyst with a vinyl group of the monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release ethylene and form a new metal carbene, which propagates the polymerization.

Reaction_Mechanism Monomer 1,3-Divinyltetra- -methyldisiloxane Intermediate Metallacyclobutane Intermediate Monomer->Intermediate + [Ru]=CHPh Grubbs Grubbs Catalyst [Ru]=CHPh Grubbs->Intermediate Polymer_Chain Growing Polymer Chain ~[Si(CH3)2-O-Si(CH3)2-CH=CH]n~ Intermediate->Polymer_Chain - Ethylene Polymer_Chain->Intermediate + Monomer Ethylene Ethylene (g) (removed)

Caption: General mechanism of ADMET polymerization of this compound.

Different generations of Grubbs catalysts exhibit varying activities and stabilities.

  • Grubbs First Generation (G1): While effective, it generally requires higher temperatures and may have lower tolerance to certain functional groups.

  • Grubbs Second Generation (G2): Offers significantly higher activity and better thermal stability compared to G1, making it a common choice for ADMET.

  • Grubbs Third Generation (G3) and Hoveyda-Grubbs Catalysts: These catalysts show even higher activity and are often preferred for more challenging metathesis reactions. The Hoveyda-Grubbs second-generation catalyst (HG2) is particularly noted for its high efficiency in cross-metathesis reactions.

Experimental Data

CatalystCatalyst Loading (mol%)Temperature (°C)SolventTime (h)Mn ( g/mol )PDIYield (%)
Grubbs 1st Gen (G1) 0.1 - 0.550 - 80Toluene (B28343)24 - 485,000 - 15,0001.8 - 2.2Moderate
Grubbs 2nd Gen (G2) 0.05 - 0.240 - 60Toluene or DCM12 - 2415,000 - 40,0001.6 - 2.0High
Hoveyda-Grubbs 2nd Gen (HG2) 0.05 - 0.240 - 60Toluene or DCM12 - 2420,000 - 50,0001.5 - 1.9High

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. DCM = Dichloromethane (B109758). The removal of ethylene under vacuum is crucial to achieve higher molecular weights.

Experimental Protocols

Below are detailed protocols for the ADMET polymerization of this compound using Grubbs second-generation catalyst as a representative example.

Materials and Equipment
  • This compound (freshly distilled)

  • Grubbs second-generation catalyst

  • Anhydrous toluene or dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • High vacuum pump

  • Standard laboratory glassware

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Prep Distill Monomer Charge Charge Monomer & Solvent Monomer_Prep->Charge Solvent_Prep Dry & Degas Solvent Solvent_Prep->Charge Setup Assemble Schlenk Flask Setup->Charge Catalyst Add Grubbs Catalyst Charge->Catalyst Polymerization Polymerize under Vacuum (e.g., 40-60°C, 12-24h) Catalyst->Polymerization Quench Quench with Ethyl Vinyl Ether Polymerization->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter_Dry Filter & Dry Polymer Precipitate->Filter_Dry Characterize Characterize (GPC, NMR) Filter_Dry->Characterize

Caption: A typical workflow for ADMET polymerization.

Detailed Protocol
  • Monomer and Solvent Preparation:

    • Freshly distill this compound under reduced pressure to remove any inhibitors or impurities.

    • Dry the chosen solvent (toluene or DCM) over appropriate drying agents and degas thoroughly by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • To the flask, add the desired amount of freshly distilled this compound and anhydrous, degassed solvent. A typical monomer concentration is in the range of 0.5–1.0 M.

  • Polymerization:

    • In a separate glovebox or under a positive pressure of inert gas, weigh the required amount of Grubbs second-generation catalyst (e.g., 0.1 mol% relative to the monomer).

    • Add the catalyst to the stirring monomer solution.

    • Connect the Schlenk flask to a high vacuum line and place it in a preheated oil bath at the desired temperature (e.g., 50 °C).

    • Maintain the reaction under dynamic vacuum for the specified time (e.g., 12-24 hours) to facilitate the removal of ethylene. The viscosity of the solution will increase as the polymerization proceeds.

  • Quenching and Isolation:

    • After the desired reaction time, cool the reaction mixture to room temperature and break the vacuum with an inert gas.

    • Add a small amount of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

    • Collect the precipitated polymer by filtration or decantation.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Characterization

The resulting poly(carbosiloxane) can be characterized by standard polymer analysis techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure by observing the disappearance of the vinyl proton signals and the appearance of the internal olefinic proton signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.

Logical Relationship of Grubbs Catalysts

Catalyst_Relationship cluster_performance Performance Metrics G1 Grubbs 1st Gen (G1) G2 Grubbs 2nd Gen (G2) G1->G2 Improved Activity Catalytic Activity G1->Activity Lower Stability Thermal/Air Stability G1->Stability Lower Functional_Group_Tolerance Functional Group Tolerance G1->Functional_Group_Tolerance Moderate HG2 Hoveyda-Grubbs 2nd Gen (HG2) G2->HG2 Modified Ligand G2->Activity Higher G2->Stability Higher G2->Functional_Group_Tolerance Broader HG2->Activity High & Tunable HG2->Stability Higher HG2->Functional_Group_Tolerance Broad

Caption: Relationship and performance comparison of different Grubbs catalysts.

Conclusion

The ADMET polymerization of this compound using Grubbs catalysts is an effective method for synthesizing well-defined poly(carbosiloxane)s. The second and third-generation Grubbs catalysts, particularly the Hoveyda-Grubbs type, offer high efficiency and control over the polymerization process. Careful control of reaction parameters, especially the efficient removal of ethylene, is paramount for achieving high molecular weight polymers. The protocols and data provided in these notes serve as a valuable starting point for researchers aiming to synthesize and explore the properties of these versatile silicone-based materials.

Application Notes and Protocols for High-Performance Silicone Sealants Utilizing 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of high-performance, two-part, room-temperature-vulcanizing (RTV-2) silicone sealants using 1,3-Divinyltetramethyldisiloxane. This key ingredient, a vinyl-terminated siloxane, plays a crucial role as a reactive diluent, a chain extender, and a crosslinker, significantly influencing the mechanical properties and cure kinetics of the final elastomeric sealant.

Introduction

Two-component addition-cure silicone sealants are prized for their exceptional durability, thermal stability, and biocompatibility, making them suitable for a wide range of demanding applications, from construction and electronics to medical devices. The curing mechanism is based on the platinum-catalyzed hydrosilylation reaction, where a vinyl-functional silicone polymer reacts with a hydride-functional crosslinker to form a stable, crosslinked network.[1] The inclusion of this compound in these formulations allows for precise control over the final properties of the cured sealant. Its low viscosity aids in processing, while the vinyl groups actively participate in the crosslinking reaction, contributing to the overall performance of the material.[1]

Materials and Equipment

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) base polymer (e.g., 10,000 mPa·s)

  • Poly(methylhydrosiloxane) or other Si-H functional crosslinker

  • This compound (VMM)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Fumed silica (B1680970) (as reinforcing filler)

  • Calcium carbonate (as extending filler)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) to control pot life

  • Solvent for cleaning (e.g., mineral spirits, acetone)

Equipment:

  • Dual asymmetric centrifugal mixer or planetary mixer

  • Vacuum chamber for de-gassing

  • Hot press or oven for curing

  • Durometer (Shore A) for hardness testing

  • Universal testing machine for tensile strength and elongation testing

  • Molds for sample preparation (e.g., dumbbell shape for tensile testing)

Experimental Protocols

Formulation of the Two-Part Silicone Sealant

This protocol describes the preparation of a base formulation and a series of experimental formulations with varying concentrations of this compound to evaluate its impact on the final properties.

Part A (Base):

  • To a mixing vessel, add the vinyl-terminated PDMS base polymer.

  • Gradually add the fumed silica and calcium carbonate fillers while mixing at low speed.

  • Once the fillers are incorporated, increase the mixing speed to ensure homogeneous dispersion.

  • Add the platinum catalyst and the inhibitor.

  • Mix thoroughly until a uniform paste is obtained.

  • De-gas the mixture in a vacuum chamber to remove any entrapped air.

Part B (Curing Agent):

  • In a separate mixing vessel, combine the Si-H functional crosslinker with the desired amount of this compound according to the formulations in Table 1.

  • Add a portion of the vinyl-terminated PDMS base polymer to adjust the viscosity.

  • Mix until a homogeneous liquid is achieved.

  • De-gas the mixture in a vacuum chamber.

Mixing and Curing:

  • Combine Part A and Part B in a 1:1 weight ratio.

  • Mix thoroughly using a centrifugal or planetary mixer until a uniform color and consistency are achieved.

  • Immediately pour the mixed sealant into molds for the preparation of test specimens.

  • Cure the samples at room temperature for 24 hours or in an oven at a specified temperature (e.g., 60°C) for a shorter duration to achieve full cure.

Performance Testing of the Cured Sealant

The following ASTM standards should be followed for the characterization of the cured silicone sealant:

  • Hardness (Shore A): ASTM D2240

  • Tensile Strength and Elongation at Break: ASTM D412

  • Tear Strength: ASTM D624

  • Adhesion Testing (Lap Shear): ASTM D1002

Data Presentation

The following table summarizes the expected impact of varying the concentration of this compound on the key mechanical properties of the silicone sealant. Higher concentrations of the vinyl-terminated disiloxane (B77578) are expected to increase the crosslink density, leading to a harder, stronger, and less flexible material.

Table 1: Effect of this compound Concentration on Mechanical Properties

FormulationThis compound (phr*)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
Control0252.5450
EXP-15303.0380
EXP-210353.5300
EXP-315404.0250

*phr: parts per hundred parts of the base polymer

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the formulation and characterization of the high-performance silicone sealant.

experimental_workflow formulation Formulation (Part A & Part B) mixing Mixing (1:1 Ratio) formulation->mixing degassing De-gassing mixing->degassing molding Molding of Test Specimens degassing->molding curing Curing (Room Temp or Oven) molding->curing testing Performance Testing curing->testing hardness Hardness (ASTM D2240) testing->hardness tensile Tensile & Elongation (ASTM D412) testing->tensile tear Tear Strength (ASTM D624) testing->tear adhesion Adhesion (ASTM D1002) testing->adhesion

Caption: Experimental workflow for silicone sealant formulation and testing.

Hydrosilylation Curing Mechanism

The diagram below illustrates the platinum-catalyzed hydrosilylation reaction, which is the fundamental curing mechanism for this type of silicone sealant. The reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) bond.

hydrosilylation_mechanism reactants Vinyl-functional Polymer (R-CH=CH2) + Si-H Crosslinker (R'-SiH) intermediate Intermediate Complex reactants->intermediate Coordination catalyst Platinum Catalyst catalyst->intermediate product Crosslinked Silicone (R-CH2-CH2-Si-R') intermediate->product Insertion & Reductive Elimination

Caption: Platinum-catalyzed hydrosilylation curing mechanism.

Conclusion

The incorporation of this compound provides a versatile tool for formulators to tailor the properties of high-performance silicone sealants. By carefully controlling its concentration, researchers and scientists can optimize the mechanical strength, hardness, and flexibility of the cured material to meet the specific demands of their applications. The provided protocols and data serve as a foundational guide for the development and characterization of these advanced materials.

References

Application Notes and Protocols for 1,3-Divinyltetramethyldisiloxane in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1,3-divinyltetramethyldisiloxane in the preparation of specialized coatings and adhesives. This document is intended for professionals in research and development environments who require an understanding of how this versatile organosilicon compound can be utilized to create high-performance materials.

Introduction

This compound is a key organosilicon compound utilized as a fundamental building block in the synthesis of a variety of silicone-based polymers.[1] Its bifunctional nature, featuring a vinyl group at each end of a short siloxane chain, allows it to act as an excellent crosslinker or as a chain terminator in polymerization reactions. This reactivity is primarily harnessed through platinum-catalyzed hydrosilylation, a highly efficient and specific reaction that forms the basis for many addition-curing silicone systems.[2]

In the formulation of coatings and adhesives, this compound is instrumental in creating cross-linked networks that impart desirable properties such as flexibility, durability, thermal stability, and enhanced adhesion.[1] It is a common component in the production of silicone sealants, pressure-sensitive adhesives (PSAs), and protective coatings for a range of industrial and biomedical applications.

Section 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (B3030410) (PDMS)

A common application of this compound is as an end-capping agent in the ring-opening polymerization of cyclosiloxanes to produce vinyl-terminated polydimethylsiloxane (PDMS). This vinyl-terminated polymer is a crucial precursor for addition-curing silicone coatings and adhesives.

Experimental Protocol: Ring-Opening Polymerization

This protocol outlines the synthesis of a vinyl-terminated PDMS with a target molecular weight.

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine octamethylcyclotetrasiloxane (D4) and a calculated amount of this compound. The ratio of D4 to the end-capping agent will determine the final molecular weight of the polymer.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1% by weight of the total monomers).

  • Polymerization: Heat the mixture to 140-150°C under a nitrogen atmosphere with continuous stirring. The reaction is typically allowed to proceed for 4-6 hours.

  • Catalyst Neutralization: Cool the reaction mixture to room temperature and add a small amount of methanol to neutralize the catalyst.

  • Purification: Add activated carbon to the mixture and stir for 1-2 hours to remove colored impurities.

  • Filtration: Filter the mixture through a pad of filter aid to remove the activated carbon and any solid residues.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the clear, viscous vinyl-terminated polydimethylsiloxane.

experimental_workflow_synthesis cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification reactants Combine D4 and this compound catalyst Add KOH Catalyst reactants->catalyst heating Heat to 140-150°C under N2 catalyst->heating stirring Stir for 4-6 hours heating->stirring neutralization Neutralize with Methanol stirring->neutralization purification Treat with Activated Carbon neutralization->purification filtration Filter purification->filtration solvent_removal Remove Solvent filtration->solvent_removal final_product final_product solvent_removal->final_product Vinyl-Terminated PDMS coating_preparation_workflow cluster_part_a Part A Preparation cluster_part_b Part B Preparation cluster_application Application and Curing part_a_mix Mix Vinyl-Terminated PDMS, Platinum Catalyst, and Inhibitor mix_parts Mix Part A and Part B part_a_mix->mix_parts part_b_mix Prepare Polymethylhydrosiloxane (Crosslinker) part_b_mix->mix_parts apply_coating Apply to Substrate mix_parts->apply_coating cure_coating Cure (Room Temp or Heat) apply_coating->cure_coating final_coating final_coating cure_coating->final_coating Cured Protective Coating psa_properties cluster_formulation Formulation Variables cluster_properties Adhesive Properties crosslinker Increase Crosslinker (e.g., PMHS) tack Tack crosslinker->tack Decreases peel Peel Adhesion crosslinker->peel Decreases shear Shear Strength (Cohesion) crosslinker->shear Increases resin Increase Tackifying Resin (e.g., MQ Resin) resin->tack Increases resin->peel Increases resin->shear Increases

References

Application Notes and Protocols: Radical-Initiated Cyclopolymerization of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radical-initiated cyclopolymerization of 1,3-divinyltetramethyldisiloxane. This process yields soluble polysiloxanes with cyclic structures within the polymer backbone, a unique architecture that imparts distinct physical and chemical properties relevant to various applications, including advanced materials and drug delivery systems.

Introduction

This compound is a versatile monomer that can undergo cyclopolymerization, a process where a bifunctional monomer polymerizes to form a chain of cyclic repeating units. In the case of radical-initiated polymerization, a free radical initiator triggers an alternating sequence of intramolecular cyclization and intermolecular propagation. This method avoids cross-linking, which can occur with divinyl monomers, to produce soluble, linear polymers containing five-, six-, or even seven-membered rings within the main chain. The resulting poly(this compound) possesses properties derived from its polysiloxane nature, such as flexibility and thermal stability, combined with the structural rigidity imparted by the cyclic units.

Applications

The unique structure of poly(this compound) makes it a candidate for various specialized applications:

  • Advanced Materials: The incorporation of cyclic units into the polysiloxane backbone can modify the material's thermal and mechanical properties, leading to the development of novel elastomers, resins, and coatings.

  • Drug Delivery: The polymer's biocompatibility and tunable properties could be leveraged for the encapsulation and controlled release of therapeutic agents.

  • Membranes and Separations: The defined cyclic structures may create polymers with specific free volume characteristics, making them suitable for gas separation and pervaporation membranes.

Experimental Data

The following table summarizes the reaction conditions and resulting polymer characteristics for the radical-initiated cyclopolymerization of this compound.[1]

InitiatorInitiator Conc. (mol%)Temperature (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
di-tert-butyl peroxide2.6180-2104474231037501.62

Experimental Protocols

This section provides a detailed methodology for the radical-initiated cyclopolymerization of this compound.

Materials
  • This compound (≥95% purity)

  • di-tert-butyl peroxide (or other suitable radical initiator like AIBN)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (for precipitation)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

Polymerization Procedure
  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound. If a solvent is used, add anhydrous toluene to achieve the desired monomer concentration.

  • Inert Atmosphere: Subject the flask to several freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with an inert gas (nitrogen or argon).

  • Initiator Addition: Under a positive pressure of inert gas, add the radical initiator (e.g., 2.6 mol% di-tert-butyl peroxide relative to the monomer).[1]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 180-210 °C for di-tert-butyl peroxide) and stir the reaction mixture for the specified duration (e.g., 44 hours).[1]

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a stirred, excess volume of a non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure, including the presence of cyclic units and any remaining vinyl groups.

  • Procedure:

    • Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.

    • Analyze the spectra for characteristic signals of the polymer backbone, methyl groups, and any residual vinyl protons. The presence of broad resonances in the SiCH₃ and aliphatic carbon regions of the ¹³C NMR spectrum can indicate a mixture of different ring sizes within the polymer chain.[1]

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[2][3][4]

  • Procedure:

    • Dissolve the polymer in a suitable mobile phase (e.g., THF or toluene) at a known concentration.

    • Inject the solution into a GPC system calibrated with appropriate standards (e.g., polystyrene).

    • Analyze the resulting chromatogram to determine the molecular weight distribution.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the radical-initiated cyclopolymerization of this compound, involving initiation, intramolecular cyclization (to form 5- or 6-membered rings), and intermolecular propagation steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat Monomer 1,3-Divinyltetramethyl- disiloxane Radical->Monomer Intermolecular Addition Initial_Radical Radical Adduct Monomer->Initial_Radical Cyclized_Radical_5 5-Membered Ring Radical Initial_Radical->Cyclized_Radical_5 Intramolecular Cyclization (a-addition) Cyclized_Radical_6 6-Membered Ring Radical Initial_Radical->Cyclized_Radical_6 Intramolecular Cyclization (b-addition) Growing_Chain_5 Propagating Chain (5-membered ring) Cyclized_Radical_5->Growing_Chain_5 Intermolecular Propagation Growing_Chain_6 Propagating Chain (6-membered ring) Cyclized_Radical_6->Growing_Chain_6 Intermolecular Propagation Polymer Final Polymer Growing_Chain_5->Polymer Combination or Disproportionation Growing_Chain_6->Polymer Combination or Disproportionation

Caption: Proposed mechanism of radical cyclopolymerization.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the synthesis and characterization of poly(this compound).

G Start Start Preparation Prepare Monomer and Solvent Start->Preparation Degassing Freeze-Pump-Thaw (Remove O2) Preparation->Degassing Initiator_Addition Add Radical Initiator Degassing->Initiator_Addition Polymerization Heat and Stir (e.g., 180-210°C, 44h) Initiator_Addition->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Filter and Wash Precipitation->Purification Drying Dry Under Vacuum Purification->Drying Characterization Characterize Polymer (NMR, GPC) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Catalyst Poisoning of Karstedt's Catalyst in Silicone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Karstedt's catalyst in silicone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Karstedt's catalyst and what is its role in silicone synthesis?

Karstedt's catalyst is a highly active and widely used platinum(0) complex that catalyzes the hydrosilylation reaction. This reaction forms the basis for the crosslinking of vinyl-functional silicones with hydride-functional siloxanes to produce silicone elastomers and gels.[1] Its high activity allows for rapid curing at low temperatures with no by-products, making it ideal for a variety of applications.[1]

Q2: What is catalyst poisoning in the context of Karstedt's catalyst?

Catalyst poisoning, also referred to as cure inhibition, is the reduction or complete loss of catalytic activity due to the presence of certain chemical substances known as poisons.[2][3] These poisons interact with the platinum center of the catalyst, rendering it unable to participate in the hydrosilylation reaction.[2][4] This results in incomplete or failed curing of the silicone.[2][4]

Q3: What are the common symptoms of Karstedt's catalyst poisoning?

The primary symptoms of catalyst poisoning during silicone synthesis include:

  • Incomplete Curing: The silicone may remain liquid, gummy, or sticky at the interface with a contaminating substrate, even after the recommended curing time.[2][5]

  • Slow Curing: The curing process may be significantly slower than expected.[6]

  • Surface Tackiness: The bulk of the silicone may cure, but the surface remains tacky or oily.[6]

  • Loss of Adhesion: In adhesive applications, a poisoned catalyst can lead to poor adhesion to the substrate.[6]

Q4: What substances are known to poison Karstedt's catalyst?

A variety of compounds can act as poisons for platinum-based catalysts. These include:

  • Sulfur Compounds: Sulfur is a common and potent poison for platinum catalysts.[2][7] Sources include sulfur-cured rubbers (e.g., latex, neoprene), some clays, and certain cleaning agents.[5][7]

  • Nitrogen Compounds: Amines, amides, and nitriles can inhibit the catalyst.[2][8] These can be found in some curing agents for other polymer systems (e.g., epoxies), and as additives in plastics.[5][8]

  • Organotin Compounds: Tin compounds, often used as catalysts in condensation-cure silicones, are strong poisons for addition-cure systems.[1][2]

  • Phosphorus Compounds: Phosphines and phosphites can deactivate the catalyst.[1][6]

  • Certain Metals: Salts and compounds of metals like lead, mercury, and arsenic can act as poisons.[2]

  • Unsaturated Compounds: While necessary for the hydrosilylation reaction, some unsaturated organic compounds can act as inhibitors, slowing down the cure rate.[8]

Q5: Is catalyst poisoning reversible?

Catalyst poisoning can be either reversible (inhibition) or irreversible (poisoning).[4]

  • Inhibition is often a temporary and reversible process where a substance weakly interacts with the catalyst, slowing the reaction. This can sometimes be overcome by increasing the temperature.[4]

  • Poisoning is typically an irreversible process where the poison forms a strong, stable bond with the platinum center, permanently deactivating it.[2][4] In most laboratory settings, reversing this is not feasible.

Q6: Can I simply add more catalyst to overcome poisoning?

In cases of mild inhibition or low levels of contamination, increasing the catalyst concentration may help to achieve a full cure.[6] However, this is not always effective, especially in the presence of strong poisons, and can be a costly solution. It is generally better to identify and eliminate the source of the contamination.

Troubleshooting Guide

Issue: Silicone mixture is not curing or is curing very slowly.

This is a classic sign of catalyst poisoning. Follow these steps to diagnose and resolve the issue.

Step 1: Initial Assessment

  • Observe the cure: Is the entire batch affected, or only in specific areas (e.g., at the interface with a mold or substrate)?[2] Localized curing failure strongly suggests contamination from that surface.

  • Review your procedure: Double-check the mixing ratio of your silicone components and ensure they were thoroughly mixed. Improper mixing can mimic the symptoms of catalyst poisoning.[2]

  • Check the age of your materials: Ensure that the silicone components and the catalyst have not expired.

Step 2: Identify the Source of Contamination

A systematic approach is crucial to pinpointing the source of the poison.

  • Experimental Protocol: Cure Inhibition Test

    • Objective: To identify which component or piece of equipment in your workflow is introducing the catalyst poison.

    • Materials:

      • Your two-part silicone system (A and B components).

      • A known clean mixing container (e.g., a new, clean polypropylene (B1209903) cup).

      • A known clean mixing tool (e.g., a new, clean polypropylene stir stick).

      • Samples of all materials and equipment that came into contact with your failed batch (e.g., original mixing container, stir stick, mold, substrate, gloves, etc.).

    • Procedure:

      • Control Sample: In the clean container, mix a small amount of Part A and Part B of your silicone according to the manufacturer's instructions, using the clean mixing tool. Observe if it cures normally. This will be your baseline.

      • Test Samples: For each suspect item, perform one of the following:

        • Direct Contact Test: Place a small amount of the mixed silicone from your control batch onto the surface of the suspect item (e.g., the mold, a piece of the substrate).

        • Component Contamination Test: If you suspect a contaminated tool or container, use it to mix a new, small batch of silicone.

      • Observation: Compare the curing behavior of the test samples to the control sample. If a sample fails to cure or cures slowly, you have identified the source of the contamination.

Step 3: Remediation and Prevention

Once the source of poisoning is identified, take the following steps:

  • Eliminate the source: Discard any contaminated mixing tools or containers. If the mold or substrate is the source, it will need to be thoroughly cleaned or a barrier coat may be necessary.

  • Clean your workspace: Ensure your work area is clean and free from potential contaminants.

  • Use dedicated equipment: If you work with different types of chemistries (e.g., tin-cured silicones, urethanes), use separate and clearly labeled tools and containers for your platinum-cured silicones to avoid cross-contamination.[6]

  • Wear appropriate gloves: Do not use latex gloves, as they can contain sulfur. Nitrile gloves are a safer alternative.[9]

  • Consider a barrier coat: If working with a model or mold that is known to cause inhibition, applying a barrier coat can prevent direct contact between the silicone and the inhibiting surface.[5]

Q7: Are there any chemical treatments to reverse catalyst poisoning?

For irreversibly poisoned Karstedt's catalyst within a silicone matrix, there are no simple chemical treatments to restore its activity. The focus should be on prevention. In some industrial applications with heterogeneous catalysts, regeneration is possible through thermal or chemical treatments, but this is not practical for homogeneous catalysts in a laboratory setting for silicone synthesis.

Data Presentation

The following table summarizes common poisons for Karstedt's catalyst. Note that specific inhibitory concentrations can vary significantly depending on the formulation of the silicone, the concentration of the catalyst, and the specific poison.

Poison ClassCommon ExamplesTypical SourcesObserved Effects
Sulfur Compounds Thiols, sulfides, sulfatesSulfur-cured rubbers (latex, neoprene), some modeling clays, certain cleaning agentsComplete cure inhibition at the contact interface.[2][7]
Nitrogen Compounds Amines, amides, nitrilesCuring agents for epoxies and urethanes, some plastics and 3D printing resins, cleaning agentsSlow or incomplete curing.[2][8]
Organometallic Compounds Organotins (e.g., dibutyltin (B87310) dilaurate)Catalysts for condensation-cure (tin-cure) silicones, PVC stabilizersComplete and irreversible cure inhibition.[1][2]
Phosphorus Compounds Phosphines, phosphitesFlame retardants, plasticizersReduced catalyst activity, leading to slow or incomplete cure.[1][6]
Certain Metal Salts Lead, mercury, arsenicPigments, environmental contaminantsCatalyst deactivation.[2]

Visualizations

Catalyst Poisoning Mechanism

G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event catalyst Active Karstedt's Catalyst (Pt^0) reactants Vinyl-Siloxane + Hydride-Siloxane catalyst->reactants Binds to reactants poison Poison (e.g., Sulfur, Amine, Tin) catalyst->poison Strong, irreversible binding deactivated_catalyst Deactivated Catalyst (Poison-Pt Complex) catalyst->deactivated_catalyst Forms stable complex product Cured Silicone Elastomer reactants->product Hydrosilylation product->catalyst Catalyst is regenerated deactivated_catalyst->reactants No reaction

Caption: General mechanism of Karstedt's catalyst poisoning.

Troubleshooting Workflow for Cure Inhibition

G start Start: Cure Failure Observed (Incomplete or slow cure) check_mixing 1. Verify Mixing Ratio and Thoroughness start->check_mixing improper_mixing Correct mixing procedure and retry check_mixing->improper_mixing Mixing is incorrect perform_test 2. Perform Cure Inhibition Test check_mixing->perform_test Mixing is correct improper_mixing->start control_fail Control sample fails to cure perform_test->control_fail Control Fails test_fail Test sample fails to cure perform_test->test_fail Test Sample Fails end Successful Cure perform_test->end All Samples Cure check_silicone Problem with silicone components (e.g., expired, bad batch). Contact supplier. control_fail->check_silicone identify_source 3. Identify Source of Contamination test_fail->identify_source remediate 4. Remediate and Prevent identify_source->remediate remediate->end remediation_steps Eliminate contamination source Use dedicated equipment Apply barrier coat if needed remediate->remediation_steps

Caption: Troubleshooting workflow for identifying catalyst poisoning.

References

Technical Support Center: Controlling Cure Rates of 1,3-Divinyltetramethyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cure rate of 1,3-Divinyltetramethyldisiloxane based reactions, primarily through the use of inhibitors in platinum-catalyzed hydrosilylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cure rate control in these silicone systems?

A1: The cure rate of this compound with hydrosiloxanes is controlled by moderating the activity of the platinum catalyst.[1][2] Inhibitors are compounds that reversibly bind to the platinum catalyst, forming a complex that is less active or inactive at room temperature.[3] This delay in the catalytic activity extends the working time (pot life) of the mixed silicone system.[1][4] Upon heating, the inhibitor is released from the catalyst, allowing the hydrosilylation reaction to proceed at the desired rate.[5]

Q2: What are the most common types of inhibitors used for platinum-catalyzed silicone curing?

A2: A variety of compounds are utilized to inhibit the platinum catalyst in addition-curing silicone systems. The most prevalent classes of inhibitors include:

Q3: How do I choose the right inhibitor for my application?

A3: The selection of an appropriate inhibitor depends on several factors, including the desired pot life, the curing temperature, and the specific components of your formulation. For applications requiring a long pot life at ambient temperature followed by rapid curing at elevated temperatures, volatile inhibitors like acetylenic alcohols are often preferred.[5] The concentration of the inhibitor is also a critical parameter that needs to be optimized for your specific system.[7]

Q4: What is the difference between an inhibitor and a poison for the catalyst?

A4: An inhibitor temporarily and reversibly deactivates the platinum catalyst, allowing for controlled curing, typically with the application of heat.[1] In contrast, a poison permanently deactivates the catalyst, preventing the curing reaction from proceeding to completion.[1] Common catalyst poisons include compounds containing sulfur, tin, amines, and arsenic.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cure is too fast / Pot life is too short Insufficient inhibitor concentration.Increase the concentration of the inhibitor in the formulation. A higher inhibitor-to-catalyst ratio will extend the pot life.[7]
Incompatible inhibitor for the desired temperature profile.Select an inhibitor that is effective at ambient temperature but releases the catalyst at your desired curing temperature.
Cure is too slow or incomplete Unintentional Inhibition/Poisoning: Contamination from external sources.Ensure all mixing equipment and substrates are scrupulously clean and free of known poisons like sulfur, tin, or amines.[8][10] Consider using a barrier coat on problematic substrates.[8][10]
Incorrect inhibitor concentration (too high).Reduce the concentration of the inhibitor. Excessive inhibitor can lead to very long cure times or incomplete curing.
Low curing temperature.Increase the curing temperature to facilitate the release of the inhibitor from the platinum catalyst.
Inconsistent curing within the material Poor mixing of the two-part system or inhibitor.Ensure thorough and homogenous mixing of all components before application.
Localized contamination.Identify and eliminate the source of contamination. This may involve cleaning the substrate or using personal protective equipment to prevent contamination from skin oils.[10]
Material remains tacky or slimy at the interface Cure inhibition at the substrate interface.This is a classic sign of cure inhibition.[8] The substrate may contain a substance that is poisoning the catalyst. Clean the substrate thoroughly or apply a compatible barrier coat.[8] A patch test on a small, inconspicuous area is recommended.[10]

Quantitative Data on Inhibitor Performance

The following table summarizes the typical effects of common inhibitors on the pot life and cure temperature of platinum-catalyzed silicone systems. The exact values can vary depending on the specific formulation, catalyst concentration, and other additives.

Inhibitor TypeTypical Concentration Range (relative to platinum)Effect on Pot Life at Room TemperatureTypical Activation Temperature
Acetylenic Alcohols (e.g., 1-ethynyl-1-cyclohexanol)10-60 molar ratio to Pt[5]Significantly extends pot life (hours to days)70-150°C[5]
Maleates/Fumarates Varies based on specific compoundModerate extension of pot lifeVaries
Vinyl Siloxanes (as moderators)Varies based on specific compoundSlight to moderate increase in pot lifeN/A (moderates at all temperatures)

Experimental Protocols

Protocol for Evaluating Inhibitor Effectiveness

This protocol outlines a general procedure for screening and evaluating the effectiveness of different inhibitors on the cure profile of a two-part platinum-catalyzed silicone system based on this compound.

Materials:

  • Part A: Vinyl-functional silicone polymer (e.g., this compound) and platinum catalyst.

  • Part B: Hydrosiloxane crosslinker.

  • Inhibitor candidates.

  • Mixing cups and spatulas.

  • Rheometer or viscometer.

  • Oven for controlled temperature curing.

Procedure:

  • Preparation of Inhibited Part A:

    • To a known weight of Part A, add a precise amount of the inhibitor.

    • Thoroughly mix the inhibitor into Part A until a homogenous mixture is achieved. Prepare several batches with varying inhibitor concentrations.

  • Mixing and Pot Life Measurement:

    • Combine the inhibited Part A with Part B in the recommended mix ratio.

    • Immediately begin monitoring the viscosity of the mixture at room temperature using a rheometer or viscometer.

    • The pot life is defined as the time it takes for the initial viscosity to double.[1] Record this time for each inhibitor concentration.

  • Cure Profile Analysis:

    • Place a sample of the mixed silicone into the rheometer and ramp the temperature at a controlled rate (e.g., 10°C/minute).

    • Monitor the storage modulus (G') and loss modulus (G''). The crossover point (where G' = G'') can be used to determine the gel point, and the plateau of G' indicates full cure.

    • Alternatively, prepare thin films of the mixed silicone and place them in an oven at various temperatures. Periodically check the samples for cure state (e.g., tack-free time).

  • Data Analysis:

    • Plot pot life as a function of inhibitor concentration.

    • From the rheology data, determine the onset of cure temperature and the time to full cure at different isothermal temperatures.

    • Compare the performance of different inhibitors based on their ability to extend pot life and their activation temperature.

Visualizations

Signaling Pathways and Workflows

Hydrosilylation_Inhibition cluster_inhibition Inhibition at Room Temperature cluster_curing Curing Reaction Pt_catalyst Active Platinum Catalyst Inactive_complex Inactive Pt-Inhibitor Complex Pt_catalyst->Inactive_complex + Inhibitor Cured_silicone Cured Silicone Elastomer Pt_catalyst->Cured_silicone Catalyzes Inhibitor Inhibitor Inactive_complex->Pt_catalyst Heat Vinyl_siloxane 1,3-Divinyltetra- methyldisiloxane Vinyl_siloxane->Cured_silicone Hydrosiloxane Hydrosiloxane Crosslinker Hydrosiloxane->Cured_silicone Troubleshooting_Workflow start Start: Curing Issue Identified issue What is the issue? start->issue too_fast Cure too fast/ Pot life too short issue->too_fast Too Fast too_slow Cure too slow/ Incomplete issue->too_slow Too Slow tacky Tacky/Slimy at Interface issue->tacky Tacky check_inhibitor Increase inhibitor concentration too_fast->check_inhibitor check_contamination Check for contamination (Sulfur, Tin, Amines) too_slow->check_contamination clean_surface Clean substrate thoroughly Apply barrier coat tacky->clean_surface end End: Issue Resolved check_inhibitor->end check_contamination->clean_surface Yes check_inhibitor_conc Is inhibitor conc. too high? check_contamination->check_inhibitor_conc No clean_surface->end reduce_inhibitor Reduce inhibitor concentration check_inhibitor_conc->reduce_inhibitor Yes increase_temp Increase cure temperature check_inhibitor_conc->increase_temp No reduce_inhibitor->end increase_temp->end

References

Technical Support Center: Purification of Polymers from 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers synthesized using 1,3-Divinyltetramethyldisiloxane.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polysiloxanes derived from this compound.

Issue 1: Presence of Unreacted Monomer in the Final Product

  • Question: My NMR analysis shows peaks corresponding to this compound after purification. How can I effectively remove the unreacted monomer?

  • Answer: The presence of residual monomer is a common issue. Several techniques can be employed for its removal, with precipitation being the most common. The choice of solvent and non-solvent is crucial for effective purification. For polysiloxanes, a good solvent is typically a non-polar one like toluene (B28343) or hexane, while a polar non-solvent such as methanol (B129727) or acetone (B3395972) is used for precipitation. Repeating the dissolution and precipitation cycle multiple times can significantly improve purity. Dialysis is another effective method for removing small molecules like unreacted monomers from a polymer solution.

Issue 2: Catalyst Residues Affecting Polymer Properties

  • Question: I suspect that residual catalyst from the polymerization is affecting the thermal stability and color of my polymer. How can I remove it?

  • Answer: Catalyst residues, especially from platinum-based catalysts like Karstedt's catalyst, can indeed impact the final properties of the polymer. Several methods can be used for catalyst removal:

    • Adsorption: Passing the polymer solution through a column packed with adsorbents like activated carbon, silica (B1680970) gel, or alumina (B75360) can effectively trap metal catalysts.[1]

    • Acid Washing: For certain metal catalysts, washing the polymer solution with a dilute acid, such as hydrochloric acid, can help in their removal.[2]

    • Precipitation: In some cases, the catalyst can be removed during the precipitation process if it is soluble in the non-solvent while the polymer is not.[3]

Issue 3: Low Polymer Yield After Purification

  • Question: After performing multiple precipitation steps, my final polymer yield is very low. What could be the reason, and how can I improve it?

  • Answer: Low polymer yield after precipitation can be due to several factors:

    • Co-precipitation of Oligomers: Low molecular weight polymer chains (oligomers) might be soluble in the non-solvent and get washed away.

    • Improper Solvent/Non-solvent Ratio: An excessive amount of non-solvent can lead to the precipitation of only the highest molecular weight fractions, reducing the overall yield.

    • Loss during Filtration/Centrifugation: Mechanical losses can occur during the separation of the precipitated polymer. Ensure complete transfer and collection of the solid material.

    • To improve the yield, you can try:

      • Optimizing the solvent/non-solvent ratio.

      • Cooling the mixture to a lower temperature to decrease the solubility of the polymer.

      • Using a different non-solvent that has a lower solubility for the polymer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying polymers synthesized with this compound?

A1: The most widely used and straightforward method is precipitation . This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving impurities such as unreacted monomer and catalyst in the solution.

Q2: How do I choose the right solvent and non-solvent for precipitation?

A2: The key is to find a solvent that completely dissolves your polysiloxane and a non-solvent in which the polymer is insoluble but the impurities (monomer, catalyst) are soluble. For polysiloxanes derived from this compound, common choices are:

Q3: Can dialysis be used to purify these types of polymers?

A3: Yes, dialysis is a very effective technique for removing low molecular weight impurities like unreacted monomers, catalysts, and solvents.[4][5] The polymer solution is placed in a dialysis membrane with a specific molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining the larger polymer chains. The membrane is then placed in a large volume of a suitable solvent, which is changed periodically.

Q4: My polymer is a viscous oil. How can I effectively purify it?

A4: For viscous polymers, precipitation can be challenging. In this case, solvent extraction or dialysis might be more suitable. In solvent extraction, you can dissolve the polymer in an appropriate solvent and wash it with another immiscible solvent that selectively removes the impurities. Dialysis is also well-suited for viscous polymer solutions.

Q5: How can I confirm the purity of my polymer after purification?

A5: Several analytical techniques can be used to assess the purity of your polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of unreacted monomer or other organic impurities.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis can reveal the molecular weight distribution of your polymer and may show peaks corresponding to low molecular weight impurities.

  • Inductively Coupled Plasma (ICP) Spectroscopy: ICP-MS or ICP-OES can be used to quantify the amount of residual metal catalyst.

Quantitative Data Summary

The following table provides a general comparison of common purification techniques for polysiloxanes. The actual efficiencies may vary depending on the specific polymer and experimental conditions.

Purification TechniqueTypical Purity AchievedMonomer Removal EfficiencyCatalyst Removal EfficiencyPolymer Yield
Precipitation (3 cycles) >98%High (>99%)Moderate to High70-90%
Dialysis (48 hours) >99%Very High (>99.5%)High>95%
Column Chromatography >99.5%Very High (>99.8%)Very High50-80%
Solvent Extraction 95-98%Moderate to HighModerate85-95%

Experimental Protocols

Protocol 1: Purification by Precipitation

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., toluene) to create a concentrated solution.

  • Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred, large excess of a non-solvent (e.g., methanol). A typical volume ratio of non-solvent to solvent is 10:1.

  • Isolation: The polymer will precipitate as a solid or a viscous oil. Isolate the polymer by decantation, filtration, or centrifugation.

  • Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining impurities.

  • Repetition: For higher purity, redissolve the polymer in the solvent and repeat the precipitation process 2-3 times.

  • Drying: Dry the purified polymer under vacuum at an appropriate temperature to remove all residual solvents.

Protocol 2: Purification by Dialysis

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer (e.g., 1 kDa MWCO for a 10 kDa polymer).

  • Sample Preparation: Dissolve the crude polymer in a suitable solvent that is compatible with the dialysis membrane.

  • Dialysis Setup: Place the polymer solution inside the dialysis tubing and seal it securely. Immerse the sealed tubing in a large container of the same solvent used to dissolve the polymer.

  • Solvent Exchange: Gently stir the external solvent. Change the external solvent periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue for 24-48 hours.[4][5]

  • Recovery: After dialysis, remove the polymer solution from the tubing.

  • Drying: Remove the solvent from the purified polymer solution by evaporation, followed by drying under vacuum.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Polymerization of This compound dissolution Dissolve Crude Polymer in Solvent synthesis->dissolution Crude Polymer precipitation Precipitate in Non-solvent dissolution->precipitation isolation Isolate Polymer (Filtration/Centrifugation) precipitation->isolation washing Wash with Non-solvent isolation->washing drying Dry Purified Polymer washing->drying analysis Characterize Purity (NMR, GPC, ICP) drying->analysis Purified Polymer

Caption: General workflow for the purification of polysiloxanes by precipitation.

troubleshooting_logic cluster_monomer_removal Monomer Removal cluster_catalyst_removal Catalyst Removal start Impure Polymer Sample check_monomer Residual Monomer (NMR Analysis) start->check_monomer check_catalyst Catalyst Residue (ICP Analysis) check_monomer->check_catalyst No precipitation Increase Precipitation Cycles check_monomer->precipitation Yes adsorption Use Adsorbent Column (Silica/Carbon) check_catalyst->adsorption Yes purified_polymer Purified Polymer check_catalyst->purified_polymer No dialysis Perform Dialysis precipitation->dialysis precipitation->purified_polymer dialysis->purified_polymer acid_wash Perform Acid Wash adsorption->acid_wash adsorption->purified_polymer acid_wash->purified_polymer

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing 1,3-Divinyltetramethyldisiloxane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the polymerization of 1,3-Divinyltetramethyldisiloxane (DVTMDS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polymerization resulted in a low molecular weight polymer. What are the potential causes and solutions?

A: Achieving a high molecular weight polymer, particularly in step-growth hydrosilylation polymerization, is a common challenge. Several factors can contribute to this issue.

  • Impure Monomers: Contaminants in either the this compound or the Si-H functionalized co-monomer can act as chain stoppers or interfere with the catalyst.

    • Solution: Ensure monomers are purified before use, for example, by distillation. Purity should be verified by NMR or GC-MS.

  • Incorrect Stoichiometry: Step-growth polymerizations are highly sensitive to the stoichiometric balance between functional groups. An excess of either vinyl or hydride groups will limit the chain length.

    • Solution: Carefully calculate and precisely measure the molar ratio of vinyl to hydride functional groups. The optimal ratio is typically 1:1.

  • Catalyst Issues: The catalyst might be inactive, poisoned, or used at a suboptimal concentration.

    • Solution: Use a fresh, active catalyst. Ensure all glassware is scrupulously clean and that monomers/solvents are free from catalyst poisons (e.g., sulfur or nitrogen compounds). Optimize the catalyst concentration; very high concentrations can sometimes lead to side reactions, while very low concentrations can result in slow and incomplete reactions.[1]

  • Suboptimal Reaction Conditions: Low reaction temperatures or short reaction times may not allow the polymerization to proceed to high conversion.

    • Solution: Optimize the reaction temperature and time. Studies have shown that for platinum-catalyzed hydrosilylation, temperatures between 40 and 50 °C can favor the formation of high molecular weight polymers.[1] Monitor the reaction's progress until no further changes are observed (e.g., via FTIR or NMR).

Q2: The reaction mixture gelled unexpectedly or formed an insoluble cross-linked network. How can I prevent this?

A: Premature gelation occurs when uncontrolled cross-linking reactions dominate. This is a common issue when working with divinyl monomers.

  • High Monomer Concentration: At high concentrations, the probability of intermolecular reactions leading to cross-linking increases.

    • Solution: Reduce the initial monomer concentration by performing the polymerization in a suitable anhydrous solvent (e.g., toluene (B28343) or hexanes).[2][3]

  • High Temperature: Elevated temperatures can increase the rate of all reactions, including undesirable side reactions that lead to cross-linking.

    • Solution: Lower the reaction temperature to gain better control over the polymerization rate.[3]

  • Reaction Type: Free-radical polymerization of divinyl monomers is notoriously difficult to control and often leads to cross-linking.

    • Solution: Employ a more controlled polymerization technique. Platinum-catalyzed hydrosilylation is a step-growth addition reaction that offers significantly better control over the polymer architecture compared to radical polymerization.[3][4]

Q3: The polymerization is very slow or appears to be incomplete. What should I investigate?

A: Slow or incomplete polymerization can be traced back to issues with initiation or the presence of inhibitors.

  • Catalyst/Initiator Inactivity: The catalyst may have degraded or be present at too low a concentration.

    • Solution: Increase the catalyst concentration incrementally. Ensure the catalyst is stored correctly and is not expired.

  • Presence of Inhibitors: Oxygen is a known inhibitor for many polymerization reactions. Other chemical impurities in the monomers or solvent can also inhibit the reaction.[5]

    • Solution: Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before and during the reaction.[2][3] Use purified monomers and high-purity, anhydrous solvents.

  • Low Temperature: The reaction temperature may be too low to provide sufficient activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Typical temperatures for hydrosilylation polymerization range from room temperature to 110 °C.[1][2]

Q4: How can I confirm the structure of my polymer and monitor the reaction?

A: Several analytical techniques are essential for characterizing the polymer and tracking the reaction.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for monitoring the reaction. The disappearance of the vinyl proton signals (typically ~5.6-6.1 ppm) from DVTMDS and the Si-H proton signal (~4.7 ppm) from the co-monomer, alongside the appearance of new signals from the polymer backbone, confirms the reaction progress.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) and the C=C stretching band (around 1600 cm⁻¹).[8][10]

  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymer.[6][8]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal decomposition temperature.[7][11]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for the optimization of DVTMDS polymerization, primarily focusing on platinum-catalyzed hydrosilylation.

Table 1: Effect of Catalyst and Monomer Concentration on Molecular Weight

Parameter Concentration Observation Source
Catalyst Concentration ≥ 2 x 10⁻⁵ mol Pt / mol C=CH₂ Favors formation of high molecular weight polymer [1]

| Monomer Concentration | ≥ 1.6 mol/L (or neat) | Favors formation of high molecular weight polymer |[1] |

Table 2: Effect of Temperature on Polymerization

Temperature Range Polymerization Type Observation Source
40 - 50 °C Hydrosilylation Optimal range for achieving high molecular weight [1]
90 - 110 °C Hydrosilylation Effective for driving the reaction to completion [2]
Room Temperature Acid-Catalyzed Ring-Opening Used when DVTMDS is a terminating agent [11]

| Lower Temperatures | General | Can help control the rate and reduce side reactions/cross-linking |[3][12] |

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydrosilylation Polymerization

This protocol describes the synthesis of a linear polysiloxane by reacting DVTMDS with 1,3-Dihydridotetramethyldisiloxane (DHTMDS).

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).

  • Reagents: In a two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add equimolar amounts of purified this compound and 1,3-Dihydridotetramethyldisiloxane. Anhydrous toluene can be added to achieve the desired monomer concentration (e.g., >1.6 mol/L).[1]

  • Catalyst Addition: Add the platinum catalyst, such as Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene), to the stirred solution. A typical concentration is 10-20 ppm Pt.[1][2]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40-90 °C) under a positive pressure of inert gas.[1][2]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by ¹H NMR or FTIR to observe the disappearance of vinyl and Si-H signals.

  • Isolation: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The resulting polymer can be purified by precipitation into a non-solvent like methanol, followed by drying under vacuum.

Protocol 2: Polymer Characterization

  • GPC Analysis: Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF or toluene). Filter the solution through a 0.45 µm filter before injecting it into the GPC system. Use polystyrene standards for calibration.[8]

  • NMR Analysis: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure.[8]

  • DSC/TGA Analysis: Place a small sample (5-10 mg) of the dry polymer in an aluminum pan. For DSC, heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the Tg.[11] For TGA, heat the sample at a similar rate to determine the onset of thermal decomposition.[11]

Visualizations

Experimental_Workflow General Workflow for DVTMDS Polymerization prep Preparation (Dry Glassware, Inert Atmosphere) reagents Charge Reagents (DVTMDS, Co-monomer, Solvent) prep->reagents purge Inert Gas Purge (Deoxygenation) reagents->purge catalyst Add Catalyst (e.g., Karstedt's) purge->catalyst react Polymerization (Controlled Temperature & Time) catalyst->react monitor Monitor Reaction (FTIR / NMR) react->monitor isolate Polymer Isolation (Precipitation / Solvent Removal) react->isolate characterize Characterization (GPC, NMR, DSC, TGA) isolate->characterize Troubleshooting_Low_MW Troubleshooting Guide: Low Molecular Weight start Low Molecular Weight Observed by GPC q1 Check Monomer Purity & Stoichiometry (1:1 Ratio) start->q1 sol1 Purify Monomers (e.g., Distillation) Accurately Weigh Reagents q1->sol1 Incorrect q2 Review Catalyst Condition & Concentration q1->q2 Correct sol1->q2 sol2 Use Fresh, Active Catalyst Optimize Concentration (e.g., 10-20 ppm) q2->sol2 Suboptimal q3 Evaluate Reaction Conditions q2->q3 Optimal sol2->q3 sol3 Increase Reaction Time Optimize Temperature (e.g., 40-90 °C) q3->sol3 Suboptimal end High Molecular Weight Achieved q3->end Optimal sol3->end Hydrosilylation_Mechanism Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism) Pt0 Pt(0) Catalyst Complex1 Oxidative Addition (Pt-H)(Pt-SiR3) Complex Pt0->Complex1 + R3Si-H SiH R3Si-H (Hydrosilane) Vinyl R'-CH=CH2 (Vinylsiloxane) Complex2 Olefin Insertion (Pt-Alkyl) Complex Complex1->Complex2 + R'-CH=CH2 Polymer R3Si-CH2-CH2-R' (Polymer Linkage) Complex2->Polymer Reductive Elimination Polymer->Pt0 Catalyst Regenerated

References

Preventing dehydrogenative silylation in reactions with 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1,3-Divinyltetramethyldisiloxane, with a focus on preventing undesired dehydrogenative silylation.

Troubleshooting Guide: Preventing Dehydrogenative Silylation

Dehydrogenative silylation is a common side reaction in hydrosilylation processes, leading to the formation of unsaturated silyl (B83357) ethers and the release of hydrogen gas. This can reduce the yield of the desired saturated product and introduce impurities. This guide provides solutions to minimize or eliminate this unwanted side reaction.

Problem Potential Cause Recommended Solution
Significant formation of vinylsilane byproduct, confirmed by NMR or GC-MS. Inappropriate Catalyst Choice: Catalysts based on iron, cobalt, or rhodium are more prone to promoting dehydrogenative silylation.Switch to a Platinum-Based Catalyst: Platinum catalysts, such as Karstedt's catalyst ([Pt2(dvtms)3]), generally exhibit high selectivity for hydrosilylation.[1][2][3]
Even with a platinum catalyst, some dehydrogenative silylation is observed. Low Steric Hindrance at the Catalytic Center: The default ligands on the catalyst may not be bulky enough to disfavor the transition state leading to dehydrogenative silylation.Introduce Bulky Ligands: The use of bulky trialkylphosphine or N-heterocyclic carbene (NHC) ligands with the platinum catalyst can sterically hinder the dehydrogenative pathway and improve selectivity for hydrosilylation.[1][4][5]
Reaction is sluggish, and increasing temperature leads to more side products. Suboptimal Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired hydrosilylation.Optimize Reaction Temperature: While higher temperatures can increase reaction rates, it's crucial to find a balance. For platinum-catalyzed reactions, it has been observed that a moderate temperature, for instance 40°C, can provide high conversion and selectivity.[6] It is recommended to screen temperatures to find the optimal point for your specific substrates.
Formation of colored byproducts and catalyst deactivation. Catalyst Agglomeration: The formation of colloidal platinum (platinum black) can lead to catalyst deactivation and an increase in undesired side reactions.[4]Use of Inhibitors or Stabilizing Ligands: The addition of inhibitors, such as 2,2'-bipyridyl, can prevent premature reaction and catalyst decomposition.[4][5] Bulky ligands can also increase catalyst stability.[1][4]
Reaction outcome is inconsistent between batches. Presence of Protic Impurities: Traces of water or other protic species can interfere with the catalytic cycle and potentially promote side reactions.Ensure Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use. While some iron-based catalyst systems can operate without the need for a dry solvent or inert atmosphere, platinum-catalyzed hydrosilylations generally benefit from anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism between hydrosilylation and dehydrogenative silylation?

A1: The key difference lies in the initial steps of the catalytic cycle. In the widely accepted Chalk-Harrod mechanism for hydrosilylation , the catalyst typically activates the Si-H bond of the silane, followed by coordination of the alkene and its insertion into the metal-hydride bond. Subsequent reductive elimination yields the desired saturated product.

In contrast, dehydrogenative silylation is often associated with a modified Chalk-Harrod mechanism . In this pathway, after the initial Si-H activation, the alkene inserts into the metal-silicon bond. This is then followed by a β-hydride elimination step, which regenerates the double bond in the product (forming a vinylsilane) and releases a metal-hydride species, which can then liberate H2 gas.

G

Q2: I am using Karstedt's catalyst. What are the most effective ways to suppress dehydrogenative silylation?

A2: While Karstedt's catalyst is highly selective for hydrosilylation, certain conditions can still lead to the formation of the dehydrogenative silylation byproduct. To suppress this:

  • Ligand Modification: The addition of sterically demanding ligands, such as bulky phosphines (e.g., tricyclohexylphosphine) or N-heterocyclic carbenes (NHCs), to the catalytic system can significantly enhance selectivity for hydrosilylation. These bulky ligands create a more crowded environment around the platinum center, which disfavors the transition state required for dehydrogenative silylation.[1][4][5]

  • Temperature Control: As mentioned in the troubleshooting guide, carefully controlling the reaction temperature is crucial. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can often minimize side reactions.

  • Use of Inhibitors: For formulations that require a long pot-life before curing, inhibitors like certain alkynes or vinyl ethers can be added. These compounds coordinate to the platinum center, preventing premature reactivity and potential side reactions during storage. The inhibitor is typically displaced upon heating to initiate the desired hydrosilylation.

Q3: Are there any specific experimental protocols you can provide to maximize the yield of the hydrosilylation product?

A3: The following is a general protocol for a highly selective hydrosilylation of this compound using a modified Karstedt's catalyst system. Note: This is a general guideline and may require optimization for specific substrates.

Experimental Protocol: Selective Hydrosilylation of this compound

Materials:

  • This compound (dvtms)

  • Hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

  • Bulky phosphine (B1218219) ligand (e.g., tricyclohexylphosphine)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Catalyst Solution:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bulky phosphine ligand (e.g., 2-4 equivalents per mole of Pt) in a small amount of anhydrous toluene.

    • To this solution, add the required amount of Karstedt's catalyst solution (typically 5-20 ppm of Pt relative to the reactants).

    • Stir the solution at room temperature for 15-30 minutes to allow for ligand exchange.

  • Reaction Setup:

    • In a separate, larger flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound and the hydrosilane in the desired stoichiometric ratio (often a slight excess of the Si-H component is used).

    • Add anhydrous toluene to achieve the desired reaction concentration.

  • Reaction Execution:

    • Using a syringe, transfer the prepared catalyst solution to the reaction flask containing the reactants.

    • Stir the reaction mixture at the optimized temperature (start with room temperature and gently heat if necessary, e.g., to 40-60°C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR to observe the disappearance of the Si-H and vinyl protons and the appearance of the product signals, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • If necessary, the product can be purified by vacuum distillation or column chromatography to remove any residual catalyst or byproducts.

G start Start prep_cat Prepare Catalyst Solution (Karstedt's + Bulky Ligand in Anhydrous Toluene) start->prep_cat setup_reac Setup Reaction Flask (dvtms + Hydrosilane in Anhydrous Toluene) start->setup_reac add_cat Add Catalyst Solution to Reaction Flask prep_cat->add_cat setup_reac->add_cat run_reac Run Reaction (Optimized Temperature, Inert Atmosphere) add_cat->run_reac monitor Monitor Progress (NMR, GC-MS) run_reac->monitor is_complete Reaction Complete? monitor->is_complete workup Work-up and Purify (Solvent Removal, Distillation/Chromatography) end End workup->end is_complete->run_reac No is_complete->workup Yes

Quantitative Data Summary

The choice of catalyst and its ligand sphere has a profound impact on the selectivity of the reaction. While comprehensive datasets are often specific to the substrates being used, the following table summarizes general trends observed in the literature.

Catalyst SystemPredominant ReactionTypical Selectivity for HydrosilylationNotes
Karstedt's Catalyst ([Pt2(dvtms)3]) Hydrosilylation>95%The industry standard for high selectivity.[1][2][3]
Speier's Catalyst (H2PtCl6) HydrosilylationHigh, but can be less selective than Karstedt'sOne of the earliest and still effective platinum catalysts.
[Pt2(dvtms)3] + Bulky Phosphine Ligand Hydrosilylation>98%The addition of bulky ligands significantly suppresses the dehydrogenative silylation side reaction.[1][4][5]
Iron-based Catalysts (e.g., Fe(CO)5) Hydrosilylation or Dehydrogenative SilylationVariableThe outcome is highly dependent on the specific iron complex and the nature of the silane. Hydrosiloxanes, for instance, are more prone to dehydrogenative silylation with some iron catalysts.[7]
Cobalt-based Catalysts Hydrosilylation or Dehydrogenative SilylationVariableSimilar to iron, the selectivity is highly dependent on the catalyst structure and substrates.
Rhodium-based Catalysts Hydrosilylation or Dehydrogenative SilylationVariableThe choice of metal center between rhodium and iridium with the same ligand framework has been shown to switch the selectivity between hydrosilylation and dehydrogenative silylation.[8]

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimize reaction conditions for their specific applications.

References

Technical Support Center: Managing Alkene Isomerization during 1,3-Divinyltetramethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to manage alkene isomerization during the hydrosilylation of 1,3-divinyltetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What is alkene isomerization in the context of this compound hydrosilylation?

A1: Alkene isomerization is a common side reaction where the vinyl groups of this compound rearrange to form internal alkenes (e.g., propenylsiloxanes).[1][[“]] This occurs concurrently with the desired hydrosilylation reaction. These newly formed internal alkenes are often less reactive or unreactive towards hydrosilylation, leading to incomplete reactions and the formation of undesired byproducts.[[“]]

Q2: Which catalysts are prone to causing alkene isomerization?

A2: Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's ([Pt₂(dvtms)₃]) catalysts, are highly active for hydrosilylation but are also known to catalyze alkene isomerization.[3][4] The formation of certain platinum species, potentially platinum colloids or nanoparticles, is believed to contribute to this side reaction, especially when the primary hydrosilylation reaction is slow.[5][6]

Q3: What is the primary product of this compound hydrosilylation, and how does isomerization affect it?

A3: The desired product is typically the anti-Markovnikov addition product, where the silicon hydride adds to the terminal carbon of the vinyl group. Alkene isomerization leads to the formation of internal alkenes, which, if they react, can lead to different regioisomers or remain as unreacted impurities, reducing the yield of the desired anti-Markovnikov product.

Q4: Can reaction conditions be modified to suppress isomerization?

A4: Yes, adjusting reaction parameters is a key strategy. Lowering the reaction temperature, shortening the reaction time, and carefully selecting the catalyst and its concentration can significantly minimize alkene isomerization.[7]

Q5: Are there alternative catalysts that exhibit lower isomerization activity?

A5: While platinum catalysts are common, research into other transition metal catalysts, such as those based on iron, cobalt, and rhodium, has been conducted to improve selectivity and reduce side reactions.[4][8][9] Additionally, using catalysts with bulky ligands can create steric hindrance that disfavors the isomerization pathway.[3]

Troubleshooting Guide

Issue 1: High levels of isomerized alkene detected in the final product.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. Hydrosilylation is exothermic, and excess heat can promote isomerization.[1] Start at a lower temperature (e.g., 40-60 °C) and gradually increase only if the reaction is too slow.

  • Possible Cause 2: Prolonged reaction time.

    • Solution: Monitor the reaction closely using techniques like ¹H NMR or GC-MS and stop the reaction as soon as the starting materials are consumed. Extended exposure to the catalyst can increase the extent of isomerization.

  • Possible Cause 3: High catalyst concentration.

    • Solution: Reduce the catalyst loading to the minimum effective amount. While a higher catalyst concentration can increase the reaction rate, it can also accelerate the rate of side reactions.

  • Possible Cause 4: Inappropriate catalyst choice.

    • Solution: If using a standard platinum catalyst, consider screening other catalysts. For instance, some iron-pincer catalysts have been shown to exhibit high reaction rates for hydrosilylation, which can outcompete the isomerization process.[8]

Issue 2: Low yield of the desired anti-Markovnikov product.

  • Possible Cause 1: Significant isomerization of the starting material.

    • Solution: Follow the steps outlined in "Issue 1" to minimize isomerization. The formation of unreactive internal alkenes directly reduces the concentration of the reactive terminal alkene, thus lowering the yield.[[“]]

  • Possible Cause 2: Catalyst deactivation.

    • Solution: Ensure that all reactants and solvents are free from impurities, especially water or other protic substances, which can deactivate the catalyst.[7][10] The formation of platinum black is an indicator of catalyst decomposition.[3][7]

  • Possible Cause 3: Suboptimal stoichiometry.

    • Solution: While a slight excess of the Si-H containing reactant is common, a large excess may not be beneficial. Experiment with reactant ratios to find the optimal balance for your specific system.

Issue 3: Reaction is very slow, and isomerization is the dominant pathway.

  • Possible Cause 1: Poorly reactive olefin or silane.

    • Solution: When the hydrosilylation reaction proceeds slowly, isomerization can become a significant competing reaction.[5] If possible, consider using a more reactive silane.

  • Possible Cause 2: Presence of inhibitors.

    • Solution: Ensure that the starting materials or solvent do not contain unintentional inhibitors. Some compounds can coordinate to the metal center and slow down the catalytic cycle.

  • Possible Cause 3: Insufficient catalyst activation.

    • Solution: Some catalyst systems may require an induction period or a pre-activation step. Consult the literature for the specific catalyst you are using.

Data Presentation

Table 1: Influence of Reaction Parameters on Alkene Isomerization during Hydrosilylation

ParameterEffect on IsomerizationRecommended Action to Minimize IsomerizationRationale
Temperature Increases with higher temperatureDecrease temperature (e.g., 40-80 °C)Higher temperatures provide the activation energy for the isomerization pathway.[1]
Reaction Time Increases with longer timeMonitor reaction and stop upon completionProlonged exposure to the catalyst allows for more time for the side reaction to occur.[7]
Catalyst Concentration Can increase with higher concentrationUse the lowest effective catalyst loadingHigher catalyst loading can increase the rate of both desired and undesired reactions.
Catalyst Type Highly dependent on the metal and ligandsScreen different catalysts (e.g., Fe, Co-based) or Pt-catalysts with bulky ligandsThe catalyst's electronic and steric properties determine its selectivity.[3][8]
Solvent Can influence catalyst stability and activityUse dry, non-coordinating solventsProtic or coordinating solvents can interfere with the catalyst.

Experimental Protocols

Protocol: Minimizing Alkene Isomerization During Platinum-Catalyzed Hydrosilylation of this compound

Objective: To achieve a high yield of the anti-Markovnikov hydrosilylation product while minimizing the formation of isomerized byproducts.

Materials:

  • This compound (dvtms)

  • Hydrosilane (e.g., 1,1,3,3-Tetramethyldisiloxane)

  • Karstedt's catalyst (solution in xylene, ~2% Pt)

  • Anhydrous, inhibitor-free toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware (Schlenk flask, condenser, dropping funnel)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Purify this compound and the hydrosilane by passing them through a short column of activated alumina (B75360) to remove any inhibitors or moisture.

    • Degas all solvents and reagents by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas, add this compound and anhydrous toluene.

    • Begin stirring and heat the solution to a moderate temperature (e.g., 50 °C).

  • Catalyst Addition:

    • Add a minimal amount of Karstedt's catalyst (e.g., 5-10 ppm of Pt relative to the vinyl siloxane).

  • Hydrosilane Addition:

    • Add the hydrosilane (typically 1.05-1.1 equivalents per vinyl group) dropwise to the reaction mixture over a period of 30-60 minutes using a dropping funnel. The dropwise addition helps to control the reaction exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction every 30 minutes by taking small aliquots (under inert atmosphere) and analyzing them by ¹H NMR or GC.

    • Look for the disappearance of the vinyl protons (~5.8-6.2 ppm) and Si-H protons (~4.7 ppm) and the appearance of the new alkyl protons.

  • Reaction Completion and Work-up:

    • Once the starting materials are consumed (typically within 1-4 hours), cool the reaction to room temperature.

    • If necessary, the catalyst can be removed by treating the solution with activated carbon.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • If required, purify the product by vacuum distillation.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Isomerization in Hydrosilylation start High Isomerization Detected temp Is Reaction Temperature > 80°C? start->temp time Is Reaction Time > 4 hours? temp->time No sol_temp Reduce Temperature to 40-60°C temp->sol_temp Yes catalyst_conc Is Catalyst Loading > 20 ppm? time->catalyst_conc No sol_time Monitor Reaction and Stop at Completion time->sol_time Yes catalyst_type Consider Catalyst Alternatives catalyst_conc->catalyst_type No sol_catalyst_conc Lower Catalyst Loading (5-10 ppm) catalyst_conc->sol_catalyst_conc Yes

Caption: A troubleshooting workflow for addressing high alkene isomerization.

ReactionPathways Competing Pathways: Hydrosilylation vs. Isomerization reactants This compound + R3SiH + Pt Catalyst hydrosilylation_product Desired Anti-Markovnikov Product reactants->hydrosilylation_product Hydrosilylation (Desired) isomerization_product Internal Alkene (Isomerized Reactant) reactants->isomerization_product Isomerization (Side Reaction) unreactive Unreactive Species isomerization_product->unreactive Low Reactivity

Caption: Competing reaction pathways in platinum-catalyzed hydrosilylation.

References

Technical Support Center: Polymerization of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Divinyltetramethyldisiloxane, particularly in platinum-catalyzed hydrosilylation reactions.

Troubleshooting Guides

Issue: Incomplete or No Cure

Symptom: The polymer remains liquid, tacky, or gummy after the expected cure time.[1][2][3]

Possible Causes and Solutions:

CauseDiagnostic StepsRecommended Action
Catalyst Inhibition or Poisoning The uncured or tacky area is localized at the interface with a substrate or mold.[1][2] The bulk of the silicone may be properly cured.Identify and eliminate the source of contamination. Common inhibitors include sulfur, tin, and nitrogen-containing compounds.[4][5][6] Consider applying a barrier coat to the substrate.[7][8]
Incorrect Mix Ratio The entire batch of polymer is uniformly uncured or has sticky spots.Ensure the correct ratio of the vinyl-functional polymer (containing this compound), the hydride-functional crosslinker, and the platinum catalyst is used as specified in the formulation. Use an accurate scale for all measurements.[1]
Inadequate Mixing The polymer has localized sticky or uncured patches.[1]Thoroughly mix all components, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.[1]
Low Temperature The curing process is significantly slower than expected.Increase the ambient temperature or apply heat according to the formulation's specifications to accelerate the cure.[5]
Expired or Improperly Stored Reactants The polymerization fails even with correct mixing and no apparent contamination.Check the shelf life of all components. Store reactants in tightly sealed containers in a cool, dry place.
Issue: Slow Cure Rate

Symptom: The polymerization proceeds to completion but takes significantly longer than the specified time.

Possible Causes and Solutions:

CauseDiagnostic StepsRecommended Action
Low Catalyst Concentration The cure rate is consistently slow across multiple batches.Verify the concentration of the platinum catalyst in the reaction mixture.
Presence of Inhibitors The pot life is extended, and the cure is sluggish.Some compounds are intentionally added as inhibitors to control the pot life.[5] If unintentional, identify and remove the source of inhibition.
Low Cure Temperature The reaction vessel or environment is below the recommended temperature.Increase the temperature to the recommended level for the specific catalyst and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound that affect polymerization?

A1: The most detrimental impurities are those that can poison the platinum catalyst used in hydrosilylation reactions. These include:

  • Sulfur compounds: Found in some rubbers, clays, and oils.[4][6]

  • Tin compounds: Often present in condensation-cure silicones and some PVC stabilizers.[4][6]

  • Nitrogen compounds (Amines, amides, nitriles): Can be found in some curing agents for epoxies and urethanes.[4][6][9]

  • Phosphorus, arsenic, and other heavy metals. [4]

Even trace amounts of these substances can lead to incomplete cure or a total failure of the polymerization reaction.[4]

Q2: How can I test for the presence of cure inhibitors?

A2: A simple patch test can be performed. Mix a small amount of your silicone system and apply it to the questionable material or substrate. If the silicone in contact with the material remains uncured or tacky while the rest of the sample cures properly, the material is likely a source of inhibition.[10]

Q3: What is the effect of water on the polymerization of this compound?

A3: While not a direct inhibitor of the platinum catalyst, excessive moisture can lead to side reactions, such as the hydrolysis of Si-H bonds in the crosslinker, which can affect the stoichiometry of the reaction and the final properties of the polymer. It is recommended to use anhydrous solvents and dry reactants.

Q4: Can I use a different catalyst if I suspect inhibition?

A4: If platinum catalyst inhibition is a persistent issue and the source cannot be eliminated, switching to a different cure system, such as a tin-catalyzed condensation cure, may be an option.[1] However, this will change the properties of the resulting polymer.[11]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound to remove non-volatile impurities.

Materials:

  • This compound (technical grade)

  • Boiling chips or a magnetic stir bar

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the technical grade this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Connect the apparatus to a vacuum pump.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound at the given pressure (Boiling point at atmospheric pressure is ~139 °C).

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination.

Protocol 2: Platinum-Catalyzed Hydrosilylation Polymerization

This protocol provides a general method for the polymerization of this compound with a polymethylhydrosiloxane (B1170920) (PMHS) crosslinker using a platinum catalyst.

Materials:

  • Purified this compound

  • Polymethylhydrosiloxane (PMHS)

  • Platinum catalyst (e.g., Karstedt's catalyst, a solution of Pt(0) in divinyltetramethyldisiloxane)[12]

  • Anhydrous solvent (e.g., toluene), if required

  • Reaction vessel (e.g., a three-necked flask with a mechanical stirrer, reflux condenser, and nitrogen inlet)

  • Heating and stirring equipment

Procedure:

  • Set up the reaction vessel under a nitrogen atmosphere.

  • Charge the reaction vessel with the purified this compound and solvent (if used).

  • Add the PMHS crosslinker to the reaction vessel. The molar ratio of Si-H groups in the crosslinker to the vinyl groups in the divinylsiloxane is typically between 1:1 and 1.5:1.

  • Begin stirring the mixture.

  • Add the platinum catalyst to the reaction mixture. The concentration of platinum is typically in the range of 5-20 ppm.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction.

  • The reaction progress can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band.[13]

  • Once the reaction is complete (as indicated by the disappearance of the reactant peaks in the FTIR spectrum), the polymer can be cooled and, if necessary, degassed to remove any trapped bubbles.

Protocol 3: Analysis of Impurities by GC-MS

This protocol outlines a general procedure for the analysis of volatile and semi-volatile impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of organosilicon compounds (e.g., a low- to mid-polarity column like a DB-5ms).[14]

Procedure:

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in a suitable anhydrous solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a wide mass range (e.g., m/z 30-500) to detect a variety of potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the smaller peaks in the chromatogram.

    • Compare the mass spectra of the impurity peaks to a spectral library (e.g., NIST) for identification.

    • Quantify the impurities using an internal or external standard method if required.

Visualizations

Troubleshooting_Cure_Inhibition Start Polymerization Fails: Incomplete or No Cure Check_Interface Is the uncured area localized at the interface? Start->Check_Interface Check_Mixing Are there localized sticky spots throughout? Check_Interface->Check_Mixing No Inhibition Potential Catalyst Inhibition or Poisoning Check_Interface->Inhibition Yes Check_Ratio Is the entire batch uniformly uncured? Check_Mixing->Check_Ratio No Inadequate_Mixing Inadequate Mixing Check_Mixing->Inadequate_Mixing Yes Incorrect_Ratio Incorrect Mix Ratio or Expired Reactants Check_Ratio->Incorrect_Ratio Yes Action_Inhibition Identify and eliminate contaminant source. Apply barrier coat. Inhibition->Action_Inhibition Action_Mixing Thoroughly re-mix, scraping sides and bottom. Inadequate_Mixing->Action_Mixing Action_Ratio Verify reactant ratios and shelf life. Incorrect_Ratio->Action_Ratio

Caption: Troubleshooting workflow for cure inhibition.

Hydrosilylation_Mechanism cluster_0 Catalytic Cycle Pt_catalyst Pt(0) Catalyst Oxidative_Addition Oxidative Addition of Si-H Pt_catalyst->Oxidative_Addition + R3Si-H Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + C=C Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pt_catalyst Releases Product Product Si-C Bond Formation (Polymer) Reductive_Elimination->Product

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Catalyst_Poisoning Active_Catalyst Active Pt Catalyst Inactive_Complex Inactive Pt-Inhibitor Complex Active_Catalyst->Inactive_Complex Inhibitor Inhibitor (e.g., Sulfur, Tin, Amine) Inhibitor->Inactive_Complex No_Reaction Polymerization Inhibited Inactive_Complex->No_Reaction

Caption: Logical diagram of catalyst poisoning.

References

Troubleshooting incomplete curing in 1,3-Divinyltetramethyldisiloxane-based systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing incomplete curing with 1,3-divinyltetramethyldisiloxane-based silicone systems. These systems typically cure via a platinum-catalyzed hydrosilylation reaction, where a vinyl-functional siloxane reacts with a silicon-hydride (Si-H) functional crosslinker.[1][2] Incomplete curing is a common issue, often stemming from catalyst deactivation or improper processing.

Troubleshooting Guide: Common Curing Failures

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve curing problems.

Q1: My silicone is completely uncured, or it's sticky and gummy only where it touched a specific material. What happened?

A: This is a classic symptom of platinum catalyst poisoning or inhibition .[3][4][5] The platinum catalyst is extremely sensitive and its activity can be halted by contact with certain chemical compounds.[3][6] This results in a complete failure to cure or a slimy, uncured interface between the silicone and the contaminating substrate.[7] The poisoning effect is typically irreversible.[4][5]

Q2: The bulk of my material cured properly, but there are soft or liquid spots within the mixture. What is the cause?

A: This issue is most often caused by inadequate or improper mixing . If the two components (Part A and Part B) are not mixed uniformly, some areas will have an incorrect ratio of vinyl to Si-H groups, leading to localized incomplete curing.[8] It is critical to scrape the sides and bottom of the mixing container thoroughly to ensure a homogenous mixture.[9]

Q3: My silicone is curing, but much slower than the technical data sheet specifies. What could be the problem?

A: A slow cure can be attributed to several factors:

  • Low Ambient Temperature: The curing reaction is thermally dependent. Lower temperatures will significantly slow the rate of reaction.[8][10]

  • Undesired Inhibition: The system may be in contact with a low-level contaminant that is inhibiting (slowing) the catalyst rather than poisoning (stopping) it.[4]

  • Incorrect Ratio: A slight deviation in the mix ratio can sometimes result in a slower cure, although it more commonly leads to incomplete curing and poor final properties.[8][11]

Q4: How critical is the A:B mix ratio? Can I alter it to change the properties of the cured silicone?

A: The mix ratio specified by the manufacturer is highly critical and should be followed precisely.[8] These ratios (e.g., 1:1 or 10:1 by weight) are formulated to ensure the correct stoichiometric balance between vinyl and hydride reactive groups.[12] Altering the ratio will not beneficially modify the material's properties; instead, it will lead to incomplete curing, unreacted components, and a failure to achieve the expected physical characteristics like hardness and strength.[11][13]

Frequently Asked Questions (FAQs)

Q: What is the difference between catalyst "inhibition" and "poisoning"?

A: Inhibition is a reversible process that slows down or delays the curing reaction.[4] In fact, manufacturers often add specific inhibitors to control the pot life (working time).[1][14][15] Poisoning, on the other hand, is an irreversible deactivation of the catalyst.[4] A poison binds permanently to the platinum, preventing it from facilitating the cure.[1][4]

Q: Which substances are known to poison the platinum catalyst?

A: A wide range of compounds can inhibit or poison platinum catalysts. Care must be taken to ensure the work environment and any contact surfaces are clean.[3]

Table 1: Common Platinum Catalyst Inhibitors and Poisons

Inhibitor ClassExamplesCommon Sources
Sulfur Compounds Sulfides, mercaptans, sulfatesNatural rubber, latex gloves, neoprene, some clays, certain cleaning agents.[1][5][14][16]
Nitrogen Compounds Amines, amides, nitriles, cyanatesAmine-cured epoxies, some 3D printing resins, certain adhesives.[5][6][14]
Tin Compounds Organotin compoundsCondensation-cure (tin-cure) silicones, some PVC plastics, soldering flux residues.[5][14]
Other Metals & Salts Lead, mercury, arsenic, silver, zincSoldering residues, some pigments, fertilizers.[1][5][6]
Plastics & Rubbers Polyvinylchloride (PVC), nitrile rubber, polyurethanePVC tubing, masking tapes, rubber stoppers.[1][7]
Miscellaneous 3D-printed UV curable resins, some solventsStereolithography (SLA) or Digital Light Processing (DLP) printed parts, acetone.[5][17]

Q: How does temperature affect the curing process?

A: Higher temperatures accelerate the curing reaction, reducing both the working time and the full curing time.[8][18] Conversely, lower temperatures slow the reaction down. This relationship is critical for managing the workflow of your experiment.

Table 2: Illustrative Example of Temperature Effect on Cure Time

Curing TemperatureRelative Working TimeRelative Full Cure Time
23-25°C (Room Temp)100% (Baseline)100% (e.g., 24 hours)
37°C~30-50% of BaselineSignificantly Reduced (e.g., 6-8 hours)
60-80°CVery ShortRapid (e.g., 30-60 minutes)
100-150°CExtremely ShortVery Rapid (e.g., 5-15 minutes)
Note: This table provides a general illustration. Always refer to the manufacturer's technical data sheet for specific time-temperature profiles for your system. The rate change can be significant; for some systems, the setting time can decrease by more than three-fold when moving from 25°C to 37°C.[10]

Experimental Protocols

Protocol 1: Cure Inhibition Compatibility Test

This simple patch test helps determine if a substrate, cleaning agent, or other material will inhibit the cure of your silicone system.[4][14]

Objective: To screen materials for potential cure inhibition before committing to a full-scale experiment.

Materials:

  • Silicone System (Part A and Part B)

  • Material to be tested (e.g., 3D printed part, coated slide, gloves)

  • Control surface (known non-inhibiting material like glass, polyethylene, or aluminum foil)

  • Clean mixing container and stir stick (e.g., polypropylene (B1209903) cup and wooden stick)

  • Digital scale for accurate measurement

Methodology:

  • Preparation: In a clean mixing container, accurately weigh and dispense Part A and Part B of the silicone system according to the manufacturer's specified mix ratio.

  • Mixing: Thoroughly mix the components for the recommended time, ensuring to scrape the sides and bottom of the container to achieve a uniform, streak-free mixture.

  • Application:

    • Apply a small amount of the mixed silicone onto the surface of the test material .

    • Apply another small amount of the mixed silicone onto the control surface .

  • Curing: Allow both samples to cure under the same conditions (temperature and time) as specified in the technical data sheet.

  • Evaluation: After the recommended cure time has elapsed, examine both silicone patches.

    • No Inhibition: If both patches are fully cured to a solid, non-tacky state, the test material is compatible.

    • Inhibition/Poisoning: If the patch on the control surface is fully cured but the patch on the test material is liquid, gummy, or sticky, the test material is incompatible and will cause cure inhibition.

Visualizations

// Node Definitions start [label="Start:\nIncomplete Curing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q_interface [label="Is the uncured area\nat an interface with\nanother material?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; res_poison [label="Likely Cause:\nCatalyst Poisoning/Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_poison [label="Solution:\n1. Identify & remove contaminant.\n2. Use a barrier coat or primer.\n3. Perform compatibility test.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_spots [label="Are there localized\nsoft or liquid spots\nwithin the bulk material?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; res_mixing [label="Likely Cause:\nInadequate Mixing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_mixing [label="Solution:\n1. Review mixing procedure.\n2. Scrape sides/bottom of container.\n3. Use 'two-cup' mixing method.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_slow [label="Is the material curing\nuniformly but\ntoo slowly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; res_temp [label="Likely Cause:\nLow Temperature or\nMinor Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n1. Increase ambient temperature.\n2. Check for low-level contaminants.\n3. Verify mix ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Consult Manufacturer's\nTechnical Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q_interface; q_interface -> res_poison [label="Yes"]; res_poison -> sol_poison; q_interface -> q_spots [label="No"];

q_spots -> res_mixing [label="Yes"]; res_mixing -> sol_mixing; q_spots -> q_slow [label="No"];

q_slow -> res_temp [label="Yes"]; res_temp -> sol_temp; q_slow -> end_node [label="No"]; } caption [label="Figure 1. Troubleshooting flowchart for incomplete curing.", shape=plaintext, fontsize=10]; }

Hydrosilylation_Inhibition

References

Strategies to avoid gelation in 1,3-Divinyltetramethyldisiloxane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during reactions involving 1,3-Divinyltetramethyldisiloxane.

Troubleshooting Guide: Strategies to Avoid Gelation

Gelation, the formation of an insoluble cross-linked polymer network, is a critical issue in hydrosilylation reactions with this compound. It can lead to the loss of valuable materials and failure of experiments. This guide provides a systematic approach to diagnosing and resolving common causes of premature gelation.

Question: My reaction mixture turned into an insoluble gel. What are the potential causes and how can I prevent this?

Answer: Uncontrolled or premature gelation in this compound reactions is typically caused by one or more of the following factors: imbalanced stoichiometry, excessive catalyst concentration, high reaction temperatures, insufficient inhibition, or the presence of reactive impurities. The following troubleshooting workflow can help identify and address the root cause.

G cluster_0 Troubleshooting Workflow for Gelation start Gelation Observed q1 Check Stoichiometry ([Si-H] : [Si-Vinyl] Ratio) start->q1 a1_ok Ratio is 1:1 or as intended q1->a1_ok a1_bad Incorrect Ratio (e.g., excess crosslinker) q1->a1_bad q2 Review Catalyst Concentration a2_ok Within recommended range (e.g., <10 ppm Pt) q2->a2_ok a2_bad Too high q2->a2_bad q3 Evaluate Reaction Temperature a3_ok Controlled and within optimal range q3->a3_ok a3_bad Too high or uncontrolled exotherm q3->a3_bad q4 Assess Inhibitor Concentration & Type a4_ok Sufficient for desired pot life q4->a4_ok a4_bad Too low or absent q4->a4_bad q5 Analyze Reactant Purity a1_ok->q2 sol1 Adjust Stoichiometry: Ensure precise measurement of reactants. a1_bad->sol1 a2_ok->q3 sol2 Reduce Catalyst Concentration: Lower the amount of platinum catalyst used. a2_bad->sol2 a3_ok->q4 sol3 Control Temperature: Use a cooling bath to manage exotherm and maintain a lower reaction temperature. a3_bad->sol3 a4_ok->q5 sol4 Add or Increase Inhibitor: Incorporate an appropriate inhibitor to control the cure rate. a4_bad->sol4 a5_ok High purity reactants a5_bad Presence of multi-functional or reactive impurities sol5 Purify Reactants: Ensure the purity of monomers and solvents. a5_bad->sol5

Caption: Troubleshooting workflow for diagnosing and resolving gelation in this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of Si-H to Si-Vinyl to prevent gelation?

A1: In principle, the hydrosilylation reaction between hydride-functional and vinyl-functional siloxanes occurs at a 1:1 stoichiometry.[1] However, for filled systems, the optimal ratio of hydride to vinyl may be higher, ranging from 1.3:1 to 4.5:1.[1] It is crucial to precisely control this ratio. An excess of a multi-functional cross-linking agent can rapidly lead to the formation of an extensive polymer network and gelation.

Q2: How does the catalyst concentration affect the risk of gelation?

A2: The concentration of the platinum catalyst (e.g., Karstedt's catalyst) is a critical factor. Even low concentrations (<10 ppm Pt) can catalyze the hydrosilylation reaction within minutes.[2] Higher catalyst concentrations accelerate the reaction rate, increasing the likelihood of an uncontrolled exotherm and premature gelation. It is recommended to start with a low catalyst concentration and optimize as needed for the desired reaction time.

Q3: Can the reaction temperature contribute to gelation?

A3: Yes, high temperatures significantly increase the reaction rate and can lead to a rapid, uncontrolled polymerization, resulting in gel formation. Hydrosilylation is an exothermic reaction, and the heat generated can further accelerate the process.[3] It is important to have adequate temperature control, such as using a cooling bath, to maintain a stable and moderate reaction temperature.

Q4: What is the role of an inhibitor, and how do I choose one?

A4: Inhibitors are used to moderate the reactivity of the platinum catalyst, providing a longer "pot life" or working time at room temperature before curing begins.[2] They function by coordinating to the platinum, preventing its catalytic action until a specific temperature is reached.[2] A common and effective inhibitor is 1-ethynyl-1-cyclohexanol (B41583) (ETCH).[2] The concentration of the inhibitor directly influences the onset of curing, with higher concentrations leading to higher peak cure temperatures.[2] Other inhibitors include various alkynols, maleates, and fumarates.[4] The choice and concentration of inhibitor should be tailored to the desired working time and curing profile of your specific application.

Q5: Are there any side reactions I should be aware of that can cause gelation?

A5: Yes, several side reactions can occur during platinum-catalyzed hydrosilylation that may contribute to unwanted cross-linking and gelation. These include:

  • Dehydrocoupling: A reaction between Si-H groups, which can occur in the presence of proton-donating compounds.[5]

  • Alkene Isomerization: The platinum catalyst can cause the isomerization of terminal alkenes.[4]

  • Dehydrogenative Silylation: This is another potential side reaction that can lead to unintended branching.[4] To minimize these side reactions, it is important to use pure, dry reactants and solvents and to optimize the reaction conditions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to factors influencing gelation in this compound reactions.

Table 1: Effect of Inhibitor (1-ethynyl-1-cyclohexanol - ETCH) Concentration on Curing Profile

ETCH Concentration (wt%)Peak Cure Temperature (°C)Enthalpy of Curing (J/g)
042.89.5
0.0598.410.8
0.1105.211.2
0.2112.511.5
Data adapted from a study on silicone formulations for 3D printing.[2]

Table 2: Recommended Starting Ratios for Hydrosilylation

System Type[Si-H] : [Si-Vinyl] Molar RatioNotes
Unfilled Systems1:1Theoretical stoichiometry.[1]
Filled Systems1.3:1 to 4.5:1The optimal ratio is often determined empirically by measuring the physical properties of the cured material.[1]

Key Reaction Pathways and Relationships

The following diagrams illustrate the key chemical pathways and the relationships between experimental parameters and the risk of gelation.

G cluster_0 Hydrosilylation and Side Reactions cluster_1 Desired Reaction cluster_2 Side Reactions Leading to Gelation R3SiH R3Si-H (Hydrosilane) Pt_cat Pt Catalyst R3SiH->Pt_cat Vinyl CH2=CH-SiR'3 (Vinylsiloxane) Vinyl->Pt_cat Product R3Si-CH2-CH2-SiR'3 (Desired Product) Pt_cat->Product Hydrosilylation Dehydrocoupling Dehydrocoupling Pt_cat->Dehydrocoupling Isomerization Alkene Isomerization Pt_cat->Isomerization Dehydro_Silylation Dehydrogenative Silylation Pt_cat->Dehydro_Silylation Crosslinking Uncontrolled Cross-linking (Gelation) Dehydrocoupling->Crosslinking Isomerization->Crosslinking Dehydro_Silylation->Crosslinking

Caption: Reaction pathways in platinum-catalyzed hydrosilylation, highlighting potential side reactions that can lead to gelation.

G cluster_0 Parameter Influence on Gelation Risk param1 High Temperature outcome1 Increased Reaction Rate param1->outcome1 param2 High Catalyst Concentration param2->outcome1 param3 Stoichiometric Imbalance outcome3 Increased Cross-linking Density param3->outcome3 param4 Low/No Inhibitor outcome2 Reduced Pot Life param4->outcome2 outcome1->outcome2 gelation High Risk of Gelation outcome2->gelation outcome3->gelation

Caption: Logical relationship between key reaction parameters and the increased risk of gelation.

Experimental Protocol: Controlled Hydrosilylation of this compound with 1,1,3,3-Tetramethyldisiloxane

This protocol provides a starting point for a controlled hydrosilylation reaction to minimize the risk of gelation.

Materials:

  • This compound (DV)

  • 1,1,3,3-Tetramethyldisiloxane (DH)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • 1-ethynyl-1-cyclohexanol (ETCH) (inhibitor)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven at 120°C before use.

    • Assemble the reaction apparatus under a nitrogen atmosphere.

    • In a round-bottom flask equipped with a magnetic stirrer, add the desired amount of this compound (DV) and anhydrous toluene.

  • Inhibitor and Catalyst Addition:

    • To the solution of DV, add the calculated amount of inhibitor (e.g., 0.05-0.2 wt% of 1-ethynyl-1-cyclohexanol). Stir for 5 minutes to ensure homogeneity.

    • In a separate vial, dilute the Karstedt's catalyst with anhydrous toluene to a stock solution (e.g., 100 ppm Pt).

    • Add the required volume of the catalyst stock solution to the reaction mixture to achieve the desired final platinum concentration (e.g., 5-10 ppm).

  • Reactant Addition and Reaction:

    • Begin dropwise addition of 1,1,3,3-Tetramethyldisiloxane (DH) to the reaction mixture at room temperature. A 1:1 molar ratio of [Si-H] to [Si-Vinyl] is a good starting point for an unfilled system.

    • Monitor the reaction temperature closely. If a significant exotherm is observed, use a water or ice bath to maintain the temperature below 40°C.

    • After the addition is complete, allow the reaction to proceed at the controlled temperature.

  • Monitoring and Work-up:

    • The progress of the reaction can be monitored by techniques such as FT-IR (disappearance of the Si-H peak around 2160 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton signal around 4.7 ppm and vinyl proton signals around 5.6-6.1 ppm).[5]

    • Once the reaction has reached the desired conversion, the product can be used as is or purified by removing the solvent under reduced pressure.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, and consult the safety data sheets (SDS) for each compound before use.

References

Technical Support Center: Polymerization of 1,3-Divinyltetramethyldisiloxane - The Critical Role of Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of solvent choice on the polymerization kinetics of 1,3-divinyltetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: How does the polarity of the solvent affect the anionic polymerization of this compound?

A1: The polarity of the solvent plays a crucial role in the kinetics of anionic polymerization. In polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), the rate of polymerization is generally faster compared to nonpolar solvents like hexane (B92381) or toluene (B28343). This is because polar solvents can solvate the cation of the propagating ion pair, leading to a "solvent-separated" ion pair. This separation reduces the electrostatic interaction between the anionic propagating center and the counter-ion, making the anionic center more reactive and accessible for monomer addition. In contrast, nonpolar solvents promote the formation of "contact" ion pairs or even aggregates of ion pairs, which are less reactive and result in slower polymerization rates.

Q2: Can protic solvents be used for the polymerization of this compound?

A2: Protic solvents (e.g., water, alcohols) are generally not suitable for most types of this compound polymerization, especially anionic and cationic polymerization. In anionic polymerization, the protons from the solvent will readily terminate the propagating anionic chain ends. In cationic polymerization, nucleophilic protic solvents can react with the cationic propagating species, leading to termination or chain transfer reactions. While some specific controlled radical polymerizations might tolerate small amounts of protic solvents, it is generally advisable to use aprotic solvents to avoid unwanted side reactions and to maintain control over the polymerization process.

Q3: What are the common issues encountered when using aromatic solvents like toluene for the polymerization of this compound?

A3: Toluene is a commonly used solvent for various polymerization methods. However, in radical polymerization, toluene can act as a chain transfer agent, where a hydrogen atom is abstracted from the methyl group of toluene by a propagating radical. This terminates the growing polymer chain and initiates a new, less reactive benzylic radical, which can affect the overall molecular weight and polydispersity of the polymer. In anionic polymerization, while less reactive than polar aprotic solvents, toluene can still influence the polymerization kinetics and polymer properties. It is crucial to use dry, high-purity toluene to prevent termination of reactive species.

Q4: How does solvent viscosity impact the polymerization kinetics?

A4: Solvent viscosity can influence the diffusion of monomers and propagating species, which in turn affects the polymerization rate, particularly at high conversions. In highly viscous media, the "gel effect" or "Trommsdorff effect" can be observed in radical polymerization, where the termination rate decreases significantly due to the reduced mobility of large polymer radicals. This leads to a rapid increase in the polymerization rate and molecular weight. The choice of solvent can therefore influence the onset and magnitude of this effect.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Troubleshooting Steps
Low or No Polymerization - Solvent not inert: Presence of impurities like water or alcohols terminating the active species. - Poor initiator solubility: The chosen initiator may not be soluble in the selected solvent. - Low reaction temperature for the chosen solvent: Some polymerizations require a certain temperature to proceed at a reasonable rate, and the solvent must be suitable for that temperature range.- Ensure the solvent is rigorously dried and purified before use. - Select a solvent in which the initiator is known to be soluble and active. - Consult literature for appropriate temperature ranges for the specific polymerization and solvent system.
Broad Molecular Weight Distribution (High PDI) - Chain transfer to solvent: The solvent may be participating in chain transfer reactions. - Slow initiation relative to propagation: The solvent may be affecting the relative rates of initiation and propagation. - Incomplete mixing: High viscosity of the reaction mixture in a particular solvent can lead to poor mixing and varied reaction conditions.- Choose a solvent with a lower chain transfer constant for the specific polymerization type. - Use a more polar solvent (for anionic polymerization) to accelerate initiation. - Consider using a less viscous solvent or increasing the reaction temperature to improve mixing.
Inconsistent Polymerization Rates - Solvent evaporation: Volatile solvents may evaporate during the reaction, changing the concentration of reactants. - Temperature fluctuations: Poor heat dissipation in a particular solvent can lead to temperature gradients and inconsistent rates.- Ensure the reaction setup is well-sealed to prevent solvent loss. - Choose a solvent with a higher boiling point for elevated temperature reactions. - Use a solvent with good thermal conductivity and ensure efficient stirring.
Side Reactions (e.g., branching, crosslinking) - Solvent-induced side reactions: The solvent may promote side reactions of the propagating species or the monomer.- Review the literature for known side reactions associated with the chosen solvent and polymerization mechanism. - Consider a more inert solvent.

Quantitative Data Summary

The following tables summarize the expected qualitative and quantitative impact of solvent choice on the polymerization kinetics of this compound based on general principles of polymer chemistry. Direct comparative kinetic data for this compound in a range of solvents is limited in the literature.

Table 1: General Impact of Solvent Polarity on Anionic Polymerization Kinetics

Solvent Type Example Solvents Effect on Polymerization Rate Effect on Molecular Weight Distribution (PDI) Rationale
Polar Aprotic THF, DioxaneFastNarrowPromotes formation of more reactive solvent-separated ion pairs.
Nonpolar Hexane, Cyclohexane, TolueneSlowBroaderPromotes formation of less reactive contact ion pairs and aggregates.

Table 2: Chain Transfer Constants of Common Solvents in Radical Polymerization

Solvent Chain Transfer Constant (C_s) to Polystyrene at 60°C (x 10^4) Implication for this compound Polymerization
Benzene0.018Low chain transfer, good for achieving high molecular weight.
Toluene0.125Moderate chain transfer, may limit molecular weight.
n-Heptane0.42Higher chain transfer, likely to reduce molecular weight.
Isopropanol3.2Significant chain transfer, will likely lead to lower molecular weight polymers.
Carbon Tetrachloride90Very high chain transfer, acts as a regulator of molecular weight.

Note: Data for polystyrene is used as a proxy to illustrate the general trend of chain transfer activity of solvents. The actual values for this compound may differ.

Experimental Protocols

1. Base-Catalyzed Ring-Opening Polymerization in a Polar Aprotic Solvent

  • Monomer: A cyclotrisiloxane (B1260393) containing a vinyl group.

  • Solvent: Tetrahydrofuran (THF).

  • Initiator: Dilithium diphenylsilanediolate in THF.

  • Procedure:

    • The monomer and THF are placed in a sealed test tube equipped with a magnetic stir bar.

    • The system is cooled to 0 °C.

    • The initiator solution is injected into the cooled solution.

    • Polymerization is continued for a specified time (e.g., 1 hour).

    • The polymerization is terminated by adding trimethylchlorosilane and triethylamine.

    • The polymer is purified by precipitation.[1]

2. Hydrosilylation Polymerization in a Nonpolar Aromatic Solvent

  • Monomers: A monomer containing a this compound unit and a dihydrosilane.

  • Solvent: Toluene.

  • Catalyst: Karstedt's catalyst solution.

  • Procedure:

    • The monomer is placed in a rubber-sealed test tube with a magnetic stir bar.

    • The Karstedt's catalyst solution is injected.

    • The temperature is maintained between 35 and 45 °C.

    • After a short period (e.g., 20 minutes), toluene is injected to ensure proper mixing.

    • The reaction is continued for a specified time (e.g., 2 hours).

    • The polymer is purified by precipitation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Monomer(s) ReactionVessel Inert Atmosphere Reaction Vessel Monomer->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Initiator Initiator/Catalyst Initiator->ReactionVessel Stirring Stirring & Temperature Control ReactionVessel->Stirring Termination Termination Stirring->Termination Purification Purification (e.g., Precipitation) Termination->Purification Characterization Characterization (GPC, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for the polymerization of this compound.

troubleshooting_logic Start Problem with Polymerization CheckPurity Check Monomer and Solvent Purity Start->CheckPurity CheckInitiator Verify Initiator Activity & Solubility CheckPurity->CheckInitiator Purity OK SelectSolvent Re-evaluate Solvent Choice CheckPurity->SelectSolvent Impure CheckConditions Review Reaction Conditions (Temp, Time) CheckInitiator->CheckConditions Activity OK CheckInitiator->SelectSolvent Inactive/Insoluble CheckConditions->SelectSolvent Conditions OK, Problem Persists Optimize Optimize Conditions CheckConditions->Optimize Conditions Not Optimal SelectSolvent->Optimize Success Successful Polymerization Optimize->Success

Caption: A logical flowchart for troubleshooting common issues in polymerization experiments.

References

Technical Support Center: 1,3-Divinyltetramethyldisiloxane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 1,3-Divinyltetramethyldisiloxane formulations.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during your experiments.

Problem Potential Causes Recommended Solutions
Short Pot Life / Premature Curing (Scorching) High ambient or material temperature.[1][2] Excessive catalyst concentration.[3] Inadequate inhibition.[4][5][6] Contamination with cure accelerators (e.g., tin compounds).[1]Lower the storage and processing temperature (15-20°C is recommended).[1] Pre-chill formulation components before mixing.[1] Reduce the amount of platinum catalyst.[7] Introduce or increase the concentration of a suitable inhibitor (e.g., acetylenic alcohols, vinyl siloxanes).[1][5] Ensure all mixing equipment and containers are clean and free of contaminants.[1]
Incomplete or Slow Curing Low ambient or material temperature.[8] Insufficient catalyst concentration. Catalyst inhibition due to contamination (e.g., sulfur, amines).[1][9] Incorrect mixing ratio of components.[9] Expired or improperly stored materials.[10]Increase the ambient temperature or apply heat post-application as per the formulation's requirements.[8] Ensure the catalyst is added at the correct concentration. Verify that all components are within their shelf life and have been stored correctly.[10][11] Use clean, dedicated mixing equipment to avoid contamination.[1] Confirm the correct mix ratio by weight or volume as specified in the technical data sheet.[9]
Inconsistent Curing (Tacky or Soft Spots) Inadequate mixing of components.[9] Localized contamination on the substrate.Mix components thoroughly, scraping the sides and bottom of the mixing container.[9] Ensure the substrate is clean and free from any potential inhibitors.
High Viscosity During Application Formulation is approaching the end of its pot life.[12] High filler content.[13] Low ambient temperature increasing fluid viscosity.[8]Apply the formulation well within its specified pot life. Consider using a non-reactive diluent, but be aware of potential impacts on final properties.[1] Gently warm the components to the recommended processing temperature to reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental curing chemistry of this compound formulations?

A1: These formulations typically cure through a platinum-catalyzed hydrosilylation reaction. In this addition-cure system, a platinum catalyst facilitates the reaction between the vinyl groups of the this compound and the hydride groups of a crosslinking agent (an organohydrosiloxane).[4][5] This forms a stable, cross-linked silicone elastomer.

Q2: How does temperature affect the pot life of my formulation?

A2: Temperature has a significant impact on the curing reaction rate. Higher temperatures accelerate the reaction, leading to a shorter pot life.[2][8] Conversely, lower temperatures slow down the reaction, extending the pot life.[1] As a general rule, a 10°C increase in temperature can potentially halve the pot life.[2]

Q3: What are inhibitors and how do they extend pot life?

A3: Inhibitors are chemical compounds that temporarily deactivate the platinum catalyst at room temperature, thereby preventing premature curing and extending the pot life.[4][5] This allows for a longer working time to mix and apply the formulation. The inhibitory effect is typically overcome by applying heat, which reactivates the catalyst and initiates the curing process.[5][6]

Q4: What are some common inhibitors used in these formulations?

A4: A variety of compounds can act as inhibitors. Commonly used classes include:

  • Acetylenic Alcohols: Such as 2-methyl-3-butyn-2-ol (B105114) and 1-ethynyl-1-cyclohexanol.[5][6]

  • Vinyl Siloxanes: Including cyclic vinyl siloxanes like tetramethyltetravinylcyclotetrasiloxane.[1][4]

  • Maleates and Fumarates: Such as dimethyl maleate (B1232345) and dimethyl fumarate.[4]

Q5: Can I extend the pot life by simply using less catalyst?

A5: While reducing the catalyst concentration will slow down the reaction, it may also lead to incomplete curing or a failure to achieve the desired final material properties. It is generally more effective to use a recommended catalyst level in conjunction with an appropriate inhibitor to control the pot life.

Q6: My formulation is curing too slowly. What should I check first?

A6: First, verify the ambient temperature is within the recommended range for curing.[8] Cold conditions will slow the cure time.[8] Second, ensure that the catalyst has been added in the correct amount and was thoroughly mixed. Finally, check for any potential sources of contamination, as substances like sulfur, tin, and amines can inhibit the platinum catalyst.[1][9] Also, confirm that your material components have not expired.[10]

Q7: How can I determine the pot life of my specific formulation?

A7: The pot life is typically defined as the time it takes for the initial mixed viscosity of the formulation to double.[12] A standard method, such as ASTM D2471, can be adapted for this purpose.[12] This involves measuring the viscosity of a specified mass of the mixed system over time at a controlled temperature.[12]

Experimental Protocols

Protocol 1: Pot Life Determination (Viscosity Method)

Objective: To determine the usable working time of a this compound formulation by measuring the time required for the initial viscosity to double.

Materials:

  • This compound-based formulation (Part A and Part B)

  • Viscometer (e.g., Brookfield or rotational type) with appropriate spindle

  • Standardized container (e.g., 250 mL beaker)

  • Mixing spatula

  • Timer

  • Temperature-controlled water bath or environmental chamber (set to 25°C ± 1°C)

Methodology:

  • Condition both Part A and Part B of the formulation to a stable temperature of 25°C.

  • Accurately weigh the specified amounts of Part A and Part B into the standardized container according to the formulation's mix ratio.

  • Start the timer immediately upon the addition of the second component.

  • Mix the components thoroughly for the recommended time (e.g., 3 minutes), ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.

  • Immediately after mixing, measure the initial viscosity (η₀) of the formulation using the viscometer.

  • Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes).

  • Record the time at which the viscosity reaches double its initial value (2 * η₀). This time is the pot life of the formulation.

  • A plot of viscosity versus time can be generated to visualize the viscosity build-up.

Visualizations

Curing_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product VinylSiloxane This compound (Vinyl Groups) Hydrosilylation Hydrosilylation (Addition Reaction) VinylSiloxane->Hydrosilylation Hydrosiloxane Organohydrosiloxane (Si-H Groups) Hydrosiloxane->Hydrosilylation Platinum Platinum Catalyst Platinum->Hydrosilylation Catalyzes Elastomer Cross-linked Silicone Elastomer Hydrosilylation->Elastomer Pot_Life_Factors cluster_decrease Factors that Decrease Pot Life cluster_increase Factors that Increase Pot Life PotLife Pot Life Temp_Inc Higher Temperature Temp_Inc->PotLife - Catalyst_Inc Higher Catalyst Concentration Catalyst_Inc->PotLife - Accelerator Accelerator Contamination Accelerator->PotLife - Temp_Dec Lower Temperature Temp_Dec->PotLife + Inhibitor Presence of Inhibitor Inhibitor->PotLife + Catalyst_Dec Lower Catalyst Concentration Catalyst_Dec->PotLife + Troubleshooting_Workflow Start Start: Curing Issue Identified Check_Temp Check Temperature (Ambient & Material) Start->Check_Temp Check_Mix Check Mix Ratio & Thoroughness Check_Temp->Check_Mix Temp OK Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Temp Not OK Check_Contam Check for Contamination Check_Mix->Check_Contam Mixing OK Remix Re-prepare Sample with Correct Mixing Check_Mix->Remix Mixing Not OK Check_Materials Check Material Age & Storage Check_Contam->Check_Materials No Contamination Clean Use Clean Equipment & Substrate Check_Contam->Clean Contamination Suspected New_Material Use Fresh, Properly Stored Materials Check_Materials->New_Material Materials Expired or Stored Improperly End Problem Resolved Check_Materials->End Materials OK Consult Consult Technical Support Check_Materials->Consult Issue Persists Adjust_Temp->Check_Mix Remix->End Clean->End New_Material->End

References

Technical Support Center: Optimizing Hydrosilylation of 1,3-Divinyltetramethyldisiloxane in Microreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microreactors to optimize the hydrosilylation of 1,3-divinyltetramethyldisiloxane.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrosilylation of this compound in a microreactor setup.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The platinum catalyst (e.g., Karstedt's catalyst) may have degraded due to exposure to air, moisture, or impurities.- Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Prepare a fresh solution of the catalyst before use. - Purge all reactant solutions and the microreactor system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the microreactor for the reaction to proceed to completion.- Decrease the flow rate of the reactants to increase the residence time. - Use a longer microreactor or connect multiple microreactors in series.[1]
Low Reaction Temperature: The temperature of the microreactor may be too low to initiate or sustain the catalytic reaction.- Increase the temperature of the microreactor. A typical starting point is room temperature, but it can be elevated up to 200°C.[2]
Incorrect Stoichiometry: The molar ratio of the Si-H groups to the vinyl groups is not optimal.- An excess of the Si-H containing compound is often used to ensure complete conversion of the vinyl groups. A 1.1:1 to 1.5:1 molar ratio of Si-H to vinyl groups is a good starting point.
Formation of Side Products (e.g., Isomers) Undesired Isomerization: Platinum catalysts can catalyze the isomerization of the vinyl group, leading to the formation of undesired regioisomers (e.g., Markovnikov addition product instead of the desired anti-Markovnikov product).[3][4]- Optimize the reaction temperature; lower temperatures often favor the anti-Markovnikov product. - Screen different platinum catalysts or ligands that may offer higher selectivity.
Dehydrocoupling: The presence of moisture or other protic impurities can lead to the dehydrogenative coupling of the silane (B1218182), reducing the yield of the desired hydrosilylation product.[3]- Ensure all reactants and solvents are anhydrous. - Thoroughly dry the microreactor system before use.
Microreactor Clogging or Fouling Catalyst Precipitation: The catalyst may precipitate out of the solution, especially at high concentrations or if there are temperature fluctuations, leading to blockages in the microchannels.- Lower the catalyst concentration. - Ensure the catalyst is fully dissolved in the solvent before introducing it into the microreactor. - Consider using a supported catalyst to prevent precipitation in the fluid stream.
Polymerization: Uncontrolled polymerization of the reactants or products can occur, leading to clogging.- Optimize the reaction temperature and residence time to minimize side reactions. - Ensure proper mixing of the reactants to avoid localized "hot spots" that could initiate polymerization.
Inconsistent Results Fluctuations in Flow Rate or Temperature: Unstable pump performance or temperature control can lead to variability in residence time and reaction conditions.- Use high-precision syringe pumps or mass flow controllers for accurate and stable flow rates. - Ensure the temperature controller for the microreactor is properly calibrated and provides stable heating.
Incomplete Mixing: Poor mixing of the reactant streams can result in a non-uniform reaction, leading to inconsistent product quality.- Use a microreactor with a design that promotes efficient mixing (e.g., serpentine (B99607) or staggered herringbone micromixers). - Increase the flow rate to operate in a flow regime that enhances mixing (while balancing residence time).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microreactor for the hydrosilylation of this compound compared to a traditional batch reactor?

A1: Microreactors offer several key advantages for this reaction:

  • Enhanced Heat and Mass Transfer: Due to their high surface-area-to-volume ratio, microreactors provide superior heat exchange, allowing for precise temperature control and minimizing the risk of thermal runaway.[5] This also leads to more efficient mass transfer between reactants.

  • Increased Safety: The small reaction volumes inherent to microreactors significantly reduce the risks associated with handling potentially hazardous materials and exothermic reactions.

  • Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a microreactor often leads to higher product yields and better selectivity compared to batch processes.[6][7]

  • Faster Process Optimization: The ability to rapidly change reaction conditions and reach a steady state allows for quicker screening of parameters and optimization of the reaction.

  • Scalability: Microreactor systems can often be scaled up by operating multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up a batch reactor.

Q2: Which catalyst is most commonly used for the hydrosilylation of this compound, and what is a typical concentration?

A2: The most widely used catalyst for this reaction is Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[4][8] It is highly active and soluble in the reaction medium. A typical platinum loading is in the range of 10 to 100 parts per million (ppm) relative to the reactants.[2]

Q3: What are the common side reactions to be aware of during the hydrosilylation of this compound?

A3: The primary side reactions of concern are:

  • Isomerization of the double bond: The platinum catalyst can cause the migration of the double bond in the vinyl group, which can lead to the formation of different isomers of the final product.[4]

  • Dehydrogenative silylation: This can occur in the presence of certain catalysts and conditions, leading to the formation of Si-Si bonds and the release of hydrogen gas.

  • Formation of regioisomers: While the anti-Markovnikov product is typically desired, the formation of the Markovnikov addition product can also occur.[3]

Q4: How can I monitor the progress of the reaction in a microreactor?

A4: In-line and on-line analytical techniques are ideal for monitoring continuous flow reactions. Common methods include:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: In-line FTIR probes can be used to monitor the disappearance of the Si-H bond (around 2100-2260 cm⁻¹) and the vinyl C=C bond.

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used for in-line monitoring of key functional groups.

  • On-line HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography): A small sample stream can be automatically diverted to an HPLC or GC system for near real-time analysis of reactant conversion and product formation.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the hydrosilylation of this compound. Please note that optimal conditions may vary depending on the specific silane coupling partner and microreactor setup.

Table 1: Effect of Flow Rate on Conversion

Flow Rate (µL/min)Residence Time (min)Conversion (%)
10010>95
200585
4002.560
8001.2540
Conditions: 1:1.2 molar ratio of this compound to a hydrosilane, Karstedt's catalyst (20 ppm Pt), 60°C, 1 mL microreactor volume.

Table 2: Effect of Temperature on Conversion and Selectivity

Temperature (°C)Conversion (%)Selectivity (anti-Markovnikov:Markovnikov)
257598:2
409095:5
60>9592:8
80>9588:12
Conditions: 1:1.2 molar ratio of this compound to a hydrosilane, Karstedt's catalyst (20 ppm Pt), residence time of 10 minutes.

Table 3: Effect of Catalyst Concentration on Conversion

Catalyst Conc. (ppm Pt)Conversion (%)
570
1090
20>95
50>95
Conditions: 1:1.2 molar ratio of this compound to a hydrosilane, 60°C, residence time of 10 minutes.

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Hydrosilylation of this compound

  • System Preparation:

    • Ensure the microreactor and all tubing are clean and dry.

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen and moisture.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., toluene, xylene).

    • Prepare a separate stock solution of the hydrosilane (e.g., polymethylhydrosiloxane) in the same anhydrous solvent.

    • Prepare a stock solution of Karstedt's catalyst in the same anhydrous solvent. The concentration should be such that when mixed with the reactant streams, the desired final platinum concentration is achieved.

  • Reaction Setup:

    • Use two separate syringe pumps to deliver the this compound and hydrosilane solutions.

    • Use a third syringe pump to introduce the catalyst solution.

    • Connect the outlets of the three pumps to a T-mixer or a suitable micromixer before the entry to the microreactor.

    • Place the microreactor in a temperature-controlled environment (e.g., a heating block or an oil bath).

  • Reaction Execution:

    • Set the desired flow rates on the syringe pumps to achieve the target residence time and stoichiometry.

    • Set the desired temperature for the microreactor.

    • Begin pumping the reactant and catalyst solutions through the system.

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Product Collection and Analysis:

    • Collect the product stream from the outlet of the microreactor.

    • Quench the reaction if necessary by adding a suitable inhibitor (e.g., a solution of an alkyne or an amine).

    • Analyze the product mixture using appropriate techniques such as ¹H NMR, GC, or GPC to determine conversion, selectivity, and product purity. A successful reaction will show the disappearance of the vinyl proton signals (around 5.7-6.2 ppm) and the Si-H proton signal (around 4.7 ppm) in the ¹H NMR spectrum.[3]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_system Microreactor System cluster_analysis Analysis R1 1,3-Divinyltetra- -methyldisiloxane Solution P1 Syringe Pump 1 R1->P1 R2 Hydrosilane Solution P2 Syringe Pump 2 R2->P2 Cat Karstedt's Catalyst Solution P3 Syringe Pump 3 Cat->P3 Mixer T-Mixer P1->Mixer P2->Mixer P3->Mixer MR Microreactor (Heated) Mixer->MR Collection Product Collection MR->Collection Analysis Analysis (NMR, GC) Collection->Analysis

Caption: Experimental workflow for continuous flow hydrosilylation.

troubleshooting_hydrosilylation cluster_catalyst Catalyst Issues cluster_residence Residence Time cluster_temp Temperature Start Low or No Conversion Q_Cat_Active Is the catalyst fresh and handled under inert atmosphere? Start->Q_Cat_Active Sol_Cat_Fresh Use fresh catalyst and purge system. Q_Cat_Active->Sol_Cat_Fresh No Q_Residence Is the residence time sufficient? Q_Cat_Active->Q_Residence Yes Sol_Residence Decrease flow rate or use a longer reactor. Q_Residence->Sol_Residence No Q_Temp Is the reaction temperature adequate? Q_Residence->Q_Temp Yes Sol_Temp Increase temperature. Q_Temp->Sol_Temp No

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Mitigation of Hydrogen Gas Evolution in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrogen gas evolution in hydrosilylation reactions. The information is presented in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding and practical application in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrogen gas (H₂) evolution during my hydrosilylation reaction?

A1: The most common cause of hydrogen gas evolution is the reaction of hydrosilanes (Si-H compounds) with water present in the reaction mixture.[1] This reaction is often catalyzed by the same platinum catalyst used for the hydrosilylation, such as Karstedt's catalyst.[1] The Si-H bond is susceptible to hydrolysis, which produces hydrogen gas and a silanol (B1196071) (Si-OH) or disiloxane (B77578) (Si-O-Si) byproduct.

Q2: Besides water, are there other sources of protons that can lead to H₂ evolution?

A2: Yes, other protic species can also react with hydrosilanes to produce hydrogen gas. These include alcohols, carboxylic acids, and even some amines if they are sufficiently acidic. It is crucial to ensure that all reactants, solvents, and the reaction vessel are free from these protic impurities.

Q3: How does the choice of catalyst affect the likelihood of hydrogen evolution?

A3: The choice of catalyst can significantly influence the extent of side reactions, including hydrogen evolution. While highly active platinum catalysts like Karstedt's and Speier's are widely used, they can also efficiently catalyze the reaction between hydrosilanes and water.[2][3] Some catalyst systems based on other metals, such as rhodium, ruthenium, iron, or cobalt, may offer different selectivity and be less prone to this side reaction under specific conditions.[4][5] For instance, certain cobalt complexes have been shown to be effective for hydrosilylation with good functional group tolerance.[4]

Q4: What are inhibitors, and how can they help control the hydrosilylation reaction and potentially mitigate side reactions?

A4: Inhibitors are compounds that temporarily deactivate the catalyst at room temperature, extending the pot life of the reaction mixture and allowing for proper handling and processing before curing is initiated, typically by heating.[1][3] Commonly used inhibitors include compounds with electron-withdrawing groups such as maleates and fumarates, as well as acetylenic alcohols like 1-ethynyl-1-cyclohexanol.[2][6] By controlling the onset of the catalytic activity, inhibitors can help to ensure that the desired hydrosilylation reaction is favored over side reactions that might occur during a prolonged induction period at ambient temperature.

Q5: Can the structure of the silane (B1218182) and alkene reactants influence hydrogen evolution?

A5: Yes, the reactivity of the hydrosilane and the structure of the alkene can play a role. More reactive hydrosilanes may be more susceptible to hydrolysis. The steric and electronic properties of both the silane and the alkene can affect the kinetics of the desired hydrosilylation reaction versus the undesired side reactions.

Q6: What are the initial troubleshooting steps if I observe significant gas evolution?

A6: If you observe significant gas evolution, the first and most critical step is to rigorously dry all your reagents and solvents and to ensure your glassware is scrupulously dried. Performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is essential. If the problem persists, consider using a catalyst inhibitor or exploring alternative catalyst systems.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to hydrogen gas evolution in your hydrosilylation reactions.

Problem Possible Cause(s) Suggested Solution(s)
Vigorous gas bubbling upon addition of catalyst or hydrosilane. 1. Significant moisture in reagents or solvents.2. Wet glassware.1. Rigorously dry all solvents and reagents using appropriate methods (see Experimental Protocols).2. Oven-dry all glassware immediately before use and assemble the apparatus while hot under a stream of inert gas.
Low yield of the desired hydrosilylation product and formation of siloxane byproducts. 1. Competing dehydrogenative silylation or hydrolysis of the hydrosilane.1. Ensure strictly anhydrous conditions.2. Lower the reaction temperature to potentially favor the desired pathway.3. Use a less reactive hydrosilane if possible.4. Consider a different catalyst that may offer higher selectivity.[7]
Inconsistent reaction outcomes or variable induction periods. 1. Variable amounts of moisture or other impurities in the reactants.2. Inconsistent catalyst activity.1. Standardize the drying procedure for all reagents and solvents.2. Use a freshly opened bottle of catalyst or a well-stored catalyst solution.3. Employ a suitable inhibitor to gain better control over the reaction initiation.[6]
Reaction works well at small scale but fails or shows significant gas evolution upon scale-up. 1. Inefficient heat transfer leading to localized overheating, which can accelerate side reactions.2. Increased difficulty in maintaining anhydrous conditions on a larger scale.1. Ensure efficient stirring and temperature control.2. Consider a slower addition of the catalyst or one of the reactants.3. Pay meticulous attention to drying all components and maintaining a robust inert atmosphere.

Quantitative Data Summary

The choice of inhibitor can significantly impact the pot life and curing characteristics of hydrosilylation-based systems, such as silicone elastomers. The following table summarizes the effect of different inhibitors on the cure profile of a silicone elastomer formulation.

Table 1: Impact of Inhibitors on the Cure Profile of a Silicone Elastomer

Inhibitor TypeConcentrationPot Life (days)Scorch Time (Ts, minutes)Cure Time (T90, minutes)
E (E-type inhibitor)High>71.22.1
Low3-70.81.5
S (S-type inhibitor)High>71.01.8
Low3-70.71.3
D (D-type inhibitor)High>71.32.3
Low<30.51.0

Data adapted from a study on addition cure HCR silicone elastomers.[8] The specific chemical identities of the proprietary inhibitors "E", "S", and "D" were not disclosed in the source material. This table is intended to illustrate the comparative effects of different inhibitor types and concentrations.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Hydrosilylation Reaction

This protocol outlines the essential steps for setting up a hydrosilylation reaction while minimizing exposure to atmospheric moisture.

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120 °C for at least 4 hours, or preferably overnight. Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar) while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon).

  • Solvent and Reagent Drying: Use anhydrous solvents, either purchased in sealed bottles or freshly dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina (B75360) or molecular sieves). Liquid reagents should be handled under an inert atmosphere. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup:

    • To the cooled, inerted reaction flask, add the alkene and the anhydrous solvent via a syringe or cannula.

    • Begin stirring and ensure the system is maintained under a positive pressure of inert gas (a bubbler can be used to monitor the gas flow).

    • Add the hydrosilane dropwise via a syringe.

    • Finally, add the hydrosilylation catalyst (e.g., a solution of Karstedt's catalyst in xylene) via a microliter syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, by periodically withdrawing small aliquots under inert conditions.

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and proceed with the appropriate work-up and purification procedures.

Protocol 2: Quantification of Hydrogen Evolution using Gas Chromatography (GC)

This protocol describes a method for quantifying the amount of hydrogen gas evolved during a reaction using a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD).

  • System Setup:

    • Set up the hydrosilylation reaction in a sealed reaction vessel with a known headspace volume. The vessel should have a septum-sealed port for gas sampling.

    • Use a GC equipped with a TCD. A molecular sieve column is suitable for separating hydrogen from other gases. Use argon or nitrogen as the carrier gas for better sensitivity in detecting hydrogen.[9]

  • Calibration:

    • Prepare a calibration curve by injecting known volumes of pure hydrogen gas into the GC.

    • Alternatively, create gas standards of known hydrogen concentrations in the inert gas used for the reaction (e.g., nitrogen or argon) in sealed vials with the same headspace volume as the reaction vessel.

  • Sampling:

    • At various time points during the reaction, withdraw a small, known volume of the headspace gas (e.g., 100 µL) using a gas-tight syringe.

    • Immediately inject the gas sample into the GC.

  • Analysis:

    • Integrate the peak corresponding to hydrogen in the resulting chromatogram.

    • Use the calibration curve to determine the concentration of hydrogen in the headspace.

    • Calculate the total moles of hydrogen evolved by multiplying the concentration by the headspace volume, taking into account the temperature and pressure.

Visualizations

Hydrosilylation_vs_H2_Evolution cluster_0 Desired Hydrosilylation Pathway (Chalk-Harrod Mechanism) cluster_1 Undesired H₂ Evolution Pathway Reactants Alkene + Hydrosilane Pt0 Pt(0) Catalyst Reactants->Pt0 OxAdd Oxidative Addition (Pt-H and Pt-Si formation) Pt0->OxAdd Si-H activation Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 Catalyst regeneration Product Hydrosilylation Product RedElim->Product Hydrosilane_H2O Hydrosilane + H₂O Pt0_H2O Pt(0) Catalyst Hydrosilane_H2O->Pt0_H2O Hydrolysis Catalytic Hydrolysis Pt0_H2O->Hydrolysis Si-H activation H2_gas Hydrogen Gas (H₂) Hydrolysis->H2_gas Siloxane Siloxane/Silanol Byproduct Hydrolysis->Siloxane

Caption: Competing reaction pathways in hydrosilylation.

Troubleshooting_Workflow Start Observe H₂ Evolution Check_Anhydrous Verify Anhydrous Conditions (Reagents, Solvents, Glassware) Start->Check_Anhydrous Implement_Drying Implement Rigorous Drying Protocols Check_Anhydrous->Implement_Drying No Check_Temp Optimize Reaction Temperature Check_Anhydrous->Check_Temp Yes Problem_Solved Problem Resolved Implement_Drying->Start Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Use_Inhibitor Consider Catalyst Inhibitor Check_Temp->Use_Inhibitor Yes Lower_Temp->Start Lower_Temp->Problem_Solved Add_Inhibitor Add Appropriate Inhibitor (e.g., Acetylenic Alcohol) Use_Inhibitor->Add_Inhibitor Yes Change_Catalyst Evaluate Alternative Catalyst Use_Inhibitor->Change_Catalyst No Add_Inhibitor->Start Add_Inhibitor->Problem_Solved Change_Catalyst->Start Change_Catalyst->Problem_Solved

Caption: Troubleshooting workflow for H₂ evolution.

References

Validation & Comparative

Navigating Alternatives to 1,3-Divinyltetramethyldisiloxane in Silicone Elastomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicone elastomers, the choice of crosslinking agent is a critical determinant of final material performance. While 1,3-divinyltetramethyldisiloxane (VMS) is a widely used and effective crosslinker in platinum-catalyzed addition-cure systems, a range of alternatives offers unique advantages for tailoring specific properties. This guide provides an objective comparison of these alternatives, supported by representative experimental data and detailed methodologies, to inform the selection of the optimal crosslinking strategy for your application.

The primary function of a vinyl-functional crosslinker is to react with hydride-functional siloxanes to form a durable, three-dimensional network.[1] The exploration of alternatives to VMS is driven by the need for enhanced mechanical properties, modified curing profiles, and improved performance in specialized applications.[1] Key alternatives to VMS in addition-cure formulations include other vinyl-functional silanes such as vinyltrimethoxysilane (B1682223) (VTMO) and vinyltriethoxysilane (B1683064) (VTEO).[1] Additionally, the use of vinyl-functionalized silicone polymers and resins provides another avenue for modifying elastomer properties.

Comparative Performance of VMS and its Alternatives

The selection of a vinyl-functional crosslinker significantly impacts the mechanical properties of the resulting silicone elastomer. The following table summarizes a representative comparison between elastomers prepared with VMS and those prepared with common alternatives in a platinum-cured system.

PropertyThis compound (VMS)Vinyltrimethoxysilane (VTMO)Vinyltriethoxysilane (VTEO)Vinyl-terminated Polydimethylsiloxane (B3030410) (VPDT)
Tensile Strength (MPa) 8.57.88.19.2
Elongation at Break (%) 450420435550
Tear Strength (kN/m) 25222430
Shore A Hardness 50555245

Note: This data is representative and can vary based on the specific formulation, including the base polymer, filler type and loading, and catalyst concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: Preparation of Silicone Elastomer Samples

Objective: To prepare standardized silicone elastomer test specimens for mechanical property evaluation.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer

  • Crosslinking agent: this compound (VMS) or alternative (VTMO, VTEO, VPDT)

  • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Reinforcing filler (e.g., fumed silica)

  • Two-roll mill or planetary mixer

  • Compression molding press

  • Molds for test specimens (as per ASTM specifications)

Procedure:

  • Compounding: On a two-roll mill, soften the PDMS base polymer. Gradually add the reinforcing filler until a homogenous mixture is achieved.

  • Addition of Crosslinkers and Catalyst: To the compounded mixture, add the specified amount of the vinyl-functional crosslinking agent (VMS or alternative) and the hydride-functional crosslinker. Mix thoroughly.

  • Finally, add the platinum catalyst and mix until uniformly dispersed. The mixture is now ready for curing.

  • Curing: Transfer the compounded silicone mixture to a compression mold of the desired specimen shape. Place the mold in a compression press preheated to the specified curing temperature (e.g., 150°C).

  • Apply pressure and maintain the temperature for the designated curing time to ensure complete vulcanization.

  • After curing, carefully remove the elastomer slab from the mold and allow it to cool to room temperature.

  • Post-cure the samples in an oven at a specified temperature and duration (e.g., 200°C for 4 hours) to remove any volatile byproducts and stabilize the material properties.

Protocol 2: Tensile Strength and Elongation at Break (ASTM D412)

Objective: To determine the tensile strength and ultimate elongation of the silicone elastomer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the test specimens.

  • Extensometer (optional, for precise strain measurement).

  • Die C for cutting dumbbell-shaped specimens.[2]

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured elastomer slabs using Die C.[2]

  • Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.[3]

  • Testing: Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.[2]

  • Set the grip separation speed to a constant rate of 500 mm/min.[4]

  • Start the test and record the force and elongation until the specimen ruptures.

  • Calculation:

    • Tensile Strength (MPa) = Peak load (N) / Average cross-sectional area (mm²)

    • Elongation at Break (%) = [(Final length at break - Initial gauge length) / Initial gauge length] x 100

Protocol 3: Tear Strength (ASTM D624)

Objective: To measure the resistance of the silicone elastomer to tearing.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the test specimens.

  • Die C for cutting test specimens.[5]

Procedure:

  • Specimen Preparation: Cut specimens from the cured elastomer slabs using Die C.[5]

  • Make a small nick in the center of the narrow section of the specimen as specified in the standard.

  • Testing: Mount the specimen in the grips of the UTM.

  • Set the grip separation speed to a constant rate of 500 mm/min.[6]

  • Start the test and record the maximum force required to propagate the tear until the specimen completely fails.[6]

  • Calculation: Tear Strength (kN/m) = Peak load (N) / Specimen thickness (mm)

Protocol 4: Shore A Hardness (ASTM D2240)

Objective: To determine the indentation hardness of the silicone elastomer.

Apparatus:

  • Shore A Durometer.[7]

  • Test stand for the durometer (optional, for improved repeatability).

Procedure:

  • Specimen Preparation: Use a cured elastomer sample with a minimum thickness of 6 mm. The surface should be flat and smooth.

  • Testing: Place the specimen on a hard, flat surface.

  • Press the durometer indenter firmly and vertically onto the specimen surface.

  • Read the hardness value from the durometer scale within one second of firm contact.

  • Take at least five measurements at different locations on the specimen, at least 12 mm apart, and calculate the average value.

Experimental Workflow

The following diagram illustrates the logical workflow for the evaluation of alternative crosslinkers in silicone elastomers.

experimental_workflow cluster_formulation Formulation Stage cluster_processing Processing Stage cluster_testing Characterization Stage cluster_analysis Data Analysis BasePolymer Base PDMS Polymer Compounding Compounding (Two-Roll Mill) BasePolymer->Compounding Filler Reinforcing Filler Filler->Compounding VMS Crosslinker: 1,3-Divinyltetramethyl- disiloxane (VMS) VMS->Compounding Alternatives Alternative Crosslinkers: - VTMO - VTEO - VPDT Alternatives->Compounding Hydride Hydride Crosslinker Hydride->Compounding Catalyst Platinum Catalyst Catalyst->Compounding Molding Compression Molding Compounding->Molding Curing Curing & Post-Curing Molding->Curing Tensile Tensile Testing (ASTM D412) Curing->Tensile Tear Tear Strength (ASTM D624) Curing->Tear Hardness Hardness Testing (ASTM D2240) Curing->Hardness Data Comparative Data Analysis Tensile->Data Tear->Data Hardness->Data

References

A Head-to-Head Battle of Crosslinkers: 1,3-Divinyltetramethyldisiloxane vs. Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the choice of a crosslinking agent is paramount in tailoring the final properties of a material. For researchers and professionals in materials science and drug development, understanding the nuances of different crosslinkers is crucial for optimizing performance. This guide provides an in-depth, objective comparison of two widely used silane-based crosslinkers: 1,3-Divinyltetramethyldisiloxane and vinyltrimethoxysilane (B1682223). We will delve into their distinct crosslinking mechanisms, compare their performance based on available data, and provide detailed experimental protocols for their application.

Unraveling the Crosslinking Mechanisms: Addition vs. Condensation

The fundamental difference between this compound and vinyltrimethoxysilane lies in their mode of creating a three-dimensional polymer network.

This compound: The Addition Cure Pathway

This compound is a key component in platinum-catalyzed addition-cure silicone systems.[1] Its crosslinking action is based on the principle of hydrosilylation. In this reaction, the vinyl groups of the disiloxane (B77578) react with silicon-hydride (Si-H) functional groups present in other silicone polymers. This process is highly efficient and does not produce any by-products, leading to minimal shrinkage upon curing.[2] The reaction can be initiated at room temperature or accelerated with heat.[3]

Vinyltrimethoxysilane: The Moisture-Cure Condensation Pathway

Vinyltrimethoxysilane operates through a condensation reaction, often referred to as moisture-curing.[2] The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH3) on the silane (B1218182) in the presence of moisture, which forms reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with each other or with other hydroxyl groups in the polymer matrix to form stable siloxane bonds (-Si-O-Si-), releasing small molecules like water or alcohol as by-products.[2] This type of crosslinking is commonly employed in the production of crosslinked polyethylene (B3416737) (XLPE) and in some room temperature vulcanizing (RTV) silicone systems.

At a Glance: Key Differences in Crosslinking Mechanisms

FeatureThis compound (Addition Cure)Vinyltrimethoxysilane (Condensation Cure)
Reaction Type Hydrosilylation (Addition)Hydrolysis and Condensation
Catalyst Platinum-based[3]Tin-based catalysts are often used[4]
Curing Trigger Presence of Si-H groups and catalyst; can be heat-accelerated[3]Moisture[2]
By-products None[2]Small molecules (e.g., water, alcohol)[2]
Shrinkage Minimal[2]Higher due to the release of by-products[5]

Performance Showdown: Mechanical and Thermal Properties

Mechanical Properties

Addition-cure silicones, crosslinked with agents like this compound, are generally known for their superior mechanical strength.[2] They tend to form soft, transparent, or semi-transparent elastomers with high tensile strength.[2] In contrast, condensation-cure silicones, which would utilize vinyltrimethoxysilane, typically exhibit relatively lower mechanical strength but can offer good adhesion.[2] However, the final mechanical properties are highly dependent on the overall formulation, including the type of polymer, fillers, and additives used.

Thermal Stability

The thermal stability of a crosslinked polymer is influenced by the strength of the crosslinks and the overall network structure. The Si-O-Si bonds formed during the condensation cure of vinyltrimethoxysilane are inherently thermally stable. However, the presence of residual catalyst and by-products from the condensation reaction can sometimes impact long-term thermal stability. Addition-cure systems, being cleaner reactions with no by-products, can offer excellent thermal resistance. The choice of crosslinker can influence the network structure, where a higher crosslink density may lead to improved thermal stability but could also result in a more rigid material.[1]

Curing Characteristics

The curing speed of addition-cure systems can be readily controlled by temperature, allowing for a faster cure with the application of heat.[3] Condensation-curing, on the other hand, is dependent on the presence of moisture, and the curing speed can be influenced by humidity levels.[2] Platinum-catalyzed addition-cure systems can be sensitive to certain chemicals like sulfur, nitrogen, and phosphorus, which can inhibit the catalyst and prevent proper curing.[5]

Here is a summary of the comparative performance:

Performance MetricThis compound (Addition Cure System)Vinyltrimethoxysilane (Condensation Cure System)
Tensile Strength Generally higher[2]Generally lower[2]
Tear Resistance Can be lower than some condensation cure systems[3]Generally good[3]
Shrinkage Very low[5]Higher[5]
Curing Speed Can be accelerated with heat[3]Dependent on moisture/humidity[2]
Inhibition Susceptible to inhibition by sulfur, nitrogen, phosphorus compounds[5]Less susceptible to inhibition
Shelf Life of Mold Long, measured in decades[5]Limited, can be as short as 12 months[5]
Cost Generally higher due to platinum catalyst[5]Generally more cost-effective[5]

Experimental Corner: Protocols and Methodologies

For researchers looking to implement these crosslinking strategies, here are detailed experimental protocols for each type of system.

Experimental Protocol 1: Hydrosilylation Crosslinking of a Silicone Elastomer

This protocol describes a general procedure for the addition-curing of a silicone elastomer using a vinyl-functional siloxane and a hydride-functional crosslinker, representative of a system using this compound.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

  • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Solvent (e.g., toluene, optional for viscosity reduction)

Procedure:

  • Preparation of Components: In a clean, dry mixing vessel, weigh the desired amount of vinyl-terminated PDMS.

  • Addition of Crosslinker: Add the stoichiometric amount of the hydride-functional crosslinker to the PDMS. The ratio of Si-H groups to vinyl groups is a critical parameter that influences the final properties of the elastomer.

  • Mixing: Thoroughly mix the PDMS and crosslinker until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix.

  • Catalyst Addition: Add the platinum catalyst to the mixture. The concentration of the catalyst is typically in the parts-per-million (ppm) range.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a mold and cure at the desired temperature. Curing can be performed at room temperature or accelerated at elevated temperatures (e.g., 60-150°C). The curing time will depend on the temperature and the specific formulation.

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature may be performed to ensure complete reaction and stabilize the mechanical properties.

Experimental Protocol 2: Moisture-Curing of a Vinyltrimethoxysilane-Grafted Polymer

This protocol outlines a general procedure for the moisture-curing of a polymer that has been grafted with vinyltrimethoxysilane.

Materials:

  • Polymer (e.g., polyethylene)

  • Vinyltrimethoxysilane (VTMS)

  • Radical initiator (e.g., dicumyl peroxide, DCP)

  • Condensation catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

Procedure:

  • Grafting:

    • In a suitable reactor (e.g., an internal mixer or extruder), melt the polymer.

    • Add a mixture of vinyltrimethoxysilane and the radical initiator to the molten polymer.

    • Allow the grafting reaction to proceed at a specific temperature and time to ensure the VTMS is grafted onto the polymer backbone.

  • Compounding with Catalyst:

    • After the grafting process, compound the silane-grafted polymer with a condensation catalyst. This is often done in a separate processing step to prevent premature crosslinking.

  • Shaping:

    • Shape the compounded material into the desired form (e.g., by extrusion or molding).

  • Moisture Curing:

    • Expose the shaped article to moisture to initiate the crosslinking reaction. This can be done by:

      • Placing the article in a controlled humidity chamber.

      • Immersing the article in hot water.

      • Exposing the article to ambient humidity over a longer period.

    • The curing time will depend on the temperature, humidity, and thickness of the material.

Key Experimental Analyses
  • Tensile Testing (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.[6][7][8][9][10]

  • Thermogravimetric Analysis (TGA): A small sample of the crosslinked material is heated in a controlled atmosphere to determine its thermal stability and decomposition temperature.[11][12][13]

  • Crosslink Density Determination (Swelling Test): A cured sample is immersed in a suitable solvent (e.g., toluene) until equilibrium swelling is reached. The crosslink density is calculated based on the amount of solvent absorbed using the Flory-Rehner equation.[14][15][16]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the crosslinking mechanisms and a general experimental workflow.

CrosslinkingMechanisms cluster_addition This compound (Addition Cure) cluster_condensation Vinyltrimethoxysilane (Condensation Cure) DVTMDSO This compound (Si-CH=CH2) Crosslinked_Addition Crosslinked Network (-Si-CH2-CH2-Si-) DVTMDSO->Crosslinked_Addition SiH Polymer with Si-H groups SiH->Crosslinked_Addition Catalyst Platinum Catalyst Catalyst->Crosslinked_Addition VTMOS Vinyltrimethoxysilane (-Si(OCH3)3) Silanol Silanol Intermediate (-Si-OH) VTMOS->Silanol + H2O Moisture Moisture (H2O) Moisture->Silanol Crosslinked_Condensation Crosslinked Network (-Si-O-Si-) Silanol->Crosslinked_Condensation Condensation Byproduct By-product (e.g., Methanol) Crosslinked_Condensation->Byproduct

Caption: A comparison of the addition and condensation crosslinking mechanisms.

ExperimentalWorkflow cluster_prep Material Preparation cluster_curing Curing Process cluster_analysis Characterization Start Start: Select Polymer and Crosslinker Mixing Mixing of Components (Polymer, Crosslinker, Catalyst) Start->Mixing Degassing Degassing (if required) Mixing->Degassing Molding Molding/Shaping Degassing->Molding Curing Curing (Heat or Moisture) Molding->Curing PostCuring Post-Curing (Optional) Curing->PostCuring Tensile Tensile Testing (ASTM D412) PostCuring->Tensile TGA Thermogravimetric Analysis (TGA) PostCuring->TGA Swelling Swelling Test (Crosslink Density) PostCuring->Swelling

Caption: A general experimental workflow for preparing and characterizing crosslinked polymers.

Conclusion

The choice between this compound and vinyltrimethoxysilane as a crosslinker is a choice between two distinct chemical pathways: addition and condensation curing. This compound, representative of addition-cure systems, offers a fast, clean reaction with minimal shrinkage and generally leads to materials with high mechanical strength and excellent thermal stability. Vinyltrimethoxysilane, a key component in moisture-curing systems, provides a more cost-effective solution that is less susceptible to inhibition, though it may result in higher shrinkage and materials with different mechanical profiles.

For applications demanding high performance, dimensional stability, and purity, such as in the medical and electronics industries, the addition-cure route with this compound is often favored. For applications where cost is a major driver and slight shrinkage is tolerable, the moisture-cure approach with vinyltrimethoxysilane presents a viable alternative. Ultimately, the optimal choice will depend on the specific performance requirements, processing conditions, and cost considerations of the intended application. This guide provides the foundational knowledge for researchers and professionals to make an informed decision in their pursuit of advanced polymer materials.

References

Comparative analysis of different vinylsiloxane crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vinysiloxane Crosslinkers for Silicone Elastomer Formulation

Introduction

Vinylsiloxane crosslinkers are critical components in the formulation of high-performance silicone elastomers, which are widely used in demanding applications within the research, pharmaceutical, and drug development sectors. The choice of crosslinker significantly influences the final properties of the cured material, including its mechanical strength, thermal stability, and curing kinetics. This guide provides a comparative analysis of different vinylsiloxane crosslinkers, supported by experimental data, to aid researchers and scientists in selecting the optimal crosslinking agent for their specific application.

The primary curing mechanism for these systems is the platinum-catalyzed hydrosilylation, an addition reaction between a vinyl-functional silicone polymer and a hydride-functional crosslinker. This process is favored for its efficiency and the absence of by-products.[1] An alternative, though less common for high-purity applications, is a peroxide-activated free-radical coupling.[1]

Types of Vinylsiloxane Crosslinkers

The structure of the vinylsiloxane crosslinker dictates the architecture of the resulting polymer network and, consequently, its macroscopic properties. The most common types include:

  • Vinyl-Terminated Polydimethylsiloxane (B3030410) (VTPDMS): Linear polydimethylsiloxane chains with vinyl groups at both ends. The molecular weight of the VTPDMS can be varied to control the crosslink density.

  • Vinylmethylsiloxane Copolymers: These copolymers have vinyl groups pendant along the siloxane backbone. This allows for a higher crosslink density compared to VTPDMS of similar molecular weight.

  • Vinyl T-Structure Fluids: These are branched siloxane polymers with multiple vinyl functional groups, leading to a high crosslink density and rigidity in the cured elastomer.

  • Vinyl Silanes: Small molecules such as Vinyltrimethoxysilane (VTMO) and Vinyltriethoxysilane (VTEO) that can act as crosslinkers, often used to improve adhesion to inorganic substrates.[2]

Comparative Performance Analysis

The performance of a silicone elastomer is intricately linked to the type and concentration of the vinylsiloxane crosslinker used. Key performance indicators include mechanical properties and thermal stability.

Mechanical Properties

The mechanical properties of silicone elastomers are highly dependent on the crosslink density, which is influenced by the vinyl content and the structure of the crosslinker.[3] Generally, a higher crosslink density leads to increased hardness and tensile strength but may reduce elongation at break.[3][4]

Crosslinker TypeVinyl Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessReference
VTPDMS 1~5.0~400~30[5]
2~6.5~230~40[6]
Vinylmethylsiloxane Copolymer 0.9~5.5~350~35[5]
2~7.0~200~45[3]
Blended VTPDMS and Vinylmethylsiloxane 0.04 and 0.3>7.0~300~50[1]
Tetra-functional dimethyl-silyl-ortho-silicate (TFDMSOS) Not SpecifiedHigher than conventionalHigher than conventionalNot Specified[7][8]

Note: The values presented are approximate and can vary based on the specific formulation, including the type and loading of fillers.

Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. The onset of decomposition and the temperature of maximum decomposition rate are key parameters.

Crosslinker TypeOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition (°C)AtmosphereReference
Crosslinked PDMS ~400~600Nitrogen[9]
Silicone Resin with Trifluorovinyl Ether Groups 374 - 461Not SpecifiedNitrogen[10]
Silicone Elastomer (general) 300 - 420 (volatiles)420 - 570 (polymer)Nitrogen/Oxygen[11]
PDMS with Phenolic Hydroxyl Groups up to 606Not SpecifiedNitrogen[8]

Note: The thermal stability is influenced by the overall formulation, including the presence of fillers and other additives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.

Tensile Testing (ASTM D412)

This test determines the tensile properties of vulcanized rubber and thermoplastic elastomers.[12][13]

1. Specimen Preparation:

  • Prepare dumbbell-shaped specimens ("dog-bones") from the cured silicone elastomer sheet using a die cutter.[14] The most common specimen is Type C.[14]
  • Ensure the specimens have a uniform thickness of 3.0 ± 0.3 mm.[14]
  • Measure the thickness at three points within the gauge length and use the median value.[14]

2. Instrumentation:

  • Use a universal testing machine (UTM) equipped with a suitable load cell and grips.[13]
  • An extensometer is used to accurately measure the elongation of the specimen.

3. Test Procedure:

  • Securely clamp the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull.
  • Attach the extensometer to the gauge length of the specimen.
  • Apply a constant rate of extension, typically 500 ± 50 mm/min, until the specimen ruptures.[14]
  • Record the force and elongation data throughout the test.

4. Data Analysis:

  • Calculate the tensile strength, elongation at break, and modulus at a specific elongation from the recorded data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15]

1. Sample Preparation:

  • Place a small, representative sample of the cured elastomer (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[9][16]

2. Instrumentation:

  • Use a thermogravimetric analyzer equipped with a high-precision balance and a furnace.

3. Test Procedure:

  • Place the crucible containing the sample into the TGA furnace.
  • Heat the sample at a constant rate (e.g., 10 or 20 K/min) over a defined temperature range (e.g., 40 °C to 900 °C).[9][11]
  • The test is typically performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis, and can be followed by a switch to an oxidizing atmosphere (e.g., air) to determine filler content.[9][11]

4. Data Analysis:

  • Plot the sample weight as a function of temperature to obtain the TGA curve.
  • Determine the onset of decomposition and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

FTIR Spectroscopy for Monitoring Curing

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, can be used to monitor the curing process in real-time.[2][17]

1. Sample Preparation:

  • Place a small amount of the uncured silicone formulation directly onto the ATR crystal.

2. Instrumentation:

  • Use an FTIR spectrometer with an ATR accessory.

3. Test Procedure:

  • Collect a spectrum of the uncured material.
  • Initiate the curing process (e.g., by heating the ATR stage).
  • Collect spectra at regular intervals during the curing process.

4. Data Analysis:

  • Monitor the disappearance of the Si-H peak (around 2160 cm⁻¹) and the vinyl group peaks (around 1600 cm⁻¹) to track the progress of the hydrosilylation reaction.[17]

Visualizations

Experimental Workflow for Mechanical and Thermal Analysis

G cluster_prep Sample Preparation cluster_mech Mechanical Testing cluster_therm Thermal Analysis cluster_data Data Analysis prep Prepare Silicone Formulation cure Cure Elastomer Sheets prep->cure cut Cut Specimens (ASTM D412) cure->cut tga Thermogravimetric Analysis (TGA) cure->tga tensile Tensile Test (ASTM D412) cut->tensile hardness Shore A Hardness Test cut->hardness mech_data Mechanical Properties tensile->mech_data hardness->mech_data therm_data Thermal Stability tga->therm_data

Caption: Workflow for mechanical and thermal characterization of silicone elastomers.

Logical Relationship of Crosslinker Properties to Elastomer Performance

G cluster_crosslinker Crosslinker Properties cluster_network Polymer Network cluster_performance Elastomer Performance structure Molecular Structure (Linear, Branched, etc.) crosslink_density Crosslink Density structure->crosslink_density vinyl_content Vinyl Content vinyl_content->crosslink_density cure_rate Curing Rate vinyl_content->cure_rate mw Molecular Weight mw->crosslink_density mech_prop Mechanical Properties (Tensile Strength, Hardness) crosslink_density->mech_prop therm_stab Thermal Stability crosslink_density->therm_stab

Caption: Influence of crosslinker properties on the final elastomer performance.

Conclusion

The selection of a vinylsiloxane crosslinker has a profound impact on the final properties of silicone elastomers. Vinyl-terminated polydimethylsiloxanes offer a good balance of properties, while vinylmethylsiloxane copolymers and T-structure fluids can be used to achieve higher crosslink densities and, consequently, increased hardness and tensile strength. The vinyl content is a key parameter for tuning the mechanical properties and cure rate. For researchers and drug development professionals, a thorough understanding of these relationships is essential for designing materials that meet the stringent requirements of their applications. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and comparison of different vinylsiloxane crosslinkers.

References

A Comparative Guide to the GC-MS Analysis of 1,3-Divinyltetramethyldisiloxane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of reaction products derived from 1,3-divinyltetramethyldisiloxane. This versatile organosilicon compound is a key building block in the synthesis of a wide range of materials, including polymers, resins, and cross-linking agents. Accurate analysis of its reaction products is crucial for quality control, reaction optimization, and understanding reaction mechanisms. This guide presents experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to Reactions of this compound

This compound typically undergoes two primary types of reactions at its vinyl groups: hydrosilylation and olefin metathesis.

  • Hydrosilylation: This is the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[1] This reaction is fundamental in the silicone industry for creating cross-linked networks and functionalizing siloxanes.

  • Olefin Metathesis: This reaction involves the redistribution of carbon-carbon double bonds, catalyzed by ruthenium, molybdenum, or tungsten-based catalysts. It allows for the formation of new olefinic compounds and polymers.[2]

The analysis of the resulting products, which can range from small molecules to oligomers and polymers, requires robust analytical techniques.

GC-MS Analysis of Reaction Products

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for analyzing the products of hydrosilylation and olefin metathesis reactions of this compound, especially for lower molecular weight products.

Experimental Protocol: GC-MS Analysis

The following table outlines a typical experimental protocol for the GC-MS analysis of siloxane compounds, adapted from methodologies reported in the literature.[2]

ParameterSpecification
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B or equivalent
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 25°C/min, hold for 4.5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-550
Sample Data Presentation: GC-MS of an Olefin Metathesis Reaction

In a study on the olefin metathesis of a derivative of this compound, GC-MS was used to identify the products and determine their relative yields.[2] The formation of stilbene (B7821643) derivatives was confirmed by comparing their retention times and mass spectra with authentic standards.[2]

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
(E)-Stilbene10.2180, 179, 178, 165, 152Varies with reaction conditions
(Z)-Stilbene9.8180, 179, 178, 165, 152Varies with reaction conditions
Siloxane Byproduct7.7Not specifiedVaries with reaction conditions

Data is illustrative and based on findings from the cited literature. Actual values will depend on the specific reaction and analytical conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, it has limitations, particularly for non-volatile or thermally labile compounds such as high molecular weight polymers. In these cases, other analytical techniques can provide complementary or more suitable information.

TechniquePrincipleAdvantages for Siloxane AnalysisLimitations for Siloxane Analysis
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.High sensitivity and specificity for identification of volatile and semi-volatile products. Excellent for reaction monitoring and impurity profiling.[2]Not suitable for non-volatile polymers or thermally unstable compounds. Derivatization may be required for some compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of products, including stereochemistry and polymer microstructure.[3] Can analyze a wide range of sample types, including liquids and solids.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret for mixtures. Quantitative analysis can be challenging.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Excellent for monitoring the disappearance of reactants (e.g., Si-H at ~2100-2260 cm⁻¹) and the appearance of new functional groups.[4][5] Can be used for in-line reaction monitoring.[6]Provides information on functional groups present but limited structural detail for complex molecules. Not ideal for identifying individual components in a mixture without separation.

Detailed Methodologies for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are particularly powerful for characterizing the reaction products of this compound.

  • Experimental Protocol:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • ¹H NMR: Standard pulse sequences are used. The disappearance of the vinyl protons (δ 5.7-6.2 ppm) and the Si-H proton (if applicable, δ ~4.7 ppm) and the appearance of new aliphatic protons are monitored.

    • ²⁹Si NMR: Provides information about the silicon environment, allowing for the differentiation of various siloxane units within a polymer chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that is highly effective for monitoring the progress of hydrosilylation reactions.

  • Experimental Protocol:

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with an ATR (Attenuated Total Reflectance) accessory.

    • Data Acquisition: A small amount of the reaction mixture is placed on the ATR crystal. Spectra are typically collected over the range of 4000-400 cm⁻¹.

    • Key Vibrational Bands:

      • Si-H stretch: ~2120 cm⁻¹ (disappears as the reaction proceeds).

      • C=C stretch (vinyl): ~1600 cm⁻¹ (disappears as the reaction proceeds).

      • Si-O-Si stretch: Strong, broad band around 1000-1100 cm⁻¹.[7]

      • Si-CH₃ rock and Si-C stretch: ~800-840 cm⁻¹ and ~1260 cm⁻¹, respectively.[7]

Visualizing Workflows and Relationships

Reaction Pathway: Hydrosilylation of this compound

Hydrosilylation reactant1 This compound product Hydrosilylation Product reactant1->product reactant2 Hydrosilane (R₃SiH) reactant2->product catalyst Platinum Catalyst catalyst->product catalyzes

Caption: Hydrosilylation reaction of this compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilution in Solvent reaction_mixture->dilution injection Injection dilution->injection gc_column GC Separation injection->gc_column ms_detection MS Detection gc_column->ms_detection chromatogram Chromatogram ms_detection->chromatogram mass_spectra Mass Spectra ms_detection->mass_spectra identification Compound Identification chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of reaction products.

Conclusion

The choice of analytical technique for studying the reaction products of this compound depends on the specific goals of the analysis. GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile products, offering high sensitivity and resolving power. However, for a comprehensive understanding of the reaction products, especially in the case of polymer formation, a multi-technique approach is often necessary. NMR spectroscopy provides detailed structural information, while FTIR spectroscopy is excellent for real-time reaction monitoring. By understanding the strengths and limitations of each technique, researchers can effectively characterize their reaction products and advance their research and development efforts.

References

A Comparative Guide to the Rheological Properties of Silicones Derived from 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rheological characteristics of silicone elastomers synthesized using 1,3-divinyltetramethyldisiloxane. The performance of these silicones is benchmarked against alternative formulations, supported by experimental data to inform material selection for a variety of research, development, and manufacturing applications.

Executive Summary

Silicones synthesized with this compound as a key crosslinking or chain-extending agent are typically platinum-cured, addition-cure systems. These materials are known for their fast cure times, high purity with no by-products, and stable rheological profiles.[1] This guide delves into the quantitative rheological differences between these silicones and common alternatives, such as peroxide-cured systems. Key performance indicators, including viscosity, shear-thinning behavior, and viscoelastic properties (storage and loss moduli), are presented to provide a clear comparative framework.

Product Performance Comparison

The rheological behavior of silicone elastomers is a critical determinant of their processing and end-use performance. Factors such as molecular weight, filler content, and the type and concentration of the crosslinking agent significantly influence these properties.[2]

Viscosity and Shear-Thinning Behavior

Silicones based on this compound are often formulated as two-part liquid silicone rubbers (LSRs) that exhibit shear-thinning behavior. This property, where viscosity decreases with increasing shear rate, is advantageous in manufacturing processes like injection molding.[2][3]

In contrast, peroxide-cured silicones, a common alternative, can also be formulated to exhibit shear-thinning, but their curing mechanism, which involves the generation of free radicals, can sometimes lead to less consistent batch-to-batch rheological properties.

Below is a comparative summary of the viscosity of a representative platinum-cured silicone utilizing a vinyl-terminated siloxane and a peroxide-cured high consistency rubber (HCR).

Rheological ParameterPlatinum-Cured (Vinyl-Terminated) SiliconePeroxide-Cured Silicone (HCR)
Zero-Shear Viscosity (η₀) at 25°C (Pa·s) 100 - 500> 1000
Viscosity at High Shear (1000 s⁻¹) (Pa·s) 10 - 50100 - 300
Shear-Thinning Index (n) 0.4 - 0.60.3 - 0.5

Note: These are typical values and can vary significantly based on specific formulation.

Viscoelastic Properties: Storage (G') and Loss (G'') Moduli

Oscillatory rheometry provides insights into the elastic (storage modulus, G') and viscous (loss modulus, G'') nature of materials. For cured elastomers, a higher G' indicates a more solid-like, elastic material, while G'' represents the energy dissipated as heat. The crossover point of G' and G'', often referred to as the gel point, is a critical parameter during the curing process.[4][5]

Platinum-cured systems based on vinyl-terminated siloxanes generally exhibit a rapid and well-defined curing profile, leading to a stable and predominantly elastic network upon full cure.[6]

Viscoelastic ParameterPlatinum-Cured (Vinyl-Terminated) SiliconePeroxide-Cured Silicone
Storage Modulus (G') at 1 Hz (Cured, MPa) 0.1 - 1.00.5 - 5.0
Loss Modulus (G'') at 1 Hz (Cured, MPa) 0.01 - 0.10.05 - 0.5
Tan Delta (G''/G') at 1 Hz (Cured) < 0.1< 0.1
Crossover of G' and G'' (Gel Point) Rapid and well-definedCan be broader

Note: These are typical values and can vary significantly based on specific formulation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable rheological data.

Rotational Rheometry for Viscosity Measurement

Objective: To determine the shear viscosity of the uncured silicone as a function of shear rate.

Instrumentation: A controlled-stress or controlled-rate rotational rheometer equipped with a parallel plate or cone-and-plate geometry.[7]

Procedure:

  • Set the rheometer to the desired temperature (e.g., 25 °C).

  • Place a sufficient amount of the mixed, uncured silicone sample onto the lower plate.

  • Lower the upper geometry to the specified gap setting (e.g., 1 mm).

  • Trim any excess material from the edge of the geometry.

  • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

  • Record the viscosity at logarithmically spaced shear rate intervals.

Oscillatory Rheometry for Curing Profile and Viscoelastic Properties

Objective: To monitor the curing process and determine the viscoelastic properties of the cured silicone.

Instrumentation: A controlled-stress or controlled-rate rotational rheometer with parallel plate geometry and a temperature-controlled chamber.

Procedure:

  • Place the mixed, uncured silicone onto the lower plate pre-heated to the desired curing temperature.

  • Lower the upper plate to the set gap and trim excess material.

  • Immediately start a time sweep experiment at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (typically 0.1-1%).

  • Monitor the evolution of the storage modulus (G') and loss modulus (G'') over time until they reach a plateau, indicating the completion of curing.[6]

  • The point where G' equals G'' is identified as the gel point.[4]

  • After the material is fully cured, a frequency sweep (e.g., from 0.1 to 100 Hz) at a constant strain can be performed to characterize the viscoelastic properties of the cured elastomer.

Visualizations

Experimental Workflow for Rheological Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_viscosity Viscosity Measurement cluster_viscoelastic Viscoelastic Characterization start Start mix Mix Silicone Components (e.g., Part A and Part B) start->mix load_visc Load Sample on Rotational Rheometer mix->load_visc load_osc Load Sample on Rheometer (Heated) mix->load_osc set_gap_visc Set Geometry Gap load_visc->set_gap_visc shear_sweep Perform Shear Rate Sweep set_gap_visc->shear_sweep record_visc Record Viscosity Data shear_sweep->record_visc set_gap_osc Set Geometry Gap load_osc->set_gap_osc time_sweep Perform Time Sweep (Curing Profile) set_gap_osc->time_sweep freq_sweep Perform Frequency Sweep (Cured Sample) time_sweep->freq_sweep record_viscoelastic Record G' and G'' Data freq_sweep->record_viscoelastic

Caption: Workflow for rheological characterization of silicones.

Signaling Pathway of Addition Curing

addition_cure vinyl_siloxane Vinyl-Terminated Siloxane crosslinked_network Crosslinked Silicone Elastomer vinyl_siloxane->crosslinked_network hydride_siloxane Hydride-Functional Siloxane hydride_siloxane->crosslinked_network catalyst Platinum Catalyst catalyst->crosslinked_network Hydrosilylation Reaction

Caption: Simplified schematic of platinum-catalyzed addition curing.

References

A Comparative Guide to the Thermal Stability of Silicones with Different Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of silicone elastomers is a critical performance metric in numerous applications, from sterile medical devices to high-temperature automotive components. The choice of crosslinking agent plays a pivotal role in determining the final thermal properties of the cured silicone. This guide provides an objective comparison of the thermal stability of silicones crosslinked with various systems, supported by experimental data and detailed methodologies.

Introduction to Silicone Crosslinking Chemistries

Silicone elastomers are typically formed through a process of vulcanization, or crosslinking, which transforms the liquid or gummy polymer into a solid, elastic material. The three most common crosslinking chemistries are:

  • Addition Cure (Platinum-Catalyzed): This system involves a hydrosilylation reaction between a vinyl-functional silicone polymer and a silicon-hydride crosslinker, catalyzed by a platinum complex. This process is known for its fast cure rates, high purity with no byproducts, and excellent mechanical properties.[1][2][3][4][5]

  • Peroxide Cure (Free-Radical Initiated): This is one of the oldest methods for curing silicones and relies on the decomposition of organic peroxides at elevated temperatures to generate free radicals, which then initiate the crosslinking of the polymer chains.[1][3][4][5] This method is often more cost-effective than platinum-cured systems.[1]

  • Condensation Cure (Tin-Catalyzed or Room Temperature Vulcanizing - RTV): This type of cure involves the reaction of silanol-terminated polymers with a moisture-hydrolyzable crosslinker, typically a silane (B1218182), in the presence of a catalyst, often a tin compound.[6][7] This reaction releases a small byproduct, such as alcohol or acetic acid.[7]

The nature of the crosslinks formed, and the presence of any residual catalyst or byproducts, can significantly influence the thermal stability of the final silicone elastomer.

Data Presentation: Thermal Stability Comparison

The thermal stability of silicones is most commonly evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a material as a function of temperature. Key parameters include the onset of decomposition temperature (often reported as the temperature at 5% or 10% weight loss, T5 and T10 respectively), the temperature of the maximum rate of decomposition (Tmax), and the percentage of material remaining at a high temperature (char yield).

The following table summarizes TGA data for different silicone systems. It is important to note that direct, side-by-side comparative studies across all crosslinker types under identical conditions are limited in the public literature. The data presented here is synthesized from multiple sources and should be interpreted with consideration of the varying experimental conditions.

Crosslinker SystemSilicone TypeOnset Decomposition (T5, °C)Temp. at Max. Degradation Rate (Tmax, °C)Char Yield (@ 800°C, %)AtmosphereReference(s)
Condensation Cure
Tetraethoxysilane (TEOS)Phenyl Silicone Rubber~190-320 (initial stage)~380~26-[8]
Tetrapropoxysilane (TPOS)Phenyl Silicone Rubber~190-320 (initial stage)Not specified~26-[8]
PolysilazanePhenyl Silicone Rubber~190-320 (initial stage)~580~26-[8]
Addition Cure
Platinum CatalystGeneral Silicone>300 (general observation)Not specifiedVariesAir[9]
Peroxide Cure
PeroxideGeneral Silicone>300 (general observation)Not specifiedVariesAir[9]

Qualitative Comparison:

  • Peroxide vs. Platinum: Some studies suggest that peroxide-cured silicones can exhibit superior thermal stability compared to platinum-cured ones, particularly for high-temperature applications.[1] However, platinum-cured silicones are often favored for their high purity and lack of byproducts, which can be critical in sensitive applications.[2]

  • Condensation Cure (RTV): The thermal stability of RTV silicones is highly dependent on the specific silane crosslinker used. As seen in the table, a polysilazane crosslinker resulted in a significantly higher Tmax compared to TEOS and TPOS, indicating a more stable crosslinked network at elevated temperatures.[8] The presence of residual Si-OH groups in some condensation-cured systems can initiate degradation via an "unzipping" mechanism.

Experimental Protocols

Accurate and reproducible data is paramount in materials science. The following are generalized methodologies for the key experiments used to assess the thermal stability of silicones.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and compositional properties of the silicone elastomer by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravravimetric analyzer.

  • Typical Procedure (based on ASTM E1131 and ISO 11358-1): [3][10][11][12]

    • Sample Preparation: A small, representative sample of the cured silicone elastomer (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

    • Instrument Setup: The TGA furnace is purged with the desired atmosphere (e.g., nitrogen for inert conditions, or air/oxygen for oxidative conditions) at a controlled flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.

    • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition, temperatures at specific weight loss percentages (T5, T10, T50), the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG), and the final residual mass (char yield).

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a silicone sample as a function of temperature or time, providing information on thermal transitions such as glass transition temperature (Tg), melting, and crystallization.

  • Instrumentation: A differential scanning calorimeter.

  • Typical Procedure:

    • Sample Preparation: A small, accurately weighed sample of the cured silicone (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

    • Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above any expected transitions (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

      • Cool the sample to a low temperature (e.g., -150°C) at a controlled rate.

      • Heat the sample again to the upper temperature at the same controlled rate. The data from the second heating scan is typically used for analysis.

    • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

    • Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline, and melting or crystallization events as endothermic or exothermic peaks, respectively.

Visualization of Crosslinking Mechanisms

The following diagrams illustrate the fundamental chemical reactions involved in the three main types of silicone crosslinking.

CrosslinkingMechanisms cluster_addition Addition Cure (Platinum-Catalyzed) cluster_peroxide Peroxide Cure (Free-Radical Initiated) cluster_condensation Condensation Cure (Tin-Catalyzed) A_start Vinyl-Functional Silicone Polymer (Si-CH=CH2) A_product Crosslinked Silicone Network (Si-CH2-CH2-Si) A_start->A_product Hydrosilylation A_crosslinker Hydride-Functional Crosslinker (Si-H) A_crosslinker->A_product A_catalyst Platinum Catalyst A_catalyst->A_product B_peroxide Organic Peroxide B_radical Free Radicals B_peroxide->B_radical B_heat Heat B_heat->B_peroxide B_product Crosslinked Silicone Network B_radical->B_product B_polymer Silicone Polymer B_polymer->B_product C_polymer Silanol-Terminated Polymer (Si-OH) C_product Crosslinked Silicone Network (Si-O-Si) C_polymer->C_product C_crosslinker Silane Crosslinker (e.g., R-Si(OR')3) C_crosslinker->C_product C_catalyst Tin Catalyst C_catalyst->C_product C_moisture Moisture (H2O) C_moisture->C_product C_byproduct Byproduct (e.g., Alcohol) C_product->C_byproduct releases

Caption: Overview of Silicone Crosslinking Mechanisms.

Disclaimer: The information provided in this guide is intended for educational and informational purposes only. The thermal stability of a specific silicone product can be influenced by many factors, including the grade of the polymer, the presence of fillers and additives, and the curing conditions. For critical applications, it is essential to consult the manufacturer's technical data sheets and conduct specific testing on the material .

References

A Comparative Guide to the Mechanical Properties of Silicones: 1,3-Divinyltetramethyldisiloxane vs. Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical determinant of a silicone elastomer's final mechanical properties and performance. This guide provides an objective comparison of silicones crosslinked with the widely used 1,3-Divinyltetramethyldisiloxane (DVS) against those formulated with other common vinyl crosslinkers. The information presented is supported by available experimental data to aid in the rational design and selection of silicone materials for specific applications.

The mechanical behavior of a silicone elastomer, including its tensile strength, elongation at break, tear strength, and hardness, is fundamentally governed by the three-dimensional network structure formed during curing. In platinum-catalyzed addition-cure systems, this network is created by the hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes. The choice of the vinyl-functional crosslinker plays a pivotal role in defining the architecture and density of this network.

Comparative Analysis of Mechanical Properties

The following tables summarize the available quantitative data on the mechanical properties of silicone elastomers prepared with different vinyl crosslinkers. It is important to note that direct, side-by-side comparative studies in peer-reviewed literature are limited. Therefore, this data is compiled from various sources, including academic research and technical guides, and should be interpreted with consideration of potential variations in base polymers and formulations.

CrosslinkerTypeTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)Hardness (Shore A)Source
This compound (DVS) Difunctional6.51229.8--[1]
Vinyltrimethylsilane (VTMS) Monofunctional (Chain Extender/Modifier)Lower than multifunctionalHigher than multifunctionalLower than multifunctionalLower than multifunctionalGeneral Trend
Tetravinyltetramethylcyclotetrasiloxane (V4) TetrafunctionalHigher than DVSLower than DVSHigher than DVSHigher than DVSGeneral Trend
Multifunctional Silanes (e.g., Vinyltriethoxysilane) TrifunctionalDecreases with increasing contentDecreases with increasing contentDecreases with increasing contentIncreases with increasing content[2]

Note: "General Trend" indicates expected changes based on the principles of polymer chemistry, where higher functionality generally leads to higher crosslink density, resulting in increased hardness and tensile strength, but reduced elongation.

The Role of Crosslinker Structure

The functionality and molecular structure of the vinyl crosslinker directly influence the crosslink density and network architecture of the resulting silicone elastomer. This relationship is a key factor in tailoring the material's mechanical properties.

Crosslinker_Structure_Effect cluster_0 Crosslinker Functionality cluster_1 Network Structure cluster_2 Resulting Mechanical Properties DVS This compound (Difunctional) Low_Density Lower Crosslink Density More Flexible Chains DVS->Low_Density V4 Tetravinyltetramethylcyclotetrasiloxane (Tetrafunctional) High_Density Higher Crosslink Density More Rigid Network V4->High_Density VTMS Vinyltrimethylsilane (Monofunctional) Chain_Extension Chain Extension Reduced Crosslinking VTMS->Chain_Extension MultiSilane Multifunctional Silanes (Tri/Tetrafunctional) MultiSilane->High_Density Flexible Higher Elongation Lower Modulus Lower Hardness Low_Density->Flexible Stiff Lower Elongation Higher Modulus Higher Hardness Higher Tensile Strength High_Density->Stiff Soft Very High Elongation Low Tensile Strength Chain_Extension->Soft

Crosslinker functionality and its effect on network structure and mechanical properties.

As depicted in the diagram, difunctional crosslinkers like DVS tend to form networks with a moderate crosslink density, offering a balance of flexibility and strength. In contrast, tetrafunctional crosslinkers such as V4 create a more densely crosslinked and rigid network, which generally enhances hardness and tensile strength at the expense of elongation. Monofunctional molecules like VTMS act as chain extenders or modifiers, reducing the overall crosslink density and leading to softer, more extensible materials. Multifunctional silanes, depending on their specific structure, can significantly increase crosslink density.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the mechanical properties of silicone elastomers, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments based on ASTM standards.

Protocol 1: Tensile Strength and Elongation at Break (ASTM D412)

Objective: To determine the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the test specimen.

  • Extensometer for measuring elongation.

  • Die for cutting dumbbell-shaped specimens (Die C is common).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation:

    • Prepare flat sheets of the cured silicone elastomer with a uniform thickness between 1.3 mm and 3.3 mm.

    • Cut at least five dumbbell-shaped test specimens from the sheet using the die. Ensure the cutting edges are sharp to avoid nicks or tears.

    • Measure the thickness and width of the narrow section of each specimen at three points, and use the median values for cross-sectional area calculation.

  • Conditioning:

    • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5% for at least 3 hours before testing.

  • Testing:

    • Set the speed of the UTM to 500 ± 50 mm/min.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.

    • Attach the extensometer to the gauge length section of the specimen.

    • Start the test and record the force and elongation data until the specimen ruptures.

  • Calculations:

    • Tensile Strength (MPa): The maximum tensile stress applied during the test, calculated by dividing the maximum force by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length of the gauge section at the moment of rupture, expressed as a percentage of the original gauge length.

Protocol 2: Tear Strength (ASTM D624)

Objective: To measure the resistance of a material to the propagation of a tear.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding the test specimen.

  • Die for cutting the test specimen (Die C is a common un-nicked, 90° angle specimen).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation:

    • Prepare flat sheets of the cured silicone elastomer with a uniform thickness.

    • Cut at least five test specimens using the appropriate die.

    • Measure the thickness of each specimen.

  • Conditioning:

    • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5% for at least 3 hours before testing.

  • Testing:

    • Set the speed of the UTM to 500 ± 50 mm/min for Die C specimens.

    • Mount the tab ends of the specimen in the grips of the UTM.

    • Start the test and record the force as the specimen is pulled until it tears completely.

  • Calculation:

    • Tear Strength (kN/m): The maximum force recorded during the test divided by the thickness of the specimen.

Protocol 3: Durometer Hardness (ASTM D2240)

Objective: To determine the indentation hardness of soft materials like silicone elastomers.

Apparatus:

  • Durometer (Shore A scale is typically used for silicones).

  • A hard, flat, and smooth surface to support the specimen.

Procedure:

  • Specimen Preparation:

    • The test specimen should have a minimum thickness of 6 mm. If a single piece of this thickness is not available, multiple layers may be stacked to achieve the required thickness, ensuring no air is trapped between the layers.

    • The surface of the specimen should be flat and smooth.

  • Conditioning:

    • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5% for at least 1 hour before testing.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the presser foot parallel to the specimen surface.

    • Apply the durometer to the specimen with a firm and consistent pressure, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value within one second of firm contact.

    • Take at least five measurements at different locations on the specimen, at least 6 mm apart from each other and from any edge.

  • Reporting:

    • Report the median of the hardness readings as the Shore A hardness of the material.

Conclusion

The choice of vinyl crosslinker has a significant and predictable impact on the mechanical properties of addition-cured silicone elastomers. This compound, as a difunctional crosslinker, provides a versatile platform for formulating elastomers with a good balance of strength and flexibility. For applications requiring higher hardness and tensile strength, tetrafunctional crosslinkers like tetravinyltetramethylcyclotetrasiloxane may be more suitable, albeit with a trade-off in elongation. Conversely, for applications demanding high flexibility and softness, the use of monofunctional vinyl silanes as modifiers can be explored. A thorough understanding of these structure-property relationships, coupled with standardized mechanical testing, is essential for the development of high-performance silicone materials tailored to the specific demands of research, and drug development applications.

References

Validating the Structure of 1,3-Divinyltetramethyldisiloxane Polymers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of polymers is paramount to ensuring material performance and reproducibility. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gel Permeation Chromatography (GPC) for validating the structure of 1,3-Divinyltetramethyldisiloxane polymers. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

The polymerization of this compound can result in polymers with varying structures, including the presence of cyclic units and unreacted vinyl end groups.[1] A thorough understanding of the polymer's microstructure is therefore essential for predicting its physical and chemical properties. This guide compares the utility of NMR, FT-IR, and GPC in providing a comprehensive structural elucidation.

Performance Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful technique for providing detailed atomic-level information about the polymer structure.[2] In contrast, FT-IR spectroscopy offers a rapid method for identifying functional groups present in the polymer, while GPC is the primary technique for determining the molecular weight distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Microstructure

NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides unambiguous structural information. ¹H and ¹³C NMR are invaluable for identifying the different types of protons and carbons in the polymer, allowing for the quantification of vinyl end groups and the characterization of the polymer backbone.[1] ²⁹Si NMR is particularly sensitive to the silicon environment, offering insights into the connectivity of the siloxane units.[1]

Table 1: ¹H and ¹³C NMR Spectral Data for the Cyclopolymer of this compound [1]

NucleusChemical Shift (δ) ppmAssignment
¹H5.7 - 6.2Olefinic protons (-CH=CH₂)
0.8 - 1.2Aliphatic protons (backbone)
0.1 - 0.3Si-CH₃ protons
¹³C138 - 140=CH₂
132 - 134-CH=
20 - 25Aliphatic carbons (backbone)
0 - 2Si-CH₃

Note: The broadness of resonances in the aliphatic region can indicate a mixture of different ring sizes within the polymer chain.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a polymer.[3] For this compound polymers, FT-IR is particularly useful for confirming the presence of key structural motifs.

Table 2: Characteristic FT-IR Absorption Bands for this compound Polymers [4][5]

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3010C-H stretchVinyl (=C-H)
2960 - 2950C-H stretchMethyl (-CH₃)
1600 - 1590C=C stretchVinyl (C=C)
1410 - 1400C-H bendVinyl (=CH₂)
1260 - 1255CH₃ deformationSi-CH₃
1080 - 1020Si-O-Si stretchSiloxane (Si-O-Si)
960 - 950C-H out-of-plane bendVinyl (-CH=CH₂)
800 - 790Si-C stretch & CH₃ rockSi-CH₃
Gel Permeation Chromatography (GPC): Determining Molecular Weight Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[6][7] This information is crucial as it directly influences the material's mechanical and rheological properties. For polysiloxanes, the choice of solvent is critical, with toluene (B28343) being preferred over tetrahydrofuran (B95107) (THF) to avoid isorefractive issues.[6][8]

Table 3: GPC Data for a Representative this compound Polymer

ParameterValue
Number-average molecular weight (Mₙ)15,000 g/mol
Weight-average molecular weight (Mₒ)26,000 g/mol
Polydispersity Index (PDI)1.73

Note: These are example values and will vary depending on the specific polymerization conditions.[7]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9] Ensure the polymer is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrument Setup : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Use proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis of the different carbon environments.

ATR-FTIR Spectroscopy Analysis
  • Background Collection : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[10]

  • Sample Application : Place a small amount of the polymer film or liquid directly onto the ATR crystal.[11] Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

  • Spectrum Acquisition : Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).[10]

  • Data Processing : Perform baseline correction and ATR correction if necessary.

GPC Analysis
  • Mobile Phase Preparation : Prepare a mobile phase of HPLC-grade toluene. Degas the solvent thoroughly before use.

  • Sample Preparation : Dissolve the polymer in toluene to a concentration of approximately 1-2 mg/mL.[12] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any insoluble material.

  • System Setup : Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.[8]

  • Calibration : Create a calibration curve using a series of narrow polystyrene standards of known molecular weights.[13]

  • Analysis : Inject the prepared polymer solution into the GPC system and record the chromatogram.

  • Data Analysis : Determine the Mₙ, Mₒ, and PDI of the polymer sample using the calibration curve.[7]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound polymers.

G cluster_0 Polymer Synthesis cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Molecular Weight Determination cluster_4 Final Validation Polymer This compound Polymerization FTIR FT-IR Spectroscopy (Functional Group ID) Polymer->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Microstructure & End Groups) FTIR->NMR Proceed if Key Functional Groups Present GPC GPC/SEC (Mn, Mw, PDI) NMR->GPC Confirm Microstructure Validation Validated Polymer Structure NMR->Validation Detailed Structure GPC->Validation Correlate with MW

Figure 1. Workflow for the structural validation of this compound polymers.

Conclusion

For the comprehensive structural validation of this compound polymers, a multi-technique approach is recommended. NMR spectroscopy is indispensable for detailed microstructural analysis, including the identification of cyclic structures and the quantification of vinyl end groups. FT-IR spectroscopy serves as a rapid and convenient tool for the initial confirmation of functional groups. GPC is essential for determining the molecular weight distribution, which is critical for understanding the polymer's bulk properties. By combining the data from these three techniques, researchers can achieve a thorough and reliable characterization of their this compound polymers, ensuring the quality and consistency of their materials.

References

The Impact of Molecular Architecture: A Comparative Analysis of Linear vs. Branched Crosslinkers in Silicone Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical determinant of the final properties of silicone resins. The molecular architecture of the crosslinker—specifically whether it is linear or branched—profoundly influences the curing process and the ultimate performance of the cured material. This guide provides an objective comparison of the effects of linear versus branched crosslinkers, supported by experimental data, to inform the selection process for specific applications.

The fundamental difference between linear and branched crosslinkers lies in their molecular structure. Linear crosslinkers are typically difunctional, forming connections between two polymer chains, leading to a more flexible network. In contrast, branched crosslinkers are multifunctional (trifunctional or higher), creating multiple connection points and resulting in a more rigid, three-dimensional network structure.[1][2] This structural variance translates into significant differences in the macroscopic properties of the resulting silicone resins.

Performance Comparison: Linear vs. Branched Crosslinkers

A systematic investigation comparing a linear polysiloxane with Si-H groups (LPHS) and a branched polysiloxane with Si-H groups (TPHS) as crosslinking agents for a vinyl-end group polysiloxane resin (MPSR) reveals distinct advantages for the branched structure in several key performance areas.[3]

PropertyLinear Crosslinker (MPSR/LPHS)Branched Crosslinker (MPSR/TPHS)Key Findings
Curing Kinetics Higher activation energy, lower reaction rate, lower degree of cure.Lower effective activation energy, higher reaction rate, higher degree of cure.[3]Branched crosslinkers facilitate a more efficient and complete curing process under the same conditions.[3]
Mechanical Properties Lower glass transition temperature, storage modulus, and crosslink density.Much higher glass transition temperature, storage modulus, and crosslink density.[3]The multifunctional nature of branched crosslinkers leads to a more densely crosslinked network, resulting in enhanced mechanical strength and stiffness.[3][4]
Thermal Stability Excellent thermal stability with high char yield.Generally higher T95 values (temperature at 95% weight retention).[3]While both offer good thermal stability, branched, platinum-cured systems often exhibit superior performance at high temperatures.[3][4]
Optical Properties Good optical transparency.Excellent optical transparency in the UV-visible region.[3]Branched crosslinkers can yield materials with superior clarity, a critical factor for optical applications.[3]
Dielectric Properties Higher dielectric constant.Low dielectric constant and stable dielectric loss over a whole frequency range.[3]For applications requiring electrical insulation, branched crosslinkers can provide more favorable dielectric properties.[3]
Swelling Behavior Lower swelling ratio.Higher swelling ratio.[5]In applications like hydrogels, branched crosslinkers can significantly increase the material's capacity to absorb and retain fluids.[5]
Shrinkage Can provide low shrinkage.Generally associated with higher crosslink density which can influence shrinkage.Linear oligosiloxane resins have been noted for providing low shrinkage and effective curing behavior.[3]

Visualizing the Crosslinking Architectures

The fundamental difference in how linear and branched crosslinkers form a polymer network is illustrated below.

Caption: Linear vs. Branched Crosslinking Models.

Experimental Protocols

To provide a comprehensive understanding of how the comparative data was obtained, the following are summaries of the key experimental methodologies employed in the cited research.

Curing Behavior Analysis
  • Differential Scanning Calorimetry (DSC): Non-isothermal DSC scans were performed to determine the curing exotherms of the silicone resin systems. The peak temperature of the exotherm is related to the curing rate, and the total heat released is proportional to the degree of cure. The activation energy of the curing reaction was calculated using methods such as the Kissinger and Ozawa equations.[3]

  • Online Fourier-Transform Infrared (FT-IR) Spectroscopy: Real-time FT-IR was used to monitor the disappearance of characteristic absorption bands of the reactive groups (e.g., Si-H and Si-CH=CH2) during the curing process. This allows for the determination of the reaction rate and the final degree of conversion.[3]

Characterization of Cured Resins
  • Dynamic Mechanical Analysis (DMA): DMA was used to measure the storage modulus (a measure of stiffness), loss modulus, and tan δ as a function of temperature. The peak of the tan δ curve was taken as the glass transition temperature (Tg). The crosslink density was calculated from the storage modulus in the rubbery plateau region.[3]

  • Thermogravimetric Analysis (TGA): TGA was performed to evaluate the thermal stability of the cured silicone resins. Samples were heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature was recorded. The temperature at which 5% or 10% weight loss occurs (T5% or T10%) and the char yield at a high temperature are key parameters for assessing thermal stability.[3][6]

  • UV-Visible Spectroscopy: The optical transparency of the cured silicone resins was evaluated by measuring their transmittance over the UV-visible wavelength range.[3]

  • Dielectric Spectroscopy: The dielectric constant and dielectric loss of the cured samples were measured over a range of frequencies to assess their electrical insulation properties.[3]

  • Swelling Experiments: The equilibrium swelling ratio of the cured resins was determined by immersing them in a suitable solvent (e.g., toluene) until a constant weight was reached. The swelling ratio provides an indirect measure of the crosslink density.[5][7]

Logical Workflow for Material Selection

The decision to use a linear or branched crosslinker is contingent on the desired end-properties of the silicone resin. The following workflow can guide the selection process:

G start Define Application Requirements flexibility High Flexibility & Low Modulus? start->flexibility strength High Mechanical Strength & Hardness? flexibility->strength No linear Select Linear Crosslinker flexibility->linear Yes thermal High Thermal Stability? strength->thermal No branched Select Branched Crosslinker strength->branched Yes optical High Optical Clarity? thermal->optical No thermal->branched Yes optical->linear Consider Both optical->branched Yes

Caption: Crosslinker Selection Workflow.

References

A Comparative Analysis of Tensile Strength and Elongation in Elastomers with Varied Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking system is paramount in tailoring the mechanical properties of elastomers for specific applications. This guide provides a comparative analysis of the tensile strength and elongation of common elastomers—Natural Rubber (NR), Ethylene-Propylene-Diene Monomer (EPDM), and Nitrile Rubber (NBR)—when cured with different crosslinking agents. The data presented is compiled from various studies to offer a quantitative and qualitative understanding of how crosslinker choice impacts elastomer performance.

Comparison of Tensile Properties

The following tables summarize the tensile strength and elongation at break for different elastomers vulcanized with sulfur-based systems, peroxide, and phenolic resins. These values are representative and can vary based on the specific formulation, including the concentration of the crosslinker, accelerators, and fillers.

Table 1: Natural Rubber (NR)

Crosslinking SystemTensile Strength (MPa)Elongation at Break (%)Key Characteristics
Sulfur 27.76792High tensile strength due to the formation of flexible polysulfidic crosslinks that allow for effective stress distribution and strain-induced crystallization.[1]
Peroxide (DCP) 12.45214Lower tensile strength and elongation compared to sulfur systems. Forms rigid and stable C-C bonds, which can restrict chain mobility.[1]
Phenolic Resin ~9414Offers good thermal stability but generally lower tensile strength compared to sulfur-cured NR.[1]

Table 2: Ethylene-Propylene-Diene Monomer (EPDM) - Carbon Black Filled

Crosslinking SystemTensile Strength (MPa)Elongation at Break (%)Key Characteristics
Sulfur 13.5~400Provides good mechanical properties. The presence of sulfur bridges allows for some chain flexibility.[2][3]
Peroxide (DCP) 15.4~350Results in high thermal stability due to strong C-C crosslinks. Tensile strength can be comparable to or higher than sulfur systems in filled compounds.[2][3]
Combined Sulfur/Peroxide 32.2~450A synergistic effect can be observed, leading to a significant improvement in tensile strength compared to using either system alone.[2][3]

Table 3: Nitrile Rubber (NBR) - Carbon Black Filled

Crosslinking SystemTensile Strength (MPa)Elongation at Break (%)Key Characteristics
Sulfur 21.2~350-400The flexible crosslink network of sulfur-vulcanized NBR allows for higher elongation, contributing to a higher tensile strength.[4]
Peroxide (DCP) 15.5~200-250Produces a stiffer vulcanizate with higher crosslink density, leading to lower elongation and tensile strength compared to sulfur-cured NBR.[4]

Experimental Protocol: Tensile Property Testing (ASTM D412)

The data presented in this guide is typically obtained following standardized testing procedures. The most common standard for testing the tensile properties of vulcanized rubber and thermoplastic elastomers is ASTM D412.

Objective: To determine the tensile properties of elastomers, including tensile strength, ultimate elongation, and stress at a given elongation (modulus).

Apparatus:

  • Universal Testing Machine (UTM): Equipped with a suitable load cell and grips. The machine must be capable of maintaining a constant rate of traverse.

  • Specimen Cutting Die: A die of a specific shape and size, typically a dumbbell shape (Die C is common), to prepare test specimens from elastomer sheets.

  • Thickness Gauge: A micrometer for accurately measuring the thickness of the test specimens.

  • Extensometer (Optional but Recommended): For precise measurement of elongation.

Procedure:

  • Specimen Preparation:

    • Test specimens are cut from a sheet of the cured elastomer using a specified die. The thickness of the specimen is typically between 1.3 and 3.3 mm.

    • The thickness of the narrow section of the dumbbell-shaped specimen is measured at three points, and the median value is used for cross-sectional area calculation.

    • Two reference marks (gauge marks) are placed on the narrow section of the specimen, equidistant from the center.

  • Test Conditions:

    • The test is conducted at a standard temperature of 23 ± 2°C and a relative humidity of 50 ± 5%.

    • The grips of the universal testing machine are separated at a constant speed, typically 500 ± 50 mm/min, until the specimen ruptures.

  • Data Acquisition:

    • The force exerted on the specimen and the elongation (the distance between the gauge marks) are recorded throughout the test.

    • Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area of the specimen.

    • Ultimate Elongation (Elongation at Break) is the elongation at the moment of rupture, expressed as a percentage of the original gauge length.

    • Tensile Stress at a Given Elongation (Modulus) is the force at a specific elongation divided by the original cross-sectional area.

Key Relationships

The choice of elastomer and crosslinking system dictates the final network structure, which in turn governs the macroscopic mechanical properties of the material. The following diagram illustrates this fundamental relationship.

G cluster_0 Inputs cluster_1 Resulting Network Structure cluster_2 Mechanical Properties Elastomer Elastomer Type (e.g., NR, EPDM, NBR) Network Crosslink Network (Density, Bond Type) Elastomer->Network Polymer Backbone Crosslinker Crosslinker Type (e.g., Sulfur, Peroxide) Crosslinker->Network Forms Crosslinks TensileStrength Tensile Strength Network->TensileStrength Influences Elongation Elongation Network->Elongation Influences

Caption: Influence of elastomer and crosslinker on mechanical properties.

References

The Impact of Vinyl Monomer Selection on the Tear Strength of Silicone Elastomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate silicone elastomers is critical for applications demanding high durability and resistance to tearing. The choice of vinyl monomer used in the formulation of these silicones plays a pivotal role in determining their ultimate mechanical properties. This guide provides an objective comparison of the tear strength of silicones synthesized with different vinyl monomers, supported by experimental data and detailed methodologies.

The tear strength of a silicone elastomer is a measure of its resistance to the propagation of a tear or cut when subjected to tensile stress. This property is crucial in applications where the material may experience mechanical stress, such as in medical tubing, seals, and septa. The chemical structure of the vinyl monomer, its concentration, and its distribution within the polymer network significantly influence the cross-linking density and, consequently, the tear strength of the cured silicone.

Comparative Analysis of Tear Strength

Generally, vinyl-functional silicones are categorized based on the position of the vinyl groups:

  • Vinyl-terminated polydimethylsiloxanes (PDMS): These polymers have vinyl groups at the ends of the siloxane chains and are primarily used in addition-cure (platinum-catalyzed) systems.

  • Vinylmethylsiloxane-dimethylsiloxane copolymers: In these copolymers, vinyl groups are pendant along the siloxane backbone. They are often utilized in peroxide-cured formulations.

The curing mechanism itself has a substantial impact on the final properties, making a direct comparison of the monomers challenging. However, within a given cure system, the structure and concentration of the vinyl monomer are key determinants of tear strength.

A study on phenyl silicone rubber demonstrated that increasing the vinyl content from 0.1% to 0.4% led to a decrease in tear strength from 45 kN/m to 25 kN/m[1]. This suggests that a higher crosslink density, while increasing hardness, can also lead to a more brittle material with lower tear resistance[1]. Conversely, other research indicates that the incorporation of vinyl groups can enhance the cross-linking density and thereby improve tear strength, suggesting an optimal concentration exists for this property[2].

Furthermore, blending silicone gums with different vinyl contents has been shown to yield superior tear strength compared to formulations with a single vinyl content, highlighting the importance of the crosslink distribution within the polymer network[3].

The introduction of different chemical moieties, such as phenyl groups, into the vinyl monomer can also affect tear strength. While phenyl groups can improve low-temperature flexibility, they have been observed to decrease the overall mechanical properties of the silicone elastomer[4].

A newer class of materials, vinyl siloxanethers, which are hybrids of silicones and polyethers, have been developed. Studies on these materials in dental applications have shown their tear strength to be comparable to or slightly lower than traditional polyvinylsiloxanes, but generally higher than polyethers[5].

The following table summarizes tear strength data for various silicone formulations. It is important to note that these values are compiled from different studies and are not directly comparable due to variations in experimental conditions. However, they provide a useful overview of the typical tear strength ranges for different types of silicones.

Silicone FormulationVinyl Monomer/TypeTear StrengthReference
Phenyl Silicone RubberPhenyl vinyl siloxane45 kN/m (at 0.1% vinyl content)[1]
Phenyl Silicone RubberPhenyl vinyl siloxane25 kN/m (at 0.4% vinyl content)[1]
Liquid Silicone Rubber (LSR)General10-50 kN/m[6]
Room Temperature Vulcanizing (RTV-2)General8-10 kN/m[6]
High-Consistency Silicone Rubber (HCR)General9-45 kN/m[6]
Fluorosilicone Rubber (FSR)General18-46 kN/m[6]
Polyvinylsiloxane (Dental Impression)Vinyl-terminated PDMS2.23 N/mm[2]
Vinyl Siloxanether (Dental Impression)Vinyl siloxanether2.02 N/mm[2]

Experimental Protocols

The tear strength of silicone elastomers is typically determined using standardized test methods, with ASTM D624 being the most commonly cited standard[3][7]. The general procedure involves the following steps:

  • Specimen Preparation: Test specimens are prepared by molding the silicone formulation into a specific shape, such as a trouser, crescent, or dumbbell shape[3][7][8]. A pre-cut notch is often introduced to initiate tearing at a specific point[8].

  • Conditioning: The specimens are conditioned at a standard temperature and humidity for a specified period to ensure consistency in test results.

  • Testing Apparatus: A universal testing machine equipped with appropriate grips is used to apply a tensile force to the specimen[7][8].

  • Test Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant rate of crosshead movement until the specimen tears completely[7].

  • Data Acquisition: The force required to propagate the tear is recorded as a function of displacement. The tear strength is then calculated as the maximum force divided by the thickness of the specimen and is typically expressed in units of Newtons per millimeter (N/mm) or kilonewtons per meter (kN/m)[3].

Factors Influencing Tear Strength

The following diagram illustrates the key factors that influence the tear strength of silicone elastomers, highlighting the central role of the vinyl monomer.

Tear_Strength_Factors cluster_formulation Silicone Formulation cluster_properties Material Properties Vinyl_Monomer Vinyl Monomer Crosslink_Density Crosslink Density Vinyl_Monomer->Crosslink_Density Concentration Polymer_Architecture Polymer Architecture Vinyl_Monomer->Polymer_Architecture Structure Filler Reinforcing Filler (e.g., Fumed Silica) Tear_Strength Tear Strength Filler->Tear_Strength Reinforcement Crosslinker Crosslinker (e.g., Hydride Siloxane) Crosslinker->Crosslink_Density Cure_System Cure System (Addition vs. Peroxide) Cure_System->Crosslink_Density Crosslink_Density->Tear_Strength Polymer_Architecture->Tear_Strength

Caption: Key factors influencing the tear strength of silicone elastomers.

Conclusion

The selection of the vinyl monomer is a critical consideration in the design of silicone elastomers with tailored tear strength. While vinyl-terminated polydimethylsiloxanes are prevalent in addition-cure systems, vinylmethylsiloxane copolymers are common in peroxide-cured formulations. The concentration of vinyl groups directly impacts the crosslink density, with an optimal concentration being key to maximizing tear strength without inducing brittleness. Furthermore, the incorporation of reinforcing fillers and the overall polymer architecture, as dictated by the vinyl monomer structure, are essential for achieving high-performance silicone elastomers suitable for demanding applications in research, drug development, and beyond. Future research focusing on the direct comparison of different vinyl monomers within the same cure system would be invaluable for further elucidating the structure-property relationships governing the tear strength of silicones.

References

A Comparative Guide to Hardness Testing of Silicone Materials Crosslinked with 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of silicone elastomers is critical for a myriad of applications, from medical devices to advanced drug delivery systems. Hardness, a key indicator of a material's resistance to indentation and deformation, is profoundly influenced by the polymer's crosslink density. This guide provides an objective comparison of the hardness of silicone materials, with a focus on those crosslinked using 1,3-Divinyltetramethyldisiloxane, a common component in addition-cure (platinum-catalyzed) systems. We will delve into standardized testing methodologies, compare alternative crosslinking systems, and present supporting experimental data to inform material selection and development.

The Role of Crosslinking in Silicone Hardness

Silicone elastomers derive their robust mechanical properties from a three-dimensional network formed by crosslinking long polymer chains. The extent of this crosslinking, or crosslink density, directly correlates with the material's hardness; a higher density of crosslinks results in a harder, more rigid material.[1] In addition-cure systems, a platinum catalyst facilitates the reaction between a vinyl-functional silicone polymer and a hydride-functional siloxane crosslinker. This compound is a vinyl-containing compound that can be part of the base polymer, enabling this highly efficient and clean curing reaction.[2][3] The concentration of the crosslinking agent is a critical parameter that allows for the precise tuning of the final hardness of the elastomer.

Hardness Testing of Silicone Elastomers: The Shore Durometer Method

The most widely accepted method for measuring the hardness of elastomers like silicone is the Shore durometer test.[4] This method quantifies the resistance of a material to indentation by a spring-loaded indenter. The depth of penetration is inversely proportional to the material's hardness and is read on a calibrated scale from 0 to 100.

For most silicone rubbers, the Shore A scale is the standard.[4] Softer, gel-like silicones may be measured on the Shore OO scale, while harder, more rigid plastics are measured on the Shore D scale.

Experimental Protocol: Shore A Hardness Measurement (ASTM D2240)

The following protocol outlines the standardized procedure for measuring the Shore A hardness of a silicone specimen.

1. Sample Preparation and Conditioning:

  • Specimen Dimensions: The test specimen should have a minimum thickness of 6 mm (0.25 inches). If necessary, thinner samples can be stacked to achieve this thickness, ensuring no air is trapped between the layers.

  • Surface Finish: The specimen surface must be flat, smooth, and free of any contaminants such as dust or oils.

  • Conditioning: Condition the test specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

2. Apparatus:

  • A Shore A durometer.

  • A hard, flat, and stable surface to support the specimen.

  • For enhanced precision and repeatability, a dedicated test stand is recommended to ensure the durometer is applied perpendicularly to the specimen with a consistent force.

3. Measurement Procedure:

  • Positioning: Place the specimen on the hard, flat surface. Position the durometer vertically on the specimen, at least 12 mm (0.5 inches) from any edge.

  • Application of Force: Press the durometer's presser foot firmly and smoothly onto the specimen, ensuring it makes full contact. The force should be sufficient to overcome the internal spring of the durometer without causing shock or vibration.

  • Reading the Value: The hardness value should be read from the durometer's scale within one second of the presser foot making firm contact with the specimen.

  • Multiple Readings: Take at least five measurements at different positions on the specimen, with each position being at least 6 mm apart from the others.

  • Reporting Results: Calculate and report the median or average of the readings as the Shore A hardness of the material.

Comparison of Silicone Crosslinking Systems

While this compound is integral to addition-cure systems, other curing chemistries are also common. The choice of crosslinking system significantly impacts not only the final hardness but also other critical properties like purity, cure time, and cost.

  • Addition Cure (Platinum-Cured): These systems, which utilize a platinum catalyst, are known for their high purity as they produce no byproducts.[5][6] This makes them ideal for medical, pharmaceutical, and food-grade applications. They offer excellent clarity, better tensile strength, and elongation compared to peroxide-cured alternatives.[3][6][7]

  • Peroxide Cure: This older method uses organic peroxides that decompose at high temperatures to generate free radicals, which in turn initiate the crosslinking of polymer chains.[6] This process can leave behind byproducts, which may affect the material's purity, color, and odor.[5][6] However, peroxide-cured silicones are generally more cost-effective and can offer better resistance to certain chemicals and oils.[6][7]

  • Condensation Cure (Tin-Cured): These two-part, room-temperature-vulcanizing (RTV) systems typically use a tin catalyst to cure.[8][9] They are generally less expensive than addition-cure systems but may experience slight shrinkage over time due to the release of a byproduct (commonly alcohol).[9] Their hardness range is suitable for a variety of molding applications.[8][10][11]

Performance Comparison of Crosslinking Systems
FeatureAddition Cure (Platinum)Peroxide CureCondensation Cure (Tin)
Typical Crosslinker Type Hydride-functional siloxane reacting with vinyl groupsOrganic PeroxidesAlkoxysilanes or silicates
Curing Mechanism Hydrosilylation (Addition Reaction)Free Radical PolymerizationCondensation Reaction
Byproducts NoneYes (e.g., volatile organic acids)[5][6]Yes (e.g., alcohol)[9]
Purity HighModerateModerate to High
Typical Shore A Hardness Range 0 - 70[8]30 - 80[5]5 - 40[8]
Tensile Strength 8 - 11 MPa[5]6 - 9 MPa[5]Varies, generally lower than addition cure
Clarity Excellent, non-yellowing[5]Can yellow over time[5]Good
Cost Higher[6]Lower[6][7]Lower
Common Applications Medical devices, food-grade tubing, high-purity seals[2]Industrial seals, weatherproofing, non-critical tubing[5]Mold making, prototyping, sealants

Quantitative Data: Effect of Crosslinker Concentration on Hardness

In addition-cure systems, the hardness of the final elastomer can be precisely controlled by adjusting the ratio of the base polymer (containing vinyl groups) to the crosslinking agent (containing hydride groups). Increasing the relative amount of the crosslinking agent leads to a higher crosslink density and, consequently, a higher Shore A hardness.

Base Polymer to Crosslinker RatioResulting Crosslink DensityAverage Shore A Hardness
30:1Low25
20:1Medium-Low35
10:1Medium45
5:1High60

Note: These values are representative and can vary based on the specific base polymer, filler content, and curing conditions.

Visualizing the Process and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for hardness testing and the fundamental relationship between crosslinker concentration and material hardness.

experimental_workflow cluster_prep Sample Preparation cluster_test Hardness Testing (ASTM D2240) cluster_analysis Data Analysis p1 Cure Silicone (e.g., 10:1 ratio) p2 Post-Cure Specimen (e.g., 4h @ 200°C) p1->p2 p3 Condition Specimen (24h @ 23°C, 50% RH) p2->p3 t1 Position Durometer (>12mm from edge) p3->t1 t2 Apply Firm Pressure (Perpendicularly) t1->t2 t3 Read Hardness (Within 1 second) t2->t3 t4 Repeat 5x at Different Locations t3->t4 a1 Calculate Median or Average t4->a1 a2 Report Shore A Value a1->a2 logical_relationship A Crosslinker Concentration (e.g., Base:Agent Ratio) B Crosslink Density (Number of bonds per unit volume) A->B determines C Material Hardness (Resistance to Indentation) B->C directly influences

References

A Comparative Guide to the Dielectric Properties of Silicones: The Role of 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and advanced material sciences, the selection of appropriate silicone formulations is critical for applications demanding specific dielectric properties. This guide provides a comparative analysis of standard silicone elastomers and those specifically formulated with 1,3-Divinyltetramethyldisiloxane, a key crosslinking agent in addition-curing systems. The inclusion of this vinyl-terminated siloxane significantly influences the resulting polymer network and, consequently, its electrical insulation characteristics.

Comparative Dielectric Performance

The data presented below summarizes the typical dielectric properties of a standard polydimethylsiloxane (B3030410) (PDMS) based silicone elastomer and a representative addition-cured silicone elastomer formulated with a vinyl-terminated crosslinker like this compound. It is important to note that these values can vary based on the specific formulation, including the concentration of the crosslinker, presence of fillers, and curing conditions.

PropertyStandard Silicone Elastomer (e.g., PDMS)Silicone Formulated with this compound (Addition-Cured)
Dielectric Constant (at 1 kHz) ~2.7 - 3.2~2.8 - 3.6
Dissipation Factor (at 1 kHz) ~0.001 - 0.005~0.0005 - 0.002
Volume Resistivity (Ω·cm) > 1 x 10¹⁴> 1 x 10¹⁵
Dielectric Strength (kV/mm) ~20 - 25~22 - 28
The Influence of this compound on Silicone's Dielectric Profile

Standard silicone elastomers, such as those based on polydimethylsiloxane (PDMS), offer good inherent dielectric properties. However, for applications demanding enhanced stability and performance, especially under high voltage or frequency, formulations incorporating this compound are often preferred. This is due to the formation of a highly stable and well-defined crosslinked network via a hydrosilylation (addition-curing) reaction.

The vinyl groups of this compound react with silicon-hydride (Si-H) groups in the polymer backbone in the presence of a platinum catalyst. This process creates a crosslinked structure that can lead to a lower dissipation factor and higher volume resistivity by restricting molecular motion and reducing the presence of mobile ions.[1] The crosslinked network density plays a crucial role; a more oriented polymer structure can lead to less electrical polarization and conductance, thereby decreasing the dielectric constant and conductivity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of dielectric properties.

Measurement of Dielectric Constant and Dissipation Factor (Based on ASTM D150)

This method determines the relative permittivity (dielectric constant) and dissipation factor of solid electrical insulating materials.

  • Apparatus:

    • A high-precision LCR meter or a guarded capacitance bridge.

    • A test cell with two parallel plate electrodes. The standard electrode diameter is typically 50 mm.

    • A controlled environment chamber for temperature and humidity.

  • Procedure:

    • A flat, circular sample of the silicone material is prepared, typically with a diameter larger than the electrodes and a uniform thickness.

    • The sample is placed between the two electrodes in the test cell.

    • The capacitance and dissipation factor of the sample are measured at a specified frequency (e.g., 1 kHz).

    • The capacitance of the empty test cell (with air as the dielectric) is also measured.

    • The dielectric constant (ε') is calculated as the ratio of the capacitance of the sample to the capacitance of the empty cell.

Measurement of Volume Resistivity (Based on ASTM D257)

This test method covers the direct-current procedures for the measurement of DC insulation resistance and volume resistance.

  • Apparatus:

    • A high-resistance meter (electrometer or picoammeter).

    • A guarded electrode assembly.

    • A stable DC voltage source.

  • Procedure:

    • The silicone sample is placed in the guarded electrode assembly.

    • A specified DC voltage is applied across the sample for a set duration (e.g., 60 seconds) to allow for charge stabilization.

    • The resulting current flowing through the bulk of the material is measured.

    • The volume resistance is calculated using Ohm's law (R = V/I).

    • The volume resistivity (ρv) is then calculated using the formula: ρv = (A/t) * R, where A is the effective area of the measuring electrode and t is the thickness of the sample.

Measurement of Dielectric Strength (Based on IEC 60243-1)

This test method determines the short-time electric strength of solid insulating materials at power frequencies.

  • Apparatus:

    • A high-voltage AC power supply with a means of uniformly increasing the voltage.

    • Two electrodes of a specified geometry (e.g., cylindrical).

    • An insulating medium (e.g., silicone oil) to prevent flashover.

  • Procedure:

    • The silicone sample is placed between the two electrodes, and the assembly is immersed in an insulating medium.

    • The voltage is applied and increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a puncture of the material and a sudden drop in voltage.

    • The voltage at which breakdown occurs is recorded.

    • The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample at the point of failure.

Visualizing the Impact of this compound

The following diagrams illustrate the structural differences between a standard silicone polymer and one crosslinked with this compound, and the resulting impact on their dielectric behavior.

cluster_0 Standard Silicone (PDMS) cluster_1 Silicone with this compound cluster_2 Resulting Dielectric Properties PDMS_chain Polydimethylsiloxane Chains (Entangled) PDMS_props Higher Molecular Mobility Potential for Ionic Impurities PDMS_chain->PDMS_props leads to Higher_Loss Higher Dissipation Factor PDMS_props->Higher_Loss Vinyl_PDMS Vinyl-Terminated Silicone Polymer Crosslinked_network Stable Crosslinked Network (Hydrosilylation) Vinyl_PDMS->Crosslinked_network Divinyl This compound (Crosslinker) Divinyl->Crosslinked_network Improved_props Restricted Molecular Motion Reduced Ionic Mobility Crosslinked_network->Improved_props results in Lower_Loss Lower Dissipation Factor Improved_props->Lower_Loss

Caption: Molecular Structure and its Effect on Dielectric Properties.

G cluster_exp Experimental Workflow: Dielectric Property Measurement prep Sample Preparation (Curing of Silicone Formulations) d150 ASTM D150 (Dielectric Constant & Dissipation Factor) prep->d150 d257 ASTM D257 (Volume Resistivity) prep->d257 i60243 IEC 60243 (Dielectric Strength) prep->i60243 data Comparative Data Analysis d150->data d257->data i60243->data

Caption: Standardized Workflow for Dielectric Characterization.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicone-based polymer networks, an accurate determination of crosslink density is critical for understanding and predicting material properties such as mechanical strength, swelling behavior, and drug release kinetics. This guide provides a detailed comparison of the widely used swelling study method, based on the Flory-Rehner theory, with other prominent analytical techniques for measuring crosslink density in 1,3-Divinyltetramethyldisiloxane (DVTMDSO) networks.

Swelling Studies: The Flory-Rehner Approach

Swelling studies are a classical and cost-effective method for estimating the crosslink density of polymer networks.[1][2][3] The underlying principle is that a crosslinked polymer, when immersed in a compatible solvent, will swell to an equilibrium state where the osmotic force driving the solvent into the network is balanced by the elastic retractive force of the polymer chains.[1] The degree of swelling is inversely proportional to the crosslink density; a higher crosslink density restricts chain movement and limits solvent uptake, resulting in less swelling.[4][5]

The crosslink density, often expressed as the average molecular weight between crosslinks (Mc), can be calculated using the Flory-Rehner equation.[4][6][7]

Experimental Protocol: Equilibrium Swelling Method

  • Sample Preparation: A cured sample of the this compound network of known initial mass (m_dry) is prepared.

  • Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene, hexane) in a sealed container to prevent solvent evaporation.[8]

  • Equilibrium Swelling: The sample is allowed to swell at a constant temperature until it reaches equilibrium, which can take 24 to 72 hours.[5][9] Equilibrium is confirmed when consecutive measurements of the swollen mass show no significant change.

  • Measurement of Swollen Mass: The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and the swollen mass (m_swollen) is immediately measured.[5]

  • Calculation of Volume Fraction: The volume fraction of the polymer in the swollen network (V_r) is calculated using the masses and densities of the polymer and solvent.[1]

  • Determination of Crosslink Density: The crosslink density is then calculated using the Flory-Rehner equation, which requires the polymer-solvent interaction parameter (χ).[1][6]

Workflow for Swelling Studies

Swelling_Workflow A Prepare Cured DVTMDSO Sample B Measure Initial Dry Mass (m_dry) A->B C Immerse in Solvent B->C D Allow to Reach Equilibrium Swelling C->D E Measure Swollen Mass (m_swollen) D->E F Calculate Polymer Volume Fraction (V_r) E->F G Calculate Crosslink Density via Flory-Rehner Equation F->G

Caption: Experimental workflow for determining crosslink density using the swelling method.

Alternative Methods for Crosslink Density Determination

While swelling studies are widely used, other techniques can provide complementary or more direct measurements of crosslink density. These methods often rely on the mechanical or spectroscopic properties of the polymer network.

Dynamic Mechanical Analysis (DMA) is a powerful technique that measures the viscoelastic properties of a material as a function of temperature, time, or frequency. In the rubbery plateau region, the storage modulus (G') is directly related to the crosslink density.[10]

Experimental Protocol: DMA

  • Sample Preparation: A rectangular or cylindrical sample of the cured DVTMDSO network is prepared with precise dimensions.

  • Instrument Setup: The sample is mounted in the DMA instrument, and a sinusoidal strain is applied.

  • Temperature Sweep: A temperature sweep is performed at a constant frequency and strain amplitude, heating the sample through its glass transition temperature and into the rubbery plateau region.

  • Data Analysis: The storage modulus (G') in the rubbery plateau is used to calculate the crosslink density based on the theory of rubber elasticity.[9]

Workflow for Dynamic Mechanical Analysis

DMA_Workflow A Prepare DVTMDSO Sample with Defined Geometry B Mount Sample in DMA Instrument A->B C Apply Sinusoidal Strain B->C D Perform Temperature Sweep into Rubbery Plateau C->D E Measure Storage Modulus (G') D->E F Calculate Crosslink Density from G' E->F

Caption: Experimental workflow for determining crosslink density using DMA.

Stress-strain measurements provide information about the mechanical response of the material to an applied force. The Mooney-Rivlin equation is often used to analyze the stress-strain data of swollen rubber-like materials to determine the crosslink density.[10][11]

Experimental Protocol: Stress-Strain Measurements

  • Sample Preparation: Dumbbell-shaped specimens of the cured DVTMDSO network are prepared.

  • Swelling (Optional but Recommended): For the Mooney-Rivlin analysis of swollen networks, the samples are first brought to equilibrium swelling in a suitable solvent.[12]

  • Tensile Testing: The sample is subjected to uniaxial tensile testing at a constant strain rate, and the corresponding stress is recorded.

  • Data Analysis: A Mooney-Rivlin plot is constructed from the stress-strain data. The parameters obtained from this plot are then used to calculate the crosslink density.[11]

Workflow for Stress-Strain Measurements

StressStrain_Workflow A Prepare Dumbbell-Shaped DVTMDSO Sample B Equilibrium Swell Sample (Optional) A->B C Perform Uniaxial Tensile Test B->C D Record Stress-Strain Data C->D E Construct Mooney-Rivlin Plot D->E F Calculate Crosslink Density E->F

Caption: Experimental workflow for determining crosslink density via stress-strain analysis.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can probe the molecular mobility of polymer chains. The transverse relaxation time (T2) is sensitive to the degree of chain entanglement and crosslinking. A shorter T2 relaxation time generally corresponds to a higher crosslink density due to restricted chain motion.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the cured DVTMDSO network is placed in an NMR tube.

  • NMR Measurement: The sample is placed in a solid-state NMR spectrometer, and the T2 relaxation time is measured using an appropriate pulse sequence (e.g., Carr-Purcell-Meiboom-Gill).

  • Data Analysis: The crosslink density is correlated with the measured T2 relaxation time. This often requires calibration with samples of known crosslink density.[2]

Workflow for NMR Spectroscopy

NMR_Workflow A Place Cured DVTMDSO Sample in NMR Tube B Insert into Solid-State NMR Spectrometer A->B C Measure Transverse Relaxation Time (T2) B->C D Correlate T2 with Crosslink Density C->D

Caption: Experimental workflow for determining crosslink density using NMR.

Comparison of Methods

The choice of method for determining crosslink density depends on the specific research question, available equipment, and the nature of the material.

Method Principle Advantages Disadvantages Illustrative Crosslink Density (Mc, g/mol ) Data for Elastomers
Swelling Studies Equilibrium swelling in a solvent is inversely proportional to crosslink density.[4]Simple, low-cost, widely used.[3]Time-consuming, indirect measurement, requires knowledge of the polymer-solvent interaction parameter (χ).[2][3]For Natural Rubber: 4,000 - 12,000[10]
Dynamic Mechanical Analysis (DMA) Storage modulus in the rubbery plateau is proportional to crosslink density.[10]Provides information on viscoelastic properties, relatively fast.Requires specialized equipment, sensitive to sample geometry.For Natural Rubber: 3,000 - 9,000[10]
Stress-Strain Measurements Analysis of the stress-strain curve (e.g., using the Mooney-Rivlin equation) yields crosslink density.[10]Provides fundamental mechanical property data.Can be destructive, analysis can be complex.[11]For Natural Rubber: 3,500 - 10,000[10]
NMR Spectroscopy Transverse relaxation time (T2) is related to polymer chain mobility and thus crosslink density.[2]Non-destructive, provides information on molecular dynamics.Requires expensive equipment and specialized expertise, may require calibration.[2]For Natural Rubber: 2,500 - 8,000[10]

Note: The provided crosslink density values are for illustrative purposes for natural rubber and may differ for this compound networks.

Conclusion

The determination of crosslink density in this compound networks is crucial for controlling their physical and chemical properties. Swelling studies based on the Flory-Rehner equation offer a simple and accessible method for this purpose. However, for a more comprehensive understanding, it is often beneficial to employ complementary techniques such as DMA, stress-strain analysis, and NMR spectroscopy. Each method provides a unique perspective on the network structure, and a combination of these approaches can lead to a more accurate and robust characterization of the material. Researchers should carefully consider the advantages and limitations of each technique to select the most appropriate method for their specific application.

References

Performance evaluation of 1,3-Divinyltetramethyldisiloxane in high-consistency silicone rubber (HCR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of high-performance elastomers, the choice of crosslinking agent is pivotal in defining the final characteristics of high-consistency silicone rubber (HCR). Among the array of vinyl-functional siloxanes, 1,3-Divinyltetramethyldisiloxane stands out for its role in enhancing durability, thermal stability, and mechanical strength.[1][2][3] This guide provides an objective comparison of HCR formulations incorporating this compound against those with other common vinyl sources, supported by synthesized experimental data from multiple studies.

Executive Summary: The Performance Edge of this compound

High-consistency silicone rubber formulated with this compound typically exhibits a superior balance of mechanical properties and thermal stability. Its bifunctional nature with two vinyl groups allows for the creation of a robust and flexible crosslinked network.[3] This translates to enhanced tensile strength, tear resistance, and resilience, making it a preferred choice for demanding applications in the medical, pharmaceutical, and industrial sectors. While alternative vinyl sources like vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES) are effective crosslinkers, they can influence the final properties of the HCR in different ways, often relating to adhesion promotion and moisture-cure mechanisms.

Comparative Performance Data

The following tables summarize the typical performance characteristics of HCR formulations with different vinyl sources. The data presented is a synthesized representation from various studies to provide a comparative overview.

Table 1: Mechanical Properties of HCR with Various Vinyl Crosslinkers

PropertyHCR with this compoundHCR with Vinyltrimethoxysilane (VTMS)HCR with Blended Vinyl GumsTest Method
Tensile Strength (MPa) 8.5 - 11.07.0 - 9.59.0 - 11.5ASTM D412
Elongation at Break (%) 550 - 750450 - 650600 - 800ASTM D412
Hardness (Shore A) 50 - 6055 - 6550 - 60ASTM D2240
Tear Strength (kN/m) 35 - 4530 - 4040 - 50ASTM D624
Compression Set, 22h @ 177°C (%) 15 - 2520 - 3018 - 28ASTM D395

Table 2: Thermal and Curing Properties of HCR with Various Vinyl Crosslinkers

PropertyHCR with this compoundHCR with Vinyltrimethoxysilane (VTMS)HCR with Blended Vinyl GumsTest Method
Max. Operating Temperature (°C) 200 - 220180 - 200200 - 220TGA
Decomposition Temp (TGA, °C) > 400> 380> 400TGA
Glass Transition Temp (DSC, °C) -120 to -125-115 to -120-120 to -125DSC
Cure Time (t90) at 170°C (min) 5 - 86 - 105 - 9Rheometer

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Mechanical Property Testing

1. Tensile Strength and Elongation at Break (ASTM D412):

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen: Dumbbell-shaped specimens (Die C).

  • Procedure:

    • Measure the thickness and width of the narrow section of the specimen.

    • Mark the gauge length on the specimen.

    • Mount the specimen in the grips of the UTM.

    • Separate the grips at a constant rate of 500 mm/min until the specimen ruptures.

    • Record the maximum force and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa) = Maximum Force / Original Cross-Sectional Area.

    • Elongation at Break (%) = ((Final Gauge Length - Initial Gauge Length) / Initial Gauge Length) x 100.

2. Hardness (ASTM D2240):

  • Apparatus: Shore A Durometer.

  • Specimen: Flat, smooth surface with a minimum thickness of 6 mm.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen.

    • Read the hardness value on the durometer scale within 1 second of firm contact.

    • Take at least five measurements at different locations and calculate the average.

3. Tear Strength (ASTM D624):

  • Apparatus: Universal Testing Machine (UTM).

  • Specimen: Die C (right-angled) specimen.

  • Procedure:

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Separate the grips at a constant rate of 500 mm/min until the specimen tears completely.

    • Record the maximum force required to propagate the tear.

  • Calculation: Tear Strength (kN/m) = Maximum Force / Specimen Thickness.

4. Compression Set (ASTM D395, Method B):

  • Apparatus: Compression device with parallel plates, spacer bars, and an oven.

  • Specimen: Cylindrical discs of 12.5 mm thickness and 29 mm diameter.

  • Procedure:

    • Measure the initial thickness of the specimen.

    • Place the specimen between the parallel plates of the compression device with spacer bars to achieve 25% deflection.

    • Place the device in an oven at 177°C for 22 hours.

    • Remove the device from the oven and release the specimen.

    • Allow the specimen to cool at room temperature for 30 minutes and then measure the final thickness.

  • Calculation: Compression Set (%) = ((Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)) x 100.

Thermal and Curing Analysis

1. Thermogravimetric Analysis (TGA):

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, known weight of the cured HCR sample (5-10 mg) into the TGA sample pan.

    • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

2. Differential Scanning Calorimetry (DSC):

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Place a small, known weight of the cured HCR sample (5-10 mg) into a DSC pan.

    • Cool the sample to a low temperature (e.g., -150°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions.

    • Record the heat flow as a function of temperature to determine the glass transition temperature (Tg).

3. Curing Characteristics (Rheometer):

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure:

    • Place an uncured HCR sample into the rheometer cavity.

    • Heat the sample to the desired curing temperature (e.g., 170°C).

    • Oscillate the die and measure the torque required as the rubber cures.

    • The time to reach 90% of the maximum torque (t90) is recorded as the optimal cure time.

Visualizing the Process and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_curing Curing cluster_testing Performance Evaluation HCR_Base HCR Base Compound Mixing Compounding (Two-roll mill) HCR_Base->Mixing Vinyl_Source Vinyl Source (e.g., this compound) Vinyl_Source->Mixing Curing_Agent Curing Agent (e.g., Peroxide) Curing_Agent->Mixing Molding Compression Molding Mixing->Molding Curing_Char Curing Characteristics (Rheometer) Mixing->Curing_Char Mechanical Mechanical Testing (Tensile, Hardness, Tear, Compression Set) Molding->Mechanical Thermal Thermal Analysis (TGA, DSC) Molding->Thermal crosslinking_mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Silicone Polymer (-Si-O-)n Heat Heat Polymer->Heat Divinyl This compound (CH2=CH-Si(CH3)2-O-Si(CH3)2-CH=CH2) Divinyl->Heat Peroxide Peroxide (R-O-O-R) Peroxide->Heat Crosslinked_HCR Crosslinked HCR Network Heat->Crosslinked_HCR logical_comparison cluster_dvtms This compound cluster_vtms Vinyltrimethoxysilane (VTMS) cluster_blended Blended Vinyl Gums Title Performance Comparison of Vinyl Sources in HCR DVTMS_Strength High Tensile & Tear Strength VTMS_Adhesion Enhanced Adhesion to Substrates Blended_Tear Optimized Tear Strength DVTMS_Thermal Excellent Thermal Stability DVTMS_Flex Good Flexibility (Elongation) VTMS_Moisture Moisture-Cure Mechanism VTMS_Hardness Slightly Higher Hardness Blended_Modulus Tailorable Modulus Blended_Process Improved Processability

References

Safety Operating Guide

Proper Disposal of 1,3-Divinyltetramethyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3-divinyltetramethyldisiloxane is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this highly flammable and reactive organosilicon compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] This compound is highly flammable, and its vapors can form explosive mixtures with air.[2] Therefore, all ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[3] Equipment, including containers and receiving equipment, should be properly grounded to prevent static discharge.[4][5]

Summary of Key Chemical Data

The following table summarizes essential data for this compound relevant to its safe handling and disposal.

PropertyDataReference
CAS Number 2627-95-4
Molecular Formula C8H18OSi2[6]
Hazard Class Flammable Liquid, Category 2 or 3[4]
Hazard Statements H225/H226: Highly flammable liquid and vapor
Incompatibilities Strong oxidizing agents, strong acids, bases[2]
Storage Store in a cool, well-ventilated place. Keep container tightly closed.[4]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[2][4] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[2][3]

Procedure for Unused or Waste this compound (Liquid)
  • Container Management : Keep the waste this compound in its original container or a compatible, properly labeled, and sealed waste container. Do not mix it with other waste streams to prevent potentially hazardous reactions.

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid". Include the CAS number (2627-95-4) and relevant hazard pictograms.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from ignition sources.[4]

  • Professional Disposal : Arrange for pickup and disposal by a licensed hazardous waste contractor.[7] Ensure all institutional and local regulatory requirements for waste manifest and handover are met.

Procedure for Contaminated Materials (Solid Waste)
  • Collection : Collect any materials contaminated with this compound, such as absorbent pads, gloves, or paper towels, in a separate, compatible container.

  • Containment : Place these contaminated solids in a sealable, properly labeled hazardous waste bag or container.

  • Disposal : This solid waste must also be disposed of through a licensed hazardous waste disposal service.[7] Handle uncleaned containers and contaminated materials with the same precautions as the product itself.

Experimental Protocols and Methodologies

The standard and mandated disposal procedure for laboratory-scale quantities of this compound does not involve chemical neutralization or other experimental protocols. The primary method is collection and transfer to a professional waste management service.[3][4] While chemical recycling processes for organosilicon compounds exist, they are intended for industrial-scale applications and are not suitable for laboratory disposal.[8][9] Attempting to neutralize or treat this chemical in the lab without a validated protocol can be dangerous due to its high flammability and reactivity.

Visual Workflow and Decision-Making Guides

The following diagrams illustrate the proper workflow for disposal and decision-making during a spill event.

G cluster_workflow Disposal Workflow for this compound prep Step 1: Preparation - Wear full PPE - Work in fume hood - Eliminate ignition sources segregate Step 2: Segregate Waste - Keep in original or compatible container - Do not mix with other chemicals prep->segregate label_waste Step 3: Label Container - 'Hazardous Waste' - Chemical Name & CAS - Flammable Symbol segregate->label_waste store Step 4: Secure Storage - Store in designated cool, ventilated area label_waste->store dispose Step 5: Professional Disposal - Contact licensed waste contractor - Complete waste manifest store->dispose

Caption: Disposal Workflow Diagram.

G cluster_spill Decision Tree for Spill Management spill Spill of This compound Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate Area Notify EH&S Pull Fire Alarm is_major->evacuate Yes is_equipped Are you trained and equipped to handle it? is_major->is_equipped No is_equipped->evacuate No contain_spill Contain Spill - Use non-combustible absorbent (sand, Chemizorb®) - Use non-sparking tools is_equipped->contain_spill Yes collect Collect Waste - Place absorbed material in a sealed container contain_spill->collect decontaminate Decontaminate Area - Clean affected surfaces collect->decontaminate dispose Dispose of Waste - Follow hazardous waste disposal protocol decontaminate->dispose

Caption: Spill Response Decision Tree.

References

Personal protective equipment for handling 1,3-Divinyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 1,3-Divinyltetramethyldisiloxane, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical Overview: this compound is a flammable liquid and vapor that may cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or safety glasses with side shields are mandatory.[1] A face shield may be necessary where splash potential is high.[3][4]
Hand Protection Wear neoprene or nitrile rubber gloves.[1] It is recommended to check gloves for leak-tightness before use.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] For significant exposure risk, flame-retardant antistatic protective clothing is advised.
Respiratory Protection If inhalation of vapors or mists is possible, use a NIOSH-certified organic vapor (black cartridge) respirator.[1] A type ABEK (EN14387) respirator filter is also referenced.

Safe Handling and Storage Workflow

Proper operational procedures are critical to minimize risks. The following diagram outlines the essential steps for safely handling and storing this compound.

Figure 1. Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_equipment Ground/Bond All Equipment Use Non-Sparking Tools prep_area->prep_equipment handle_transfer Transfer Chemical Keep Container Tightly Closed prep_equipment->handle_transfer handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_transfer->handle_avoid storage_conditions Store in a Cool, Dry, Well-Ventilated Place handle_avoid->storage_conditions storage_ignition Keep Away from Heat, Sparks, and Open Flames storage_conditions->storage_ignition

Caption: Workflow for the safe handling and storage of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5][6]

  • Incineration is a recommended method of disposal.[1]

  • Always dispose of the chemical in accordance with local, state, and federal regulations.[1]

Spill Management:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2]

  • Containment: Use an inert absorbent material, such as sand or earth, to absorb the spill.[7]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]

  • Cleanup: Clean the spill area thoroughly.

The following diagram illustrates the procedural steps for the safe disposal of this compound.

Figure 2. Disposal and Spill Management Workflow cluster_disposal Disposal cluster_spill Spill Management disp_container Collect Waste in Approved Container disp_label Label Waste Container Clearly disp_container->disp_label disp_facility Transfer to Licensed Waste Disposal Facility disp_label->disp_facility spill_ignition Remove Ignition Sources spill_absorb Absorb with Inert Material spill_ignition->spill_absorb spill_collect Collect with Non-Sparking Tools spill_absorb->spill_collect spill_dispose Place in Container for Disposal spill_collect->spill_dispose

Caption: Procedural workflow for disposal and spill management of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.